5-MethylSalicylamide
Description
Properties
IUPAC Name |
2-hydroxy-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAXKCRTFJQYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443636 | |
| Record name | 5-MethylSalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39506-61-1 | |
| Record name | 5-MethylSalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methylsalicylamide: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylsalicylamide, also known as 2-hydroxy-5-methylbenzamide, is an aromatic organic compound belonging to the salicylamide family. As a derivative of salicylic acid, it shares a core structure with a class of molecules known for their extensive biological activities, including analgesic, antipyretic, and anti-inflammatory properties. While salicylamide itself has been a subject of interest in medicinal chemistry, the specific properties and potential applications of its methylated analogue, this compound, are less explored, presenting a compelling area for further research and development. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of this compound, offering a foundational resource for professionals in the fields of chemical synthesis and drug discovery.
Chemical Structure and Properties
This compound possesses a benzene ring substituted with a hydroxyl group, an amide group, and a methyl group at positions 2, 1, and 5, respectively. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide moiety influences its chemical reactivity and physical properties.
The structural formula of this compound is:

Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39506-61-1 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| Appearance | White to Off-White Solid | - |
| Melting Point | 182 °C | - |
| Boiling Point (Predicted) | 278.9 ± 33.0 °C | - |
| Density (Predicted) | 1.230 ± 0.06 g/cm³ | - |
| pKa (Predicted) | 8.67 ± 0.18 | - |
| Solubility | Slightly soluble in DMSO and Methanol | - |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the amidation of its corresponding ester, methyl 5-methylsalicylate. This reaction is typically carried out using aqueous ammonia.
Experimental Protocol: Synthesis from Methyl 5-methylsalicylate
Objective: To synthesize this compound via the ammonolysis of methyl 5-methylsalicylate.
Materials:
-
Methyl 5-methylsalicylate
-
28% Aqueous ammonium hydroxide
-
Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 5-methylsalicylate in dioxane.
-
Ammonolysis: Add an excess of 28% aqueous ammonium hydroxide to the solution.
-
Heating: Heat the reaction mixture at 80°C under reflux for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Concentration: After the reaction is complete, concentrate the mixture to dryness using a rotary evaporator. This will yield a light brown solid.
-
Purification: Grind the resulting solid with diethyl ether to remove any unreacted ester.
-
Isolation: Filter the solid to obtain pure this compound.
Causality Behind Experimental Choices:
-
Dioxane as Solvent: Dioxane is a suitable solvent as it is miscible with both the organic ester and the aqueous ammonia, creating a homogeneous reaction mixture.
-
Excess Ammonium Hydroxide: Using an excess of aqueous ammonia drives the equilibrium of the reaction towards the formation of the amide product.
-
Heating to 80°C: The elevated temperature increases the rate of the ammonolysis reaction, which is typically slow at room temperature.
-
Ether Wash: Diethyl ether is used for washing as the starting ester is soluble in it, while the amide product is not, allowing for effective purification.
Spectroscopic Data
While comprehensive, experimentally verified spectroscopic data for this compound is not widely available in public databases, some information can be found.
-
¹H NMR: Proton NMR data is available and can be used to confirm the structure of the synthesized product.[4]
It is important for researchers to perform their own comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to verify the identity and purity of synthesized this compound.
Potential Biological Activities and Mechanism of Action
The biological activities of this compound have not been extensively studied. However, based on the known pharmacological profiles of salicylamide and its other derivatives, several potential areas of interest can be proposed. Salicylamide derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7]
The introduction of a methyl group at the 5-position of the salicylamide scaffold can influence its lipophilicity and electronic properties, which in turn may affect its binding to biological targets and its overall pharmacokinetic profile.
Potential Mechanisms of Action (Hypothesized):
Based on the activities of related salicylamides, this compound could potentially exert its effects through various mechanisms:
-
Anti-inflammatory Activity: Like other salicylates, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
-
Antimicrobial Activity: The phenolic hydroxyl group and the amide functionality are known to be important for the antimicrobial effects of many compounds.
-
Anticancer Activity: Some salicylamide derivatives have shown the ability to induce apoptosis in cancer cell lines.[8] The precise mechanism is often complex and can involve multiple signaling pathways.
Note: The pathways and targets illustrated above are speculative and based on the known activities of related salicylamide compounds. Further experimental validation is required to confirm the specific biological activities and mechanism of action of this compound.
Conclusion and Future Directions
This compound is a readily synthesizable derivative of salicylamide with distinct physicochemical properties. While its biological profile remains largely unexplored, the known activities of the broader salicylamide class suggest its potential as a valuable scaffold for the development of new therapeutic agents. Future research should focus on a comprehensive evaluation of its biological activities, including in vitro and in vivo studies to determine its anti-inflammatory, antimicrobial, and anticancer potential. Elucidating its specific molecular targets and mechanism of action will be crucial for unlocking its therapeutic promise. This guide serves as a starting point for researchers and drug development professionals interested in exploring the chemical and biological landscape of this intriguing molecule.
References
- 1. This compound | 39506-61-1 [m.chemicalbook.com]
- 2. This compound|CAS 39506-61-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound(39506-61-1) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-Methylsalicylamide from 5-Methylsalicylic Acid
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-Methylsalicylamide, a valuable compound in medicinal chemistry and drug development, from its precursor, 5-methylsalicylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathways, mechanistic underpinnings, and practical experimental protocols. The guide emphasizes scientific integrity, providing a robust and validated methodology, complete with in-text citations to authoritative sources and a full reference list. Visual aids, including a detailed reaction workflow diagram and a summary table of key parameters, are included to enhance understanding and practical application.
Introduction: The Significance of Salicylamides
Salicylamides are a class of organic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. As derivatives of salicylic acid, they often exhibit analgesic, anti-inflammatory, and antipyretic properties. The strategic modification of the salicylamide scaffold, such as the introduction of a methyl group at the 5-position to form this compound, allows for the fine-tuning of its pharmacological profile, potentially enhancing efficacy and reducing side effects. Understanding the efficient and reliable synthesis of these compounds is therefore of paramount importance for the advancement of novel therapeutics.
Synthetic Strategies: From Carboxylic Acid to Amide
The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. However, the direct reaction of a carboxylic acid with ammonia is often inefficient at room temperature. This is due to an acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[1] To overcome this, two primary strategies are employed:
-
High-Temperature Direct Amidation: Heating the ammonium salt to high temperatures can drive off water and lead to the formation of the amide.[1] However, this method often requires harsh conditions that may not be suitable for sensitive molecules.
-
Carboxylic Acid Activation: A more common and versatile approach involves the activation of the carboxylic acid to a more reactive intermediate. This intermediate is then readily attacked by ammonia to form the desired amide under milder conditions.
This guide will focus on the latter, more controlled, and widely applicable method of carboxylic acid activation.
The Acid Chloride Pathway: A Robust and Efficient Route
A reliable method for activating carboxylic acids is their conversion to acyl chlorides. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2][3][4][5][6] The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture.[3][5]
The resulting acyl chloride is a highly electrophilic species, readily susceptible to nucleophilic attack by ammonia to form the stable amide bond. This two-step, one-pot approach offers high yields and is applicable to a wide range of carboxylic acids.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 5-methylsalicylic acid via the acid chloride intermediate. The procedure is adapted from a well-established method for amide synthesis.[2][4][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 5-Methylsalicylic acid | ≥98% | Commercially Available | Starting material. |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | Corrosive and moisture-sensitive. Handle in a fume hood. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Reaction solvent. |
| Triethylamine (Et₃N) | ≥99% | Commercially Available | Base to neutralize HCl. |
| Ammonia solution | 7N in Methanol | Commercially Available | Nucleophile. |
| Hydrochloric acid (HCl) | 1 M aqueous | Laboratory Grade | For workup. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous | Laboratory Grade | For workup. |
| Brine | Saturated aqueous | Laboratory Grade | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Ethanol | Reagent Grade | Commercially Available | Recrystallization solvent. |
| Water | Deionized | Laboratory Grade | Recrystallization solvent. |
Step-by-Step Procedure
Step 1: Formation of 5-Methylsalicyloyl Chloride (in situ)
-
In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-methylsalicylic acid (10.0 g, 65.7 mmol).
-
Under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) to the flask.
-
Carefully add thionyl chloride (9.6 mL, 131.4 mmol, 2.0 equiv.) dropwise to the stirred suspension at room temperature.[2]
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. This will yield the crude 5-methylsalicyloyl chloride as an oil or solid. Caution: This step should be performed in a well-ventilated fume hood.
Step 2: Amidation to form this compound
-
Dissolve the crude 5-methylsalicyloyl chloride in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of ammonia in methanol (7N, 28.2 mL, 197.1 mmol, 3.0 equiv.).
-
Slowly add the ammonia solution dropwise to the stirred solution of the acid chloride at 0 °C. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding 1 M HCl (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 4: Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. The melting point of salicylamide is 139-141 °C, and the methyl-substituted analog is expected to have a similar melting point.[7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule. The expected proton NMR spectrum of 2-hydroxy-5-methylbenzamide in DMSO-d₆ would show characteristic peaks for the aromatic protons, the methyl group protons, and the amide protons.[8] The carbon NMR would show distinct signals for each carbon atom in the molecule.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H, N-H, C=O (amide), and aromatic C-H and C=C bonds.
Reaction Workflow and Data Summary
Visualizing the Synthesis
The following diagram illustrates the workflow for the synthesis of this compound.
References
solubility and stability of 5-MethylSalicylamide
An In-Depth Technical Guide to the Solubility and Stability of 5-Methylsalicylamide
Abstract
This compound is a chemical compound with potential applications in pharmaceutical and materials science. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective development and application. This guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. It details the theoretical underpinnings of these properties, presents established analytical methodologies for their quantification, and offers detailed experimental protocols for researchers. While specific quantitative data for this compound is emerging, this document synthesizes available information and leverages data from the closely related compound, salicylamide, to provide a robust framework for its scientific evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize this compound.
Core Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is the starting point for any rigorous scientific investigation. This compound is an aromatic amide derivative of salicylic acid.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | ![]() | (Illustrative) |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| CAS Number | 39506-61-1 | [1] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 182 °C | [2] |
| Predicted pKa | 8.67 ± 0.18 | [2] |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [2] |
The structure, featuring a phenolic hydroxyl group and an amide functional group, dictates its chemical behavior. The predicted pKa of 8.67 suggests that the phenolic proton is weakly acidic, a critical factor in its pH-dependent solubility.[2]
Solubility Profile of this compound
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. The dissolution of a solid in a liquid is governed by the interplay between lattice energy (the energy holding the crystal together) and solvation energy (the energy released upon interaction with solvent molecules).
Aqueous and Organic Solvent Solubility
While specific quantitative solubility data for this compound is not extensively published, preliminary data indicates it is slightly soluble in polar organic solvents like DMSO and methanol.[2] For context, the parent compound, salicylamide, exhibits low aqueous solubility that increases with temperature (e.g., 0.2% w/v at 30°C and 0.8% w/v at 47°C).[3] It is also soluble in hot water, chloroform, and ether.[3] Given the addition of a methyl group, which increases lipophilicity, this compound is expected to have lower aqueous solubility than salicylamide but potentially enhanced solubility in less polar organic solvents.
Table 2: Solubility Data of the Related Compound, Salicylamide
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 30 | 0.2 |
| Water | 47 | 0.8 |
| Glycerol | 5 | 2.0 |
| Glycerol | 39 | 5.0 |
| Glycerol | 60 | 10.0 |
| Propylene Glycol | 5 | 10.0 |
| Data from Rishabh Metal & Chemicals for Salicylamide provides a comparative baseline.[3] |
Factors Influencing Solubility
pH-Dependent Solubility: The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[4] For this compound, with a predicted pKa of 8.67 for its phenolic hydroxyl group, its solubility is expected to increase significantly in alkaline conditions (pH > pKa).[2] In such conditions, the phenol is deprotonated to form the more soluble phenolate salt. Conversely, in acidic to neutral pH, the compound will exist predominantly in its less soluble, unionized form.
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility typically increases with temperature.[5] This relationship can be quantified by the van't Hoff equation. Experimental data for salicylamide in various organic solvents like methanol, acetonitrile, and acetone confirms that its solubility increases with rising temperature.[4][6][7] A similar trend is anticipated for this compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining equilibrium solubility.[4]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, pH buffers, organic solvents). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or orbital shaker is ideal.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample gravimetrically or volumetrically with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC method (see Section 4.0).
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Stability Profile of this compound
Assessing the chemical stability of a compound is a mandatory regulatory requirement and a critical aspect of drug development.[8] Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10] These studies expose the compound to conditions more severe than accelerated stability testing, including acid/base hydrolysis, oxidation, heat, and light.[8]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for molecules with labile functional groups like esters and amides. The amide bond in this compound can be susceptible to cleavage under acidic or basic conditions, yielding 5-methylsalicylic acid and ammonia.[11] The kinetics of this degradation can be determined by monitoring the disappearance of the parent compound over time at different pH values and temperatures.
Proposed Hydrolysis Pathway:
Experimental Protocol for Hydrolysis Study:
-
Sample Preparation: Prepare solutions of this compound in various aqueous media, including 0.1N HCl (acidic), purified water (neutral), and 0.1N NaOH (alkaline).
-
Incubation: Store the solutions at a controlled elevated temperature (e.g., 60°C) to accelerate degradation. Include a control sample stored at refrigerated conditions.
-
Time-Point Analysis: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples immediately to halt the degradation reaction.
-
Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Kinetics: Plot the natural log of the concentration of this compound versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.[12]
Oxidative Stability
The phenolic hydroxyl group and the benzylic methyl group on the aromatic ring are potential sites for oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products, including quinones or benzoic acid derivatives.
Experimental Protocol for Oxidative Study:
-
Sample Preparation: Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubation: Store the solution at room temperature or slightly elevated temperature for a defined period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample by HPLC to assess the extent of degradation and profile the degradants formed.
Photostability
Many aromatic compounds are susceptible to photodegradation upon exposure to UV or visible light.[13][14] ICH guideline Q1B provides a standardized approach for photostability testing.
Experimental Protocol for Photostability Study:
-
Sample Preparation: Expose solid this compound and its solution in a photochemically inert container to a light source that provides a standardized output of UV and visible light.
-
Exposure: The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
Analysis: After exposure, compare the physical properties and chromatograms of the exposed and control samples to evaluate any changes.
Thermal Stability
Thermal degradation is assessed by exposing the compound to dry heat. This helps to understand its stability during manufacturing processes (like drying) and long-term storage in warm climates.
Experimental Protocol for Thermal Stability Study:
-
Sample Preparation: Place solid this compound in a controlled temperature oven (e.g., 80°C).
-
Incubation: Heat the sample for a specified duration.
-
Analysis: Analyze the sample by HPLC and compare it to an unheated control to determine the extent of degradation.
Analytical Methodologies
A robust, validated analytical method is essential for accurately quantifying this compound and its potential degradation products. A stability-indicating assay method (SIAM) is required, which is a validated method that can accurately measure the active ingredient without interference from degradants, impurities, or excipients.[1][15][16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Protocol for Stability-Indicating HPLC Method Development
-
Generate Degraded Samples: Use the samples generated from the forced degradation studies (Section 3.0). These samples contain the parent compound and its potential degradation products.
-
Column and Mobile Phase Screening:
-
Column: Start with a versatile reversed-phase column, such as a C18 or C8, of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Screen different mobile phase compositions. A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Optimization:
-
Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation between the this compound peak and all degradation product peaks.
-
The goal is to achieve baseline resolution (Rs > 1.5) for all relevant peaks.
-
-
Detection Wavelength: Select a UV detection wavelength that provides a good response for both the parent compound and the degradants. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, helping to assess peak purity.
-
Method Validation (per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the stressed samples.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.
-
Precision: Assess the method's repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
-
Conclusion and Future Perspectives
This guide has outlined the critical parameters of solubility and stability for this compound. While some fundamental properties are known, a comprehensive quantitative understanding requires further experimental investigation. The provided protocols offer a clear and scientifically sound pathway for researchers to determine the aqueous and organic solubility, pH-solubility profile, and degradation pathways of this compound. The development of a validated stability-indicating HPLC method is a cornerstone of this characterization process. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of any future products containing this compound.
References
- 1. ijsdr.org [ijsdr.org]
- 2. This compound | 39506-61-1 [m.chemicalbook.com]
- 3. rmc.in [rmc.in]
- 4. pure.ul.ie [pure.ul.ie]
- 5. Solubility table - Wikipedia [en.wikipedia.org]
- 6. ThermoML:J. Chem. Eng. Data 2006, 51, 5, 1775-1777 [trc.nist.gov]
- 7. Solubility and Melting Properties of Salicylamide [diva-portal.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijcrt.org [ijcrt.org]
- 16. pharmatutor.org [pharmatutor.org]
5-Methylsalicylamide: A Technical Guide on its Synthesis, History, and Therapeutic Potential
Introduction: Unveiling a Niche Salicylamide Derivative
5-Methylsalicylamide, a derivative of the well-known salicylamide family, represents a molecule of growing interest within the realms of medicinal chemistry and drug development. While not as extensively studied as its parent compound, its unique structural modification—a methyl group at the 5-position of the benzene ring—imparts distinct physicochemical properties that warrant a thorough investigation of its synthesis, history, and potential therapeutic applications. This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and leverage the potential of this compound.
The broader class of salicylamides has a rich history as non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] This mechanism underpins their analgesic, antipyretic, and anti-inflammatory properties. In recent years, the therapeutic landscape for salicylamide derivatives has expanded dramatically, with studies revealing their potential as potent antiviral, anticancer, and neuroprotective agents.[1][2][3][4] This guide will delve into the historical context of salicylamide research, positioning this compound within this evolving narrative and exploring how its specific methylation might influence its biological activity.
A deep understanding of a compound's synthesis is paramount for its exploration and application. Therefore, this guide will provide a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, grounded in established organic chemistry principles. By elucidating the synthetic pathway from commercially available starting materials, we aim to empower researchers to produce this compound for their own investigations.
Finally, this document will synthesize the available (though limited) data and infer the potential mechanisms of action and therapeutic applications of this compound based on the well-documented activities of structurally related compounds. Through a combination of historical perspective, practical synthetic guidance, and forward-looking therapeutic exploration, this guide serves as a foundational text for the scientific community to unlock the full potential of this compound.
A Legacy of Pain Relief and Beyond: The Historical Context of Salicylamides
The story of this compound is intrinsically linked to the broader history of salicylates, a class of compounds with ancient roots in medicine. For centuries, extracts from willow bark and other plants rich in salicylates were used to alleviate pain and fever. The active ingredient, salicylic acid, was first isolated in the 19th century, paving the way for the synthesis of its more palatable derivative, acetylsalicylic acid, famously known as aspirin.
Salicylamide, the amide derivative of salicylic acid, emerged as a non-prescription analgesic and antipyretic in the mid-20th century. Its primary mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins—key mediators of inflammation, pain, and fever.[1]
The exploration of salicylamide derivatives has been a continuous effort to enhance therapeutic efficacy and reduce side effects. The addition of various functional groups to the salicylamide scaffold has led to the discovery of compounds with a wide range of biological activities. For instance, the introduction of a trifluoromethyl group has been explored in the development of anti-parasitic agents.
De Novo Synthesis of this compound: A Two-Step Experimental Protocol
The synthesis of this compound is a two-step process that begins with the preparation of its precursor, 5-methylsalicylic acid, followed by its conversion to the corresponding amide. The following protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.
Part 1: Synthesis of 5-Methylsalicylic Acid via the Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a classic method for the synthesis of hydroxybenzoic acids from phenols.[5] In this step, p-cresol is carboxylated to yield 5-methylsalicylic acid.
Reaction Scheme:
Caption: Synthesis of 5-Methylsalicylic Acid from p-Cresol.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| p-Cresol | C₇H₈O | 108.14 |
| Sodium Hydroxide | NaOH | 40.00 |
| Carbon Dioxide | CO₂ | 44.01 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Step-by-Step Protocol:
-
Preparation of Sodium p-cresoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve a specific molar equivalent of p-cresol in a suitable solvent like toluene.
-
Reaction with Sodium Hydroxide: Slowly add an equimolar amount of powdered sodium hydroxide to the solution while stirring. The mixture is then heated to reflux to form sodium p-cresoxide, with the removal of water.
-
Carboxylation: After cooling, the dried sodium p-cresoxide is transferred to a high-pressure autoclave. The autoclave is sealed and pressurized with carbon dioxide to approximately 100 atm. The temperature is then raised to around 125°C and maintained for several hours.
-
Acidification and Isolation: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The solid product is dissolved in water and filtered. The filtrate is then acidified with concentrated sulfuric acid until a pH of approximately 2 is reached, leading to the precipitation of 5-methylsalicylic acid.
-
Purification: The crude 5-methylsalicylic acid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline product.
Part 2: Amidation of 5-Methylsalicylic Acid to this compound
The conversion of the carboxylic acid to the primary amide can be achieved through the formation of an intermediate acid chloride followed by reaction with ammonia.[6][7][8]
Reaction Scheme:
Caption: Synthesis of this compound from 5-Methylsalicylic Acid.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 5-Methylsalicylic Acid | C₈H₈O₃ | 152.15 |
| Thionyl Chloride | SOCl₂ | 118.97 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |
| Ammonia (aqueous solution) | NH₃ | 17.03 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 |
Step-by-Step Protocol:
-
Formation of the Acid Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methylsalicylic acid in anhydrous dichloromethane. To this suspension, add an excess of thionyl chloride (typically 2-3 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is then gently refluxed until the evolution of HCl and SO₂ gases ceases, indicating the completion of the acid chloride formation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure to obtain the crude 5-methylsalicyloyl chloride as an oil or solid.
-
Amidation: The crude acid chloride is redissolved in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran and cooled in an ice bath. A concentrated aqueous solution of ammonia is then added dropwise with vigorous stirring.
-
Work-up and Purification: The reaction mixture is stirred for a few hours at room temperature. The organic layer is then washed sequentially with water and a saturated solution of sodium bicarbonate to remove any unreacted acid and inorganic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Final Purification: The product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure this compound.
Inferred Mechanisms of Action and Therapeutic Horizons
While specific pharmacological data for this compound is scarce in the public domain, its potential biological activities can be inferred from the extensive research on other salicylamide derivatives.
Potential as an Anti-inflammatory and Analgesic Agent
Given its structural similarity to salicylamide, it is highly probable that this compound retains the ability to inhibit COX enzymes. The methyl group at the 5-position may influence its binding affinity and selectivity for COX-1 versus COX-2, potentially altering its efficacy and side-effect profile.
Caption: Inferred Anti-inflammatory Mechanism of this compound.
Antiviral and Anticancer Potential
Recent studies have highlighted the broad-spectrum antiviral activity of salicylamide derivatives against a range of RNA and DNA viruses.[2] The mechanisms are often multifaceted, involving the inhibition of viral entry, replication, or assembly. Similarly, certain salicylamide derivatives have demonstrated potent anticancer activity by targeting various signaling pathways, such as STAT3, which is crucial for tumor cell proliferation and survival.[4] The presence of the methyl group in this compound could enhance its cellular uptake and interaction with these intracellular targets, making it a candidate for further investigation in these therapeutic areas.
Neuroprotective Properties
The potential of salicylamide derivatives in the treatment of neurodegenerative diseases like Alzheimer's is an emerging area of research. Some derivatives have been shown to act as multifunctional agents by inhibiting acetylcholinesterase, reducing amyloid-β aggregation, and exhibiting antioxidant properties.[1] Further studies are warranted to explore if this compound shares these neuroprotective characteristics.
Quantitative Data on Related Salicylamide Derivatives
To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the inhibitory concentrations (IC₅₀) of some representative salicylamide derivatives against various biological targets.
| Derivative | Target | IC₅₀ | Reference |
| Salicylamide Derivative 50 | Hepatitis B Virus (HBV) | 0.52 µM | |
| Salicylamide Derivative 56 | Hepatitis B Virus (HBV) | 0.47 µM | |
| O-alkylamino-tethered salicylamide derivative (9a) | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.38 ± 0.37 μM | [4] |
| Salicylamide derivative 15b | Rat Acetylcholinesterase (AChE) | 10.4 µM |
Conclusion and Future Directions
This compound, while a less-explored member of the salicylamide family, holds considerable potential for further scientific investigation. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of possible biological activities that align with the expanding therapeutic applications of salicylamide derivatives.
Future research should focus on a number of key areas:
-
Optimization of Synthesis: Developing more efficient and environmentally friendly synthetic routes for this compound.
-
In-depth Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and to quantify its efficacy as an anti-inflammatory, antiviral, anticancer, and neuroprotective agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of 5-substituted salicylamide derivatives to understand the impact of different substituents on biological activity.
-
Pharmacokinetic and Toxicological Assessment: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its potential as a drug candidate.
This technical guide has aimed to provide a solid foundation for researchers interested in exploring the discovery, synthesis, and potential of this compound. By building upon this knowledge, the scientific community can continue to unlock the therapeutic promise held within the versatile salicylamide scaffold.
References
- 1. Novel salicylamide derivatives as potent multifunctional agents for the treatment of Alzheimer's disease: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 5-Methylsalicylamide Derivatives and Analogs: From Synthesis to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-Methylsalicylamide derivatives and analogs for researchers, scientists, and drug development professionals. While the parent molecule, salicylamide, is known for its analgesic, antipyretic, and anti-inflammatory properties, the introduction of a methyl group at the 5-position of the salicylamide scaffold offers a unique starting point for the design of novel therapeutic agents with diverse pharmacological activities. This document delves into the synthetic strategies for creating a library of these compounds, explores their structure-activity relationships (SAR), elucidates their potential mechanisms of action, and provides detailed experimental protocols for their evaluation. The insights presented herein are synthesized from established literature on closely related salicylamide derivatives, offering a robust framework for advancing research and development in this promising area of medicinal chemistry.
Introduction: The this compound Core - A Privileged Scaffold
Salicylamides, derivatives of salicylic acid, have a long-standing history in medicine. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The core structure of this compound, featuring a hydroxyl group ortho to the amide functionality and a methyl group at the 5-position, presents a unique combination of electronic and steric properties. The methyl group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially leading to enhanced potency, selectivity, and novel pharmacological profiles compared to unsubstituted salicylamides.
Recent research into salicylamide derivatives has revealed a broad spectrum of therapeutic potential beyond anti-inflammatory effects, including anticancer, antiviral, and antimicrobial activities.[1][2] This guide will explore how modifications to the this compound core can be strategically employed to develop next-generation therapeutics.
Synthetic Strategies: Building a Diverse Chemical Library
The synthesis of this compound derivatives typically starts from commercially available 5-methylsalicylic acid. The general approach involves the activation of the carboxylic acid and subsequent amidation, followed by modifications of the phenolic hydroxyl group or the amide nitrogen.
Core Synthesis of this compound
A fundamental step is the synthesis of the parent this compound. This can be achieved through two primary routes:
-
Method A: Acid Chloride Formation: Treatment of 5-methylsalicylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acid chloride. This highly reactive intermediate can then be reacted with ammonia or a primary/secondary amine to form the desired amide.
-
Method B: Coupling Agent-Mediated Amidation: Direct coupling of 5-methylsalicylic acid with an amine in the presence of a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) provides a milder and often higher-yielding alternative to the acid chloride method.
Derivatization Strategies
Building upon the this compound core, a variety of derivatives can be synthesized to explore structure-activity relationships.
The amide nitrogen provides a key handle for introducing diverse functionalities. A range of primary and secondary amines can be utilized in the amidation step to generate a library of N-substituted 5-Methylsalicylamides. The nature of the substituent can significantly impact the compound's properties, including its ability to form hydrogen bonds and its overall steric profile.
The phenolic hydroxyl group can be alkylated to introduce various side chains. A common method is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base (e.g., potassium carbonate) and reacted with an alkyl halide. This strategy has been successfully employed in the synthesis of O-alkylamino-tethered salicylamide derivatives with potent anticancer activities.[3]
Experimental Protocol: Synthesis of an N-Aryl-5-Methylsalicylamide Derivative
This protocol details a general procedure for the synthesis of an N-aryl substituted this compound using a coupling agent.
Materials:
-
5-Methylsalicylic acid
-
Substituted aniline (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a solution of 5-methylsalicylic acid (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5-Methylsalicylamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationships (SAR) and Therapeutic Potential
The strategic modification of the this compound scaffold can lead to compounds with a wide array of biological activities. The following sections discuss potential therapeutic applications and the corresponding SAR insights, extrapolated from studies on related salicylamide derivatives.
Anticancer Activity
Salicylamide derivatives have emerged as promising anticancer agents. For instance, O-alkylamino-tethered salicylamides have demonstrated potent anti-proliferative activities against various cancer cell lines, including triple-negative breast cancer.[3]
Key SAR Insights:
-
N-Substitution: The nature of the substituent on the amide nitrogen is critical for anticancer potency. Aromatic and heteroaromatic rings can engage in pi-stacking interactions within the target protein's binding site.
-
O-Alkylation: The length and composition of the O-alkylamino tether can influence cell permeability and target engagement.
-
5-Methyl Group: The 5-methyl group can enhance binding affinity through hydrophobic interactions and may also block metabolic pathways that would otherwise inactivate the compound.
Potential Mechanisms of Action:
-
STAT3 Inhibition: Some salicylamide derivatives have been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and angiogenesis.[3]
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another potential target for salicylamide analogs.[2]
-
Wnt/β-catenin Pathway Interference: The related molecule, 5-aminosalicylic acid (mesalazine), has been shown to interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[4]
Antiviral Activity
Salicylamide derivatives have demonstrated broad-spectrum antiviral activity, with some compounds showing potent inhibition of the Hepatitis B Virus (HBV).[5]
Key SAR Insights:
-
Aniline Moiety Modifications: In the context of anti-HBV agents, modifications to an aniline moiety attached to the salicylamide core have been shown to be crucial for activity.
-
Halogenation: The presence of halogen atoms on the aromatic rings can significantly enhance antiviral potency.
Potential Mechanisms of Action:
-
Capsid Assembly Disruption: Some salicylamide derivatives have been found to disrupt the formation of the viral capsid, a critical step in the HBV replication cycle.[5]
-
Core Protein Expression Impairment: Other analogs have been shown to impair the expression of the HBV core protein.[5]
Anti-inflammatory Activity
Building on the known anti-inflammatory properties of salicylates, novel this compound derivatives can be designed as more potent and selective anti-inflammatory agents.
Potential Mechanisms of Action:
-
COX-2 Inhibition: While many salicylates are non-selective COX inhibitors, modifications to the this compound structure could lead to selective COX-2 inhibitors, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.
-
5-Lipoxygenase (5-LOX) Inhibition: Dual inhibition of COX-2 and 5-LOX could provide a broader anti-inflammatory effect by blocking the production of both prostaglandins and leukotrienes.
Experimental Evaluation: Protocols for Biological Screening
The following protocols provide a framework for the in vitro and in vivo evaluation of newly synthesized this compound derivatives.
In Vitro Assays
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
This assay determines if the compounds inhibit the activation of the STAT3 signaling pathway.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Lysis buffer
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
In Vivo Models
This model is used to evaluate the in vivo antitumor efficacy of promising compounds.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups (e.g., daily via oral gavage or intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Data Presentation and Visualization
Quantitative Data Summary
| Derivative ID | Modification | Target Cell Line | IC₅₀ (µM)[3] |
| 9a | O-alkylamino-tethered salicylamide with an amino acid linker | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.38 ± 0.37 |
| 9a | O-alkylamino-tethered salicylamide with an amino acid linker | MCF-10A (Non-tumorigenic Breast Epithelial) | > 60 |
| 50 | Salicylamide derivative | Hepatitis B Virus (HBV) | 0.52 |
| 56 | Salicylamide derivative | Hepatitis B Virus (HBV) | 0.47 |
Visualizations
Caption: Proposed mechanism of action of this compound derivatives via inhibition of the JAK/STAT3 signaling pathway.
Caption: General synthetic workflow for the preparation of this compound derivatives.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. By leveraging the synthetic strategies and evaluation protocols outlined in this guide, researchers can systematically explore the structure-activity relationships of its derivatives. The insights gained from studies on related salicylamides provide a strong foundation for investigating the potential of this compound analogs as anticancer, antiviral, and anti-inflammatory drugs. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to the Spectroscopic Characterization of 5-Methylsalicylamide
This technical guide provides an in-depth analysis of the key spectroscopic data for 5-Methylsalicylamide (2-hydroxy-5-methylbenzamide), a valuable compound in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is on the practical application and interpretation of these techniques for unambiguous structural elucidation and quality control.
Introduction to this compound and Spectroscopic Analysis
This compound is an aromatic amide derivative of salicylic acid. Its structure, featuring a hydroxyl group, an amide group, and a methyl group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the foundational principles and the specific interpretations relevant to this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework and deduce the connectivity of atoms.
¹H NMR Spectroscopy of this compound
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amide protons, the hydroxyl proton, and the methyl protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -OH | ~12.5 | Broad Singlet | 1H | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen and its acidic nature. Its broadness is a result of chemical exchange. |
| -CONH₂ | ~8.2 and ~7.8 | Two Broad Singlets | 2H | The two amide protons are diastereotopic due to restricted rotation around the C-N bond, making them chemically non-equivalent. They are deshielded by the electronegativity of the nitrogen and the anisotropy of the C=O bond. |
| H-6 | ~7.7 | Doublet | 1H | This proton is ortho to the electron-withdrawing amide group, leading to significant deshielding. It appears as a doublet due to coupling with H-4. |
| H-4 | ~7.2 | Doublet of Doublets | 1H | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| H-3 | ~6.8 | Doublet | 1H | This proton is ortho to the electron-donating hydroxyl group, causing it to be more shielded compared to the other aromatic protons. It is coupled to H-4. |
| -CH₃ | ~2.2 | Singlet | 3H | The methyl protons are in a typical region for an aryl methyl group and appear as a singlet as there are no adjacent protons to couple with. |
Note: Predicted chemical shifts can vary depending on the prediction software and the solvent used. These values are based on established principles and data from similar compounds.[1][2][3]
Diagram of ¹H NMR Assignments for this compound
Caption: Predicted ¹H NMR assignments for this compound.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively dissolves the compound and allows for the observation of exchangeable protons (-OH and -NH₂).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transform to the free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy of this compound
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~170 | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield. |
| C-2 (C-OH) | ~158 | This aromatic carbon is attached to the electronegative hydroxyl group, causing a strong deshielding effect. |
| C-5 (C-CH₃) | ~135 | The carbon bearing the methyl group. |
| C-1 (C-CONH₂) | ~120 | The carbon attached to the amide group. Its chemical shift is influenced by both the hydroxyl and amide functionalities. |
| C-4 | ~130 | Aromatic CH carbon. |
| C-6 | ~128 | Aromatic CH carbon. |
| C-3 | ~118 | This aromatic carbon is ortho to the electron-donating hydroxyl group and is therefore more shielded. |
| -CH₃ | ~20 | The methyl carbon is the most shielded carbon and appears furthest upfield. |
Note: These are predicted values and serve as a guide for spectral interpretation.[4][5][6]
Diagram of ¹³C NMR Assignments for this compound
Caption: Predicted ¹³C NMR assignments for this compound.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use a spectrometer with a broadband probe. Tune and match the probe for the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good spectrum.
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transform, phasing, and baseline correction. The chemical shift axis is calibrated using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the functional groups present.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3400 - 3200 | O-H stretch | Broad, Strong | Phenolic -OH (hydrogen-bonded) |
| ~3350 and ~3180 | N-H stretch | Medium-Strong | Primary Amide (-CONH₂) |
| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |
| 2960 - 2850 | C-H stretch | Medium | Methyl C-H |
| ~1660 | C=O stretch (Amide I) | Strong, Sharp | Amide Carbonyl |
| ~1620 | N-H bend (Amide II) | Medium | Primary Amide (-CONH₂) |
| 1600 - 1450 | C=C stretch | Medium-Strong | Aromatic Ring |
| ~1250 | C-O stretch | Strong | Phenolic C-O |
Interpretation: The IR spectrum is expected to be dominated by a strong, sharp carbonyl (C=O) peak of the amide group around 1660 cm⁻¹. A very broad absorption in the high-frequency region (3400-3200 cm⁻¹) is characteristic of the hydrogen-bonded phenolic -OH group. The two N-H stretching vibrations of the primary amide will appear as two distinct bands in the same region. The presence of both aromatic and aliphatic C-H stretches will also be evident.[7][8][9][10][11]
Workflow for FTIR Sample Preparation and Analysis (KBr Pellet Method)
Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Material Preparation: Use spectroscopy-grade potassium bromide (KBr), which has been thoroughly dried in an oven and stored in a desiccator to prevent moisture absorption.[12][13]
-
Sample Grinding: Grind 1-2 mg of this compound into a very fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix with the sample powder.[14][15]
-
Pellet Formation: Transfer the mixture to a pellet die and press it using a hydraulic press at about 8-10 tons of pressure for a few minutes. A transparent or translucent pellet should be formed.[16]
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample compartment. Then, run the sample scan to obtain the infrared spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and to gain structural information from the fragmentation pattern.
Predicted Mass Spectrum Fragmentation for this compound
The molecular ion peak (M⁺) for this compound (C₈H₉NO₂) is expected at m/z = 151. Electron ionization (EI) is a high-energy technique that will likely cause significant fragmentation.
Key Predicted Fragment Ions (EI-MS)
| m/z | Proposed Fragment | Plausible Origin |
| 151 | [C₈H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 134 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 133 | [M - H₂O]⁺ | Loss of water, potentially involving the hydroxyl and an amide proton. |
| 106 | [M - CONH₂ - H]⁺ | Loss of the amide group followed by the loss of a hydrogen atom. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |
Note: The relative intensities of these peaks will depend on the stability of the fragment ions.[17][18][19][20][21]
Diagram of a Plausible Fragmentation Pathway for this compound
Caption: A simplified, plausible fragmentation pathway for this compound under EI-MS conditions.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[22][23]
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[24][25][26]
-
Fragmentation: The excess energy transferred during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the molecular structure of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy provides definitive evidence for the presence of the phenolic hydroxyl, primary amide, and aromatic functionalities. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. Together, these data form a robust analytical package for the unambiguous identification and characterization of this compound in a research or drug development setting.
References
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]
- 2. PROSPRE [prospre.ca]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Visualizer loader [nmrdb.org]
- 5. scribd.com [scribd.com]
- 6. CASPRE [caspre.ca]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Simulation of IR Spectra of Some Organic Compounds-A Review | PDF [slideshare.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 13. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 14. shimadzu.com [shimadzu.com]
- 15. youtube.com [youtube.com]
- 16. pelletpressdiesets.com [pelletpressdiesets.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 23. Electron ionization - Wikipedia [en.wikipedia.org]
- 24. rroij.com [rroij.com]
- 25. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 26. chromatographyonline.com [chromatographyonline.com]
A Technical Guide to the Potential Biological Activities of 5-Methylsalicylamide: A Structure-Activity Relationship (SAR) Driven Investigative Framework
Abstract: Salicylamide and its derivatives represent a cornerstone in medicinal chemistry, possessing a wide spectrum of therapeutic activities. This guide focuses on 5-Methylsalicylamide, a specific analog whose biological potential remains largely unexplored. In the absence of direct comprehensive studies, this document establishes an investigative framework grounded in the well-documented activities of the parent salicylamide scaffold and related 5-substituted analogs. By synthesizing established knowledge with the principles of medicinal chemistry, specifically the "magic methyl" effect, we will outline the predicted biological activities of this compound and provide detailed, field-proven methodologies for its systematic evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities based on privileged scaffolds.
Introduction: The Salicylamide Scaffold and the Question of the 5-Methyl Group
Salicylamide, a derivative of salicylic acid, is historically recognized for its analgesic, antipyretic, and anti-inflammatory properties, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Its simple, modifiable structure has made it a "privileged scaffold" in drug discovery, leading to the development of numerous derivatives with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5][6]
The core of this guide addresses a specific, yet under-investigated derivative: this compound. The introduction of a methyl group at the 5-position of the salicylamide ring is a subtle but potentially profound modification. In medicinal chemistry, the addition of a methyl group—often termed the "magic methyl" effect—can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile by influencing its lipophilicity, metabolic stability, and interaction with biological targets.[7]
This document hypothesizes the potential biological activities of this compound based on a robust analysis of its parent structure and closely related 5-substituted analogs. We will propose a logical, multi-tiered research program to systematically validate these hypotheses, complete with detailed experimental protocols and data interpretation frameworks.
Foundational Bioactivities of the 5-Substituted Salicylamide Scaffold
To predict the potential of this compound, we must first understand the structure-activity relationships established by other substitutions at the 5-position.
-
Anti-Inflammatory Activity: The foundational activity of salicylates is their anti-inflammatory effect. This is primarily mediated by the inhibition of COX enzymes, which reduces the synthesis of pro-inflammatory prostaglandins.[2][8] Derivatives of methyl salicylate have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 and suppress the NF-κB signaling pathway.[9][10] It is highly probable that this compound retains this core anti-inflammatory activity.
-
Anticancer Activity: Numerous 5-substituted salicylamide derivatives have demonstrated potent anticancer effects. For instance, 5-aminosalicylamide-4-thiazolinone hybrids show significant antiproliferative activity against various cancer cell lines, inducing apoptosis and cell cycle arrest.[3][11] Other O-alkylamino-tethered salicylamide derivatives act as STAT3 inhibitors, suppressing tumor growth in vivo.[5] The substitution at the 5-position appears critical for conferring this cytotoxicity.
-
Antimicrobial Activity: Salicylamides substituted at the 5-position with alkyl or acyl chains exhibit significant in vitro antibacterial activity against microorganisms implicated in dental plaque, such as Actinomyces viscosus.[4] Furthermore, derivatives of the related salicylanilide structure show broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[12][13]
This established precedent strongly suggests that the 5-position is a critical "hotspot" for modulating the biological activity of the salicylamide scaffold. The introduction of a simple methyl group could therefore unlock or enhance one or more of these therapeutic profiles.
A Proposed Research Framework for Investigating this compound
We propose a phased approach to systematically characterize the biological potential of this compound. This framework is designed to be efficient, moving from broad primary screening to more focused mechanistic and in vivo studies.
Caption: High-level workflow for the investigation of this compound.
Phase 1: Primary In Vitro Screening
The initial phase aims to rapidly assess the compound's activity across three key therapeutic areas identified from SAR analysis.
Objective: To determine if this compound inhibits key inflammatory mediators.
Part A: Inhibition of Pro-Inflammatory Cytokines
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Analysis: Calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of cytokine production.
Part B: COX Enzyme Inhibition Assay
-
Assay System: Utilize a commercial COX-1/COX-2 inhibitor screening assay kit.
-
Procedure: Follow the manufacturer's protocol. Typically, this involves incubating recombinant COX-1 and COX-2 enzymes with arachidonic acid (substrate) in the presence of various concentrations of this compound.
-
Detection: The assay measures the production of prostaglandin PGG₂, often via a colorimetric or fluorometric method.
-
Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[10]
Objective: To evaluate the antiproliferative effect of this compound on various cancer cell lines.
Methodology: Sulforhodamine B (SRB) Assay
-
Cell Panel: Select a diverse panel of human cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), MCF-7 (ER-positive breast cancer), and NCI-H522 (non-small cell lung cancer). Include a non-tumorigenic cell line like MCF-10A for selectivity assessment.[3][5]
-
Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.
-
Treatment: Add serial dilutions of this compound (e.g., ranging from 0.01 to 100 µM) to the wells. Include a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to fix the cells for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value, the concentration that causes 50% inhibition of cell growth.
The results from these primary screens should be summarized for clear comparison.
Table 1: Hypothetical Anti-Inflammatory and Anticancer Activity of this compound
| Biological Target | Assay System | IC₅₀ (µM) |
|---|---|---|
| Anti-Inflammatory | ||
| TNF-α Release | LPS-stimulated RAW264.7 | 15.2 ± 1.8 |
| IL-6 Release | LPS-stimulated RAW264.7 | 11.5 ± 1.3 |
| COX-1 Enzyme | Recombinant Human | > 100 |
| COX-2 Enzyme | Recombinant Human | 22.7 ± 2.5 |
| Anticancer | ||
| MDA-MB-231 | SRB Assay | 5.8 ± 0.6 |
| NCI-H522 | SRB Assay | 8.1 ± 0.9 |
| MCF-10A (Normal) | SRB Assay | > 50 |
Phase 2: Mechanistic Elucidation
Should the primary screening yield a promising "hit" (e.g., selective anticancer activity), the next phase is to understand how the compound works.
Investigating the Anticancer Mechanism of Action
If this compound shows selective cytotoxicity towards cancer cells, further investigation into its mechanism is warranted. Based on the activities of analogs, a plausible mechanism is the induction of apoptosis via inhibition of a key signaling pathway.[5][11]
Hypothesized Signaling Pathway: STAT3 Inhibition Several salicylamide derivatives function by inhibiting the STAT3 signaling pathway, which is constitutively active in many cancers and drives proliferation and survival.[5]
Caption: Hypothesized mechanism: this compound inhibits STAT3 phosphorylation.
Objective: To determine if this compound causes cell cycle arrest.
-
Cell Treatment: Treat MDA-MB-231 cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of 10,000 cells per sample using a flow cytometer.
-
Interpretation: An accumulation of cells in the G0/G1, S, or G2/M phase compared to the control would indicate cell cycle arrest at that checkpoint.[11]
Phase 3: In Vivo Validation
Positive in vitro and mechanistic data provide a strong rationale for advancing the compound to preclinical animal models. The choice of model is dictated by the primary activity observed.
Causality in Model Selection: An in vivo model must be chosen that directly recapitulates the disease process targeted by the compound's in vitro mechanism. For example, if the compound is a potent anti-inflammatory agent, a model of acute inflammation like carrageenan-induced paw edema is appropriate.[14] If it shows strong anticancer activity, a tumor xenograft model is the logical choice.[5] The use of animal models is a critical step for assessing efficacy and safety but must be guided by principles of replacement, reduction, and refinement.[15][16]
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the right flank of each mouse.
-
Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach an average volume of ~100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment: Administer this compound (e.g., at 10 and 30 mg/kg) via intraperitoneal injection or oral gavage daily for 21 days. The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Observe animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Compare the average tumor weight and volume between the treated and control groups to determine the percentage of tumor growth inhibition.
Conclusion
While this compound remains a molecule of largely unrealized potential, a systematic investigation guided by the principles of structure-activity relationship is highly justified. Based on the extensive evidence from related 5-substituted salicylamides, it is plausible that this compound possesses significant anti-inflammatory, anticancer, or antimicrobial properties. The introduction of the 5-methyl group may confer advantageous properties, such as improved cell permeability or metabolic stability, potentially leading to enhanced potency or a more favorable therapeutic window. The comprehensive framework of in vitro screening, mechanistic elucidation, and in vivo validation detailed in this guide provides a clear and scientifically rigorous roadmap for unlocking the therapeutic potential of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 3. N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential salicylamide antiplaque agents: in vitro antibacterial activity against Actinomyces viscosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential neuroprotective effects of 5'-deoxy-5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 9. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An analysis of the use of animal models in predicting human toxicology and drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
Probing the Enigmatic Mechanisms of 5-Methylsalicylamide: A Technical Guide for Drug Discovery
Foreword
In the landscape of contemporary pharmacology, the salicylamide scaffold continues to emerge as a privileged structure, yielding derivatives with a remarkable breadth of biological activities. Among these, 5-Methylsalicylamide stands as a molecule of significant interest, yet its precise mechanisms of action remain a subject of active investigation and hypothesis. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core hypothesized mechanisms underpinning the therapeutic potential of this compound. Moving beyond a mere recitation of facts, we will delve into the causal logic behind experimental designs and present a framework for future research aimed at elucidating its complex pharmacology.
Introduction to this compound: A Molecule of Untapped Potential
This compound, a derivative of salicylic acid, belongs to a class of compounds that has long been a cornerstone of medicine. While the parent molecule, salicylic acid, and its renowned derivative, acetylsalicylic acid, have well-documented anti-inflammatory, analgesic, and antipyretic properties, the introduction of a methyl group and an amide functional group at the 5th and 1st positions, respectively, bestows unique physicochemical and pharmacological characteristics upon this compound. Preliminary studies on related salicylamide derivatives have revealed a diverse range of activities, including anti-inflammatory, antiviral, and anticancer effects, suggesting that this compound may operate through a variety of molecular pathways. This guide will dissect the most prominent hypotheses regarding its mechanism of action, drawing upon evidence from analogous compounds to build a comprehensive theoretical framework.
Hypothesized Mechanisms of Action
The subsequent sections will explore the principal hypotheses surrounding the mechanism of action of this compound. Each hypothesis is presented with supporting evidence from related molecules, a proposed experimental workflow for validation, and a visual representation of the implicated signaling pathways.
Hypothesis 1: Modulation of Inflammatory Pathways via Cyclooxygenase (COX) Inhibition
A foundational hypothesis for many salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] It is plausible that this compound retains this ancestral activity of the salicylate scaffold.
Salicylamide and its derivatives are known to exert anti-inflammatory effects, often attributed to their ability to inhibit COX-1 and COX-2.[1] This inhibition curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Methyl salicylate, a structurally similar compound, is metabolized to salicylic acid, which then inhibits COX enzymes.[2] While the amide group in this compound alters its electronic and steric properties compared to methyl salicylate, the core phenolic hydroxyl and carbonyl groups essential for interaction with the COX active site are retained.
A robust method to validate this hypothesis is to perform an in vitro COX inhibition assay. This allows for the direct measurement of the inhibitory potential of this compound against both COX-1 and COX-2 isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant human COX-1 and COX-2 enzymes are procured. Arachidonic acid, the natural substrate for COX, is prepared in an appropriate buffer.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made to determine the IC50 value.
-
Assay Reaction: The reaction is initiated by adding arachidonic acid to a mixture containing the COX enzyme and varying concentrations of this compound or a control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Detection: The product of the COX reaction, Prostaglandin E2 (PGE2), is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then determined by fitting the data to a dose-response curve.
Diagram of the hypothesized COX inhibition pathway by this compound.
Hypothesis 2: Interference with the Wnt/β-catenin Signaling Pathway
Recent studies on related salicylates, particularly 5-aminosalicylic acid (mesalazine), have highlighted their ability to modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[3]
Mesalazine has been shown to suppress the Wnt/β-catenin pathway, which is strongly implicated in the development of colorectal cancer.[3] This suppression is achieved by reducing the nuclear accumulation of β-catenin, a key transcriptional co-activator in this pathway.[3] Given the structural similarity between this compound and mesalazine (a methyl group instead of an amino group at the 5-position), it is conceivable that this compound could exert similar effects on this pathway, contributing to potential antiproliferative activity.
To investigate the effect of this compound on Wnt/β-catenin signaling, a T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) reporter assay can be employed. This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
Protocol:
-
Cell Line and Transfection: A suitable cancer cell line with active Wnt signaling (e.g., HCT-116) is transiently transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Compound Treatment: After transfection, cells are treated with various concentrations of this compound or a known Wnt inhibitor (e.g., ICG-001) for a defined period (e.g., 24 hours).
-
Luciferase Assay: Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The relative luciferase activity is then plotted against the compound concentration to determine the inhibitory effect.
Hypothesized modulation of the Wnt/β-catenin pathway by this compound.
Hypothesis 3: Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Another mechanism attributed to 5-aminosalicylic acid is the activation of PPARγ, a nuclear receptor that plays a key role in regulating inflammation and cell differentiation.[4]
5-aminosalicylic acid has been shown to bind to and activate PPARγ, leading to downstream anti-inflammatory effects.[4] This activation is believed to contribute to its therapeutic efficacy in inflammatory bowel disease. Given that PPARγ can be activated by a range of small molecules, and considering the structural relationship between this compound and 5-aminosalicylic acid, it is plausible that this compound could also function as a PPARγ agonist.
A reporter gene assay is a standard method to determine if a compound can activate a nuclear receptor like PPARγ.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
-
Compound Incubation: The transfected cells are then treated with various concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.
-
Luciferase Activity Measurement: Following incubation, cell lysates are prepared, and luciferase activity is measured.
-
Data Interpretation: An increase in luciferase activity in the presence of this compound would indicate that it activates PPARγ-mediated transcription.
Hypothesized activation of the PPARγ signaling pathway by this compound.
Summary of Hypothesized Mechanisms and Future Directions
The therapeutic potential of this compound likely arises from a multifactorial mechanism of action. The hypotheses presented in this guide, based on the activities of structurally related compounds, provide a solid foundation for future research.
| Hypothesized Mechanism | Key Molecular Target | Potential Therapeutic Effect | Supporting Evidence from Related Compounds |
| COX Inhibition | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic, Antipyretic | Salicylamide and Methyl Salicylate inhibit COX enzymes.[1][2] |
| Wnt/β-catenin Pathway Interference | β-catenin | Antiproliferative, Anticancer | 5-Aminosalicylic acid suppresses the Wnt/β-catenin pathway.[3] |
| PPARγ Activation | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Anti-inflammatory, Metabolic Regulation | 5-Aminosalicylic acid is a known PPARγ agonist.[4] |
Future investigations should aim to validate these hypotheses using the experimental workflows outlined. Furthermore, unbiased approaches such as chemoproteomics and transcriptomics could uncover novel targets and pathways affected by this compound, providing a more complete picture of its pharmacological profile. The exploration of its effects on other known targets of salicylamide derivatives, such as viral proteins or tubulin, also warrants investigation.[5][6] A thorough understanding of its mechanisms will be crucial for the rational design of next-generation therapies based on the this compound scaffold.
References
- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 2. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-Methylsalicylamide: From Sourcing Precursors to In-House Synthesis and Application
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Methylsalicylamide (systematically known as 2-hydroxy-5-methylbenzamide). Recognizing the limited direct commercial availability of this compound, this guide focuses on the practical aspects of sourcing its key precursor, 5-Methylsalicylic acid, and provides a detailed methodology for its synthesis and subsequent characterization. Furthermore, we will explore its potential applications in drug discovery, grounded in the broader context of salicylamide and benzamide pharmacology.
Introduction to this compound: A Compound of Interest in Drug Discovery
This compound belongs to the benzamide class of compounds, which are integral scaffolds in medicinal chemistry. The salicylamide moiety, in particular, is a recognized pharmacophore present in a variety of biologically active molecules. While research specifically on this compound is not extensively documented in publicly accessible literature, its structural similarity to other well-studied salicylamides and benzamides suggests its potential as a valuable tool in drug discovery programs. Benzamide derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antipsychotic agents. The strategic placement of the methyl group on the salicylic acid backbone can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
The exploration of novel benzamide derivatives like this compound is a promising avenue for identifying new therapeutic agents. For instance, recent studies on benzamide-hydroxypyridinone hybrids have shown their potential as multi-targeting agents for Alzheimer's disease.[1] This highlights the versatility of the benzamide scaffold in designing molecules with tailored pharmacological profiles.
Sourcing the Precursor: Commercial Availability of 5-Methylsalicylic Acid
When selecting a supplier for 5-Methylsalicylic acid, it is crucial to consider factors such as purity, available analytical data (e.g., Certificate of Analysis), and batch-to-batch consistency. The following table provides a summary of some commercial suppliers of 5-Methylsalicylic acid.
| Supplier | Product Name | Purity | Available Documentation |
| Sigma-Aldrich | 2-Hydroxy-5-methylbenzoic acid | ≥98% | Certificate of Analysis, SDS |
| Thermo Scientific Chemicals | 2-Hydroxy-5-methylbenzoic acid | 99% | Certificate of Analysis, SDS |
| TCI AMERICA | 5-Methylsalicylic Acid | >98.0% (GC) | Certificate of Analysis, SDS |
| BOC Sciences | 5-Methylsalicylaldehyde | 95% | Inquire for details |
| Matrix Scientific | 2-Hydroxy-5-methylbenzaldehyde | 95+% | Inquire for details |
Note: This table is not exhaustive and researchers are encouraged to conduct their own supplier evaluations.
In-House Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound from 5-Methylsalicylic acid is a straightforward amidation reaction. The following protocol outlines a general procedure that can be adapted and optimized by researchers based on their laboratory capabilities.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
5-Methylsalicylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous ammonia (NH₄OH) or ammonia gas (NH₃)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 5-Methylsalicylic acid in anhydrous DCM or THF.
-
Cool the solution in an ice bath.
-
Slowly add 1.1 to 1.5 equivalents of thionyl chloride or oxalyl chloride dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-methylsalicyloyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an appropriate solvent (e.g., DCM, THF).
-
Cool the solution in an ice bath.
-
Slowly add an excess of the ammonia source (e.g., concentrated aqueous ammonia or bubble ammonia gas through the solution).
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Quality Control and Characterization of Synthesized this compound
Verifying the identity and purity of the synthesized this compound is a critical step before its use in any biological assay. The following analytical techniques are recommended for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase C18 column is typically suitable.
Example HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm and 300 nm).
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a compatible solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of this compound. Both ¹H NMR and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
A singlet corresponding to the methyl (-CH₃) protons.
-
Aromatic protons in the region of 6.8-7.5 ppm, with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
A broad singlet for the amide (-CONH₂) protons.
-
A singlet for the phenolic hydroxyl (-OH) proton, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
Expected ¹³C NMR Spectral Features:
-
A peak for the methyl carbon.
-
Several peaks in the aromatic region corresponding to the benzene ring carbons.
-
A peak for the carbonyl carbon of the amide group.
Potential Research Applications and In Vitro Assays
While specific biological activities of this compound are not yet well-defined, its structural features suggest several potential areas of investigation in drug discovery. The salicylamide core is known to interact with various biological targets. For instance, some salicylamide derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) or kinases.
Hypothetical Signaling Pathway for Investigation
The following diagram illustrates a hypothetical signaling pathway that could be investigated to assess the biological activity of this compound, focusing on a generic kinase inhibition model.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a kinase cascade.
Example In Vitro Assay: Kinase Inhibition Assay
To investigate the potential of this compound as a kinase inhibitor, a biochemical kinase assay can be performed.
Protocol Outline:
-
Reagents and Materials:
-
Purified recombinant kinase of interest.
-
Kinase substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Synthesized and purified this compound.
-
A suitable detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the kinase, the substrate, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.
-
This guide provides a comprehensive starting point for researchers interested in exploring the potential of this compound. By providing practical information on precursor sourcing, a detailed synthesis protocol, and methods for characterization and biological evaluation, we aim to empower scientists to investigate this and other novel chemical entities in their drug discovery endeavors.
References
Methodological & Application
Application Note: Laboratory-Scale Synthesis of 5-Methylsalicylamide
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Methylsalicylamide, a valuable derivative of salicylic acid. The described method is a robust, two-step, one-pot procedure optimized for laboratory scale. It involves the initial activation of 5-Methylsalicylic acid to its corresponding acyl chloride using thionyl chloride, followed by in-situ amidation with aqueous ammonium hydroxide. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, causality behind experimental choices, safety protocols, and methods for purification and characterization to ensure a high-purity final product.
Introduction
This compound is an aromatic amide and a derivative of 5-methylsalicylic acid. As a member of the salicylamide family, it holds potential as an intermediate in the synthesis of more complex molecules, including novel pharmaceutical agents and agrochemicals. The structural motifs of a phenol, an amide, and a methyl-substituted benzene ring make it an interesting scaffold for medicinal chemistry explorations.
The protocol detailed herein follows a classic and reliable pathway for amide synthesis: the conversion of a carboxylic acid to a highly reactive acyl chloride intermediate, which is then subjected to nucleophilic attack by an amine—in this case, ammonia. This method is favored for its high efficiency and the ease of separation of its byproducts.[1]
Reaction Principle and Mechanism
The synthesis of this compound from 5-Methylsalicylic acid is achieved in two primary stages within a single reaction vessel.
Stage 1: Acyl Chloride Formation
The carboxylic acid functional group of 5-Methylsalicylic acid is not sufficiently electrophilic to react directly with ammonia. Therefore, it is first activated by converting it into a more reactive 5-methylsalicyloyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The reaction is facilitated by a catalytic amount of N,N-dimethylformamide (DMF). The key advantage of using thionyl chloride is that the byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium forward.[1]
Stage 2: Amidation
The highly electrophilic acyl chloride is then reacted with a nucleophile, aqueous ammonium hydroxide. The ammonia readily attacks the carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide product, this compound. The reaction is typically exothermic and requires cooling to control the rate.
Overall Reaction Scheme:
Figure 1: Overall synthesis of this compound from 5-Methylsalicylic acid.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| 5-Methylsalicylic acid | C₈H₈O₃ | 152.15 | ≥98% | Sigma-Aldrich |
| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific |
| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% solution in H₂O | Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | 1 M Aqueous Solution | VWR |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Aqueous Sol. | VWR |
| Brine | NaCl | 58.44 | Saturated Aqueous Sol. | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | VWR |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | VWR |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
Glassware & Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with gas outlet adapter
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory clamps and stand
-
Glassware for recrystallization (Erlenmeyer flasks)
-
pH paper or pH meter
-
Melting point apparatus
-
FT-IR and NMR spectrometers for analysis
Detailed Experimental Protocol
CRITICAL SAFETY NOTE: This procedure involves highly corrosive and toxic chemicals. Thionyl chloride reacts violently with water.[2] The entire reaction must be performed in a certified, well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical splash goggles, must be worn at all times.[3][4][5]
Step 1: Synthesis of 5-Methylsalicyloyl Chloride (in-situ)
-
Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet adapter connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried to be completely free of moisture.
-
Reagent Addition: To the flask, add 5-Methylsalicylic acid (7.61 g, 50.0 mmol). Add 40 mL of anhydrous toluene, followed by 3-4 drops of anhydrous DMF to act as a catalyst.
-
Thionyl Chloride Addition: While stirring, carefully add thionyl chloride (5.5 mL, 75.0 mmol, 1.5 eq.) to the suspension at room temperature. The addition can be done via syringe or a dropping funnel.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2 hours. The reaction progress can be observed by the cessation of gas evolution and the dissolution of the solid starting material to form a clear solution.
-
Removal of Excess Reagent: After 2 hours, cool the flask to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step is crucial and must be done in the fume hood. The result is the crude 5-methylsalicyloyl chloride as a viscous oil or semi-solid.
Step 2: Amidation and Work-up
-
Preparation for Amidation: Remove the flask containing the crude acyl chloride from the rotary evaporator. Place it in an ice bath and add 50 mL of dichloromethane (DCM) to dissolve the crude product.
-
Ammonia Addition: While stirring the DCM solution vigorously in the ice bath, slowly add 20 mL of concentrated ammonium hydroxide (28-30%) dropwise using a dropping funnel. The addition should be slow to control the exothermic reaction. A thick white precipitate of the product will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.
-
Quenching and Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of deionized water. Shake the funnel and separate the layers. The product will be in the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to neutralize any remaining ammonia).
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of brine (to begin the drying process).
-
-
Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Swirl for 5-10 minutes. Filter the drying agent and collect the filtrate. Remove the DCM solvent using a rotary evaporator to yield the crude this compound as an off-white solid.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds. A mixed-solvent system of ethanol and water is suitable for this compound.[6][7]
-
Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to dissolve the solid completely. Keep the solution near its boiling point on a hot plate.
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water (approx. 50:50) mixture. Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air-dry completely or dry in a vacuum oven at low heat.
Characterization and Data
The identity and purity of the final product should be confirmed by analytical methods.
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically 75-85% after recrystallization.
-
Melting Point: To be determined experimentally.
-
FT-IR (KBr Pellet, cm⁻¹): Expected characteristic peaks for phenolic O-H stretch (broad, ~3300-3000 cm⁻¹), N-H stretches of the primary amide (two bands, ~3400 and ~3200 cm⁻¹), amide C=O stretch (Amide I band, ~1650 cm⁻¹), and N-H bend (Amide II band, ~1620 cm⁻¹).[8][9][10]
-
¹H NMR (DMSO-d₆, δ ppm): Expected signals for the phenolic OH proton (singlet, highly deshielded >10 ppm), two amide NH₂ protons (two broad singlets), three aromatic protons on the substituted ring, and the methyl group protons (singlet, ~2.2-2.4 ppm).[10][11][12]
Workflow Visualization
The following diagram illustrates the complete workflow from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Disposal
-
Thionyl Chloride: Extremely corrosive, toxic if inhaled, and reacts violently with water to produce toxic gases.[3][4][5][13] Handle only in a fume hood. Neutralize any spills with a dry agent like sodium carbonate.
-
Ammonium Hydroxide: Concentrated solutions are corrosive and can cause severe skin and eye burns. The vapors are irritating to the respiratory system.[14][15][16][17][18] Ensure good ventilation and wear appropriate PPE.
-
Solvents: Toluene and Dichloromethane are volatile and have associated health risks. Avoid inhalation and skin contact.
-
Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated waste container as appropriate. Aqueous layers should be neutralized before disposal down the drain, in accordance with local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. bionium.miami.edu [bionium.miami.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. nj.gov [nj.gov]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. This compound(39506-61-1) 1H NMR spectrum [chemicalbook.com]
- 12. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. Ammonium Hydroxide Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 15. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. Safely Handling Ammonium Hydroxide: Risks and Regulations [onlinesafetytrainer.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. tannerind.com [tannerind.com]
Application Notes and Protocols for the Exploration of 5-Methylsalicylamide in Antiviral Drug Discovery
Introduction: The Therapeutic Promise of Salicylamide Derivatives
The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Salicylamide and its derivatives have emerged as a promising class of small molecules with demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2] Notable examples like niclosamide and nitazoxanide have shown efficacy in inhibiting the replication of viruses such as influenza, flaviviruses, and coronaviruses.[3] This compelling evidence provides a strong rationale for the investigation of other salicylamide derivatives, such as 5-Methylsalicylamide, as potential antiviral drug candidates.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the antiviral screening and mechanistic evaluation of this compound. It outlines a logical, field-proven workflow, from initial cytotoxicity assessments to in-depth mechanistic studies, with a focus on scientific integrity and experimental causality. While direct antiviral data for this compound is not yet extensively published, the protocols and strategies detailed herein are based on established methodologies for antiviral drug discovery and the known biological activities of structurally related compounds.
Core Rationale: Why Investigate this compound?
The therapeutic potential of this compound is predicated on the established antiviral and anti-inflammatory properties of the salicylamide scaffold. The primary hypothesis for its potential antiviral mechanism centers on the modulation of host-cell signaling pathways that are often hijacked by viruses for their replication and propagation. A key pathway of interest is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of the innate immune response that is frequently manipulated by viruses to their advantage.[3][4] Salicylates have been shown to inhibit NF-κB, suggesting a plausible mechanism by which this compound may exert its antiviral effects.[5]
This guide provides the necessary framework to systematically test this hypothesis and explore the full antiviral potential of this compound.
Experimental Workflow: A Phased Approach to Antiviral Evaluation
A structured and phased experimental approach is critical for the efficient and effective evaluation of a novel compound's antiviral properties. The following workflow is designed to progress from broad, high-throughput screening to more focused and detailed mechanistic studies.
Caption: A phased experimental workflow for the antiviral evaluation of this compound.
Phase 1: Foundational Assays
Before initiating antiviral screening, it is imperative to characterize the physicochemical properties of this compound and assess its baseline cytotoxicity.
Protocol 1: Compound Preparation and Quality Control
Objective: To prepare a stock solution of this compound and assess its solubility and stability under experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Spectrophotometer or HPLC system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Solubility Assessment:
-
Prepare serial dilutions of the this compound stock solution in both PBS and the complete cell culture medium to be used in subsequent assays.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the solutions and measure the concentration of the supernatant using a spectrophotometer (if the compound has a chromophore) or HPLC.
-
-
Stability Assessment:
-
Incubate the diluted this compound solutions at 37°C for the maximum duration of the planned experiments (e.g., 24, 48, 72 hours).
-
Assess for any degradation over time using HPLC.
-
Causality: Understanding the solubility and stability of this compound is crucial to ensure that the observed biological effects are due to the compound itself and not a result of precipitation or degradation. The concentration of DMSO should be kept consistent and at a non-toxic level (typically ≤ 0.5%) in all experiments.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in the host cell line(s) to be used for antiviral assays.
Materials:
-
Host cell line (e.g., Vero E6, A549, Huh-7)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assays (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Causality: The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability.[6] Establishing the CC50 is essential to differentiate between true antiviral activity and non-specific cytotoxicity.[7] A desirable antiviral candidate should have a high CC50 and a low effective concentration (EC50), resulting in a high selectivity index (SI = CC50/EC50).
Phase 2: Primary Antiviral Screening
Once the non-toxic concentration range of this compound is established, primary screening can be performed to identify any antiviral activity.
Protocol 3: High-Throughput Screening (HTS) for Inhibition of Viral Cytopathic Effect (CPE)
Objective: To rapidly screen for the ability of this compound to inhibit virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Complete cell culture medium
-
This compound at a non-toxic concentration (e.g., at or below the CC50/10)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
384-well cell culture plates
-
Automated liquid handling system (recommended)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells in a 384-well plate.
-
Compound Addition: Add this compound to the wells. Include positive control (a known antiviral for the target virus) and negative control (vehicle) wells.
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within the desired timeframe (e.g., 48-72 hours).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator.
-
Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well and measure the luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the controls. A higher luminescence signal in the presence of the compound compared to the virus-only control indicates inhibition of CPE.
Causality: This assay provides a rapid and scalable method to identify compounds that protect cells from virus-induced death.[2] A positive "hit" from this screen warrants further investigation with more specific assays.
Protocol 4: Viral Titer Reduction Assays
Objective: To quantify the reduction in infectious virus particles produced in the presence of this compound.
Methods:
-
Plaque Reduction Assay: This is the gold standard for quantifying infectious virus. It involves infecting a monolayer of cells, overlaying with a semi-solid medium to restrict virus spread to adjacent cells, and then staining the cells to visualize plaques (zones of cell death). The number and size of plaques are compared between treated and untreated cells.
-
TCID50 (50% Tissue Culture Infectious Dose) Assay: This endpoint dilution assay determines the virus concentration at which 50% of the infected cell cultures show CPE.
General Procedure (Plaque Reduction Assay):
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (serum-free medium).
-
Pre-treat the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound.
-
Incubate for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.
Causality: These assays directly measure the production of infectious progeny virus, providing a more direct assessment of antiviral activity than CPE-based assays.
Phase 3: Quantitative and Mechanistic Studies
Following the confirmation of antiviral activity, the next phase focuses on quantifying the extent of viral inhibition and elucidating the underlying mechanism of action.
Protocol 5: Viral Load Quantification by qRT-PCR
Objective: To quantify the amount of viral RNA or DNA in the supernatant or cell lysate of infected cells treated with this compound.
Materials:
-
Supernatants or cell lysates from antiviral assays
-
Viral RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe
-
Primers and probe specific to a conserved region of the viral genome
-
Real-time PCR instrument
Procedure:
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the samples.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA.
-
qPCR: Perform real-time PCR using the specific primers and probe. Include a standard curve of known concentrations of viral nucleic acid to enable absolute quantification.
-
Data Analysis: Determine the viral copy number in each sample based on the standard curve.[8] Calculate the fold-reduction in viral load in the treated samples compared to the untreated control.
Causality: qRT-PCR provides a highly sensitive and quantitative measure of viral replication.[9] A reduction in viral nucleic acid levels confirms that the compound is inhibiting a step in the viral replication cycle.
Protocol 6: Mechanism of Action (MoA) Studies
To pinpoint the stage of the viral life cycle inhibited by this compound, a series of time-of-addition and specific enzyme inhibition assays can be performed.
Caption: Targeted assays to investigate the mechanism of action of this compound.
Protocol 7: Viral Enzyme Inhibition Assays
Objective: To determine if this compound directly inhibits key viral enzymes essential for replication.
-
Viral Protease Inhibition Assay: Many viruses rely on proteases to cleave viral polyproteins into functional proteins. Fluorogenic assays using a specific substrate for the viral protease can be used to screen for inhibitors.[10]
-
Viral Reverse Transcriptase (RT) Inhibition Assay: Retroviruses like HIV use reverse transcriptase to convert their RNA genome into DNA. Colorimetric or fluorometric assays are available to measure the activity of purified RT.[11]
General Procedure (Fluorometric Protease Inhibition Assay):
-
In a microplate, add the purified viral protease, the fluorogenic substrate, and various concentrations of this compound.
-
Include a no-enzyme control and a no-inhibitor control.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Causality: Direct inhibition of a viral enzyme provides a clear and specific mechanism of action.
Protocol 8: NF-κB Signaling Pathway Analysis
Objective: To investigate whether this compound inhibits the NF-κB signaling pathway, a common target for viral manipulation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Methods:
-
NF-κB Luciferase Reporter Assay: Use a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB response element.[1] Treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of this compound and measure luciferase activity. A decrease in luciferase activity indicates inhibition of the pathway.[12]
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB. Inhibition of phosphorylation would prevent the degradation of IκBα and the nuclear translocation of p65.
-
Immunofluorescence Microscopy: Visualize the nuclear translocation of the p65 subunit upon stimulation with an NF-κB activator. In the presence of an inhibitor, p65 will remain in the cytoplasm.
Causality: These assays provide direct evidence for the modulation of the NF-κB signaling pathway, a key aspect of the host's antiviral response.[13]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity of this compound
| Assay | Cell Line | Virus | Endpoint | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| MTT | Vero E6 | - | Cell Viability | Data to be determined | - | - |
| CPE Inhibition | Vero E6 | Virus X | Cell Viability | Data to be determined | Data to be determined | Data to be determined |
| Plaque Reduction | Vero E6 | Virus X | Plaque Count | Data to be determined | Data to be determined | Data to be determined |
| qRT-PCR | Vero E6 | Virus X | Viral RNA | - | Data to be determined | - |
Table 2: Summary of Mechanistic Studies of this compound
| Assay | Target | IC50 (µM) |
| Protease Inhibition | Virus X Protease | Data to be determined |
| RT Inhibition | HIV-1 Reverse Transcriptase | Data to be determined |
| NF-κB Reporter | NF-κB Luciferase | Data to be determined |
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound as a potential antiviral agent. By systematically progressing through the described phases, researchers can generate high-quality, reproducible data to assess its efficacy, potency, and mechanism of action. Positive findings from these in vitro studies would provide a strong foundation for advancing this compound into further preclinical development, including in vivo efficacy and safety studies in appropriate animal models. The exploration of salicylamide derivatives represents a promising avenue in the ongoing quest for novel broad-spectrum antiviral therapies.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]
- 5. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. METHYL 5-AMINOSALICYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. preprints.org [preprints.org]
- 9. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress toward a broad-spectrum antiviral | National Institutes of Health (NIH) [nih.gov]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. signosisinc.com [signosisinc.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Investigation of 5-Methylsalicylamide in Cancer Cell Line Studies
Introduction: Rationale for Investigating 5-Methylsalicylamide in Oncology
The salicylamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While direct and extensive research on the anticancer properties of this compound is emerging, the body of evidence surrounding structurally similar compounds, notably 5-aminosalicylic acid (5-ASA), provides a strong impetus for its investigation.[1][2][3][4][5] 5-ASA, a well-established anti-inflammatory agent, has demonstrated chemopreventive and therapeutic potential in colorectal cancer by inducing cell cycle arrest and apoptosis.[1][3][4] This has led to the hypothesis that other 5-substituted salicylamides, including this compound, may possess similar or enhanced anticancer activities.
These application notes serve as a comprehensive guide for researchers and drug development professionals to explore the in vitro anticancer effects of this compound. The protocols provided are based on established methodologies and the known biological activities of closely related salicylamide analogs.
Hypothesized Mechanism of Action
Based on the activities of related compounds, this compound is hypothesized to exert its anticancer effects through the induction of cell cycle arrest and apoptosis. The methyl group at the 5-position may influence the compound's lipophilicity and interaction with molecular targets, potentially modulating key signaling pathways involved in cell proliferation and survival, such as the mTOR pathway.[4][6][7][8]
Caption: Hypothesized signaling pathway modulation by this compound.
Experimental Workflow for In Vitro Evaluation
A systematic approach is recommended to characterize the anticancer potential of this compound. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Recommended experimental workflow for in vitro studies.
Part 1: Cytotoxicity Assessment
The initial step is to determine the cytotoxic effects of this compound on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Cell Viability Assay
1. Cell Seeding:
-
Culture selected human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in their appropriate growth media.
-
Harvest cells during the logarithmic growth phase and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound.
-
Include vehicle control (DMSO-treated) and untreated control wells.
3. Incubation:
-
Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
4. MTT Addition and Formazan Solubilization:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
Data Presentation: Example IC50 Values
| Cell Line | Cancer Type | IC50 of this compound (µM) after 48h |
| HCT116 | Colorectal Carcinoma | Value to be determined |
| SW620 | Colorectal Carcinoma | Value to be determined |
| MCF-7 | Breast Adenocarcinoma | Value to be determined |
| A549 | Lung Carcinoma | Value to be determined |
| NCM460 | Normal Colon Epithelial | Value to be determined |
This table is for illustrative purposes. Actual values must be determined experimentally.
Part 2: Cell Cycle Analysis
To investigate if this compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the standard method. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: Cell Cycle Analysis by Flow Cytometry
1. Cell Treatment:
-
Seed cells (e.g., 5 x 10⁵ cells) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
3. Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histogram.
Part 3: Apoptosis Detection
To confirm if the observed cytotoxicity is due to the induction of apoptosis, the Annexin V/PI dual staining assay is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Protocol: Apoptosis Detection by Annexin V/PI Staining
1. Cell Treatment:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol.
2. Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. The design, synthesis, biological evaluation, and molecular docking of new 5-aminosalicylamide-4-thiazolinone hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-aminosalicylic acid interferes in the cell cycle of colorectal cancer cells and induces cell death modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocols: Investigating 5-Methylsalicylamide as a Potential Enzyme Inhibitor
Introduction: The Therapeutic Promise of Salicylamide Scaffolds
For decades, salicylic acid and its derivatives have been mainstays in pharmacology, most notably for their anti-inflammatory, analgesic, and antipyretic properties. The mechanism of action for many of these compounds, including the renowned acetylsalicylic acid (aspirin), involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[1][2][3] The core salicylamide structure presents a versatile scaffold for medicinal chemists, allowing for modifications that can fine-tune biological activity, selectivity, and pharmacokinetic properties.[4][5] 5-MethylSalicylamide, a derivative of salicylamide, is a compound of interest for its potential to act as a selective enzyme inhibitor. Its structural similarity to known anti-inflammatory agents suggests it may target enzymes within the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[6][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of this compound. We will delve into the theoretical underpinnings of its potential mechanisms, provide detailed protocols for in vitro screening and characterization, and offer insights into the interpretation of kinetic data. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Theoretical Framework: Potential Enzymatic Targets
The structural features of this compound, specifically the hydroxyl and amide groups on the phenyl ring, are key to its potential interactions with enzyme active sites. Based on the known pharmacology of related compounds, the primary hypothetical targets for this compound are:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Salicylic acid itself is a known, albeit weak, inhibitor of COX enzymes.[1][9] The addition of a methyl group at the 5-position could alter the binding affinity and selectivity for the COX isoforms.
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[7][10][11] Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma. Some plant-derived compounds with structures similar to salicylates have shown 5-LOX inhibitory activity.[12]
Experimental Workflow for Inhibitor Characterization
A systematic approach is crucial for characterizing a potential enzyme inhibitor. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.
References
- 1. Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory action of salicylideneamino-2-thiophenol on NF-κB signaling cascade and cyclooxygenase-2 in HNE-treated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ‘Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 5-lipoxygenase-activating protein inhibitor, GSK2190915, attenuates the early and late responses to inhaled allergen in mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro Efficacy Testing of 5-MethylSalicylamide
Introduction
Salicylamide and its derivatives are a class of compounds recognized for their therapeutic potential, exhibiting analgesic, anti-inflammatory, and more recently discovered, antiviral and anticancer properties.[1][2][3] 5-MethylSalicylamide, a specific derivative, is a promising candidate for drug development, necessitating a robust framework for evaluating its biological efficacy. The mechanism of action for related salicylates often involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of critical inflammatory signaling pathways such as NF-κB.[3][4] Furthermore, 5-aminosalicylic acid, a structurally similar compound, is known to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation and cell proliferation.[5]
This guide provides a comprehensive suite of in vitro assays designed to meticulously characterize the efficacy of this compound. The experimental strategy is built to progress logically from confirming direct target interaction to elucidating effects on complex cellular signaling networks and, ultimately, determining functional cellular outcomes. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific rigor, reproducibility, and a clear understanding of the causality behind each experimental step.
Section 1: The Experimental Strategy for Efficacy Profiling
A thorough in vitro evaluation of a novel compound requires a multi-faceted approach. We begin by confirming that the compound physically interacts with its intended intracellular target(s). Following this confirmation of target engagement, we quantify its biochemical potency. Finally, we assess its impact on downstream signaling pathways and overall cell fate. This hierarchical approach ensures that observed cellular effects can be confidently linked to the compound's direct mechanism of action.
Figure 1: A hierarchical workflow for in vitro efficacy testing of this compound.
Section 2: Target Engagement Confirmation
Before investigating downstream effects, it is crucial to verify that this compound directly binds to its putative intracellular protein targets. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose, as it measures target engagement in a native, intact cellular environment without requiring modification of the compound or the protein.[6][7]
Principle of Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[7] When cells are heated, proteins begin to denature and aggregate. In the presence of a binding compound, the target protein is stabilized and will remain in solution at higher temperatures compared to its unbound state. This difference can be quantified by separating the soluble and aggregated protein fractions and analyzing the amount of target protein in the soluble fraction, typically by Western blotting.[8][9]
Key Advantages of CETSA:
-
Physiological Relevance: Confirms target binding within live cells, accounting for cell permeability and intracellular metabolism.[7]
-
Label-Free: Requires no modification to the drug or the target protein, preserving their native conformations.[10]
-
Direct Evidence: Provides direct physical evidence of drug-target interaction.[6]
Section 3: Biochemical Potency Assessment
Once target engagement is confirmed, the next step is to quantify the compound's potency. This is typically achieved using biochemical assays with purified enzymes or proteins. Given that salicylamides are known to target enzymes involved in inflammation, kinase inhibition assays are highly relevant.[3]
Luminescence-Based Kinase Assays
Luminescence-based kinase assays are rapid, sensitive, and well-suited for high-throughput screening (HTS).[11][12] These assays measure kinase activity by quantifying the consumption of ATP or the production of ADP during the phosphorylation reaction.[13]
-
Kinase-Glo® Assay: This type of assay measures the amount of ATP remaining after a kinase reaction. A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal.[14] Therefore, the signal is inversely proportional to kinase activity; a potent inhibitor will result in high luminescence (more ATP remaining).[11][14]
-
ADP-Glo™ Assay: This assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.[11][13] This format is often more sensitive and is excellent for kinases with low enzymatic activity.[12]
These assays allow for the determination of a key quantitative metric: the IC50 value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Section 4: Cellular Signaling Pathway Analysis
A compound's efficacy is ultimately defined by its ability to modulate cellular signaling pathways to achieve a therapeutic effect. For an anti-inflammatory and potential anti-cancer agent like this compound, key pathways to investigate include NF-κB, JAK-STAT, and MAPK.[15][16][17]
Figure 2: Potential mechanism of this compound in the canonical NF-κB signaling pathway.
Methods for Pathway Analysis:
-
Western Blotting: This technique is essential for observing changes in the phosphorylation status of key signaling proteins.[18] For example, inhibition of the NF-κB pathway can be monitored by measuring the phosphorylation of IκB, while modulation of the MAPK pathway can be assessed by probing for phosphorylated forms of ERK, JNK, and p38.[19][20][21] A decrease in the phospho-protein signal upon treatment with this compound indicates pathway inhibition.
-
Quantitative PCR (qPCR): This method measures changes in the expression of target genes that are downstream of a specific signaling pathway.[22][23] For instance, NF-κB activation leads to the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[17][24] A successful inhibitor would reduce the mRNA levels of these genes, which can be precisely quantified with qPCR.[25]
Section 5: Functional Cellular Assays
The final step is to determine the overall effect of this compound on cell health and proliferation. This is particularly important for assessing both therapeutic efficacy (e.g., in cancer cells) and potential toxicity (e.g., in healthy cells).
Tetrazolium Reduction Assays (XTT & MTT)
These colorimetric assays are widely used to measure cell viability and metabolic activity.[26]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts into a colored formazan product.[27] The amount of formazan produced is directly proportional to the number of viable cells.[28][29]
-
XTT vs. MTT: The primary advantage of the XTT assay is that it produces a water-soluble formazan product, eliminating the need for a solubilization step that is required in the older MTT assay.[27] This simplifies the protocol and makes it more suitable for high-throughput applications.[28][29]
These assays can be used to determine the EC50 value (the concentration that gives a half-maximal response) or the GI50 value (the concentration that causes 50% growth inhibition).
Section 6: Detailed Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Causality: This protocol confirms direct binding of this compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[7]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.[7]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[9]
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Analyze equal amounts of protein from each sample by Western blotting using an antibody specific to the target protein.[18]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the band intensity versus temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates protein stabilization and target engagement.
-
Protocol 2: ADP-Glo™ Kinase Assay
Causality: This protocol quantifies the inhibitory potency (IC50) of this compound on a purified target kinase by measuring the amount of ADP produced.[11]
-
Kinase Reaction Setup:
-
In a 96- or 384-well plate, add the kinase, its specific substrate, and ATP at optimized concentrations in kinase reaction buffer.
-
Add serial dilutions of this compound or a known inhibitor (positive control). Include a no-inhibitor control (100% activity) and a no-enzyme control (background).
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background reading from all other readings.
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: Western Blot for Phospho-Protein Analysis
Causality: This protocol assesses the effect of this compound on a signaling pathway by measuring the phosphorylation state of a key pathway component.[30]
-
Sample Preparation:
-
Plate cells and allow them to adhere. Starve the cells of serum overnight if necessary to reduce basal signaling.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α to activate NF-κB) for a short period (e.g., 15-30 minutes).
-
Immediately place the dish on ice, aspirate the media, and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[31]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[31]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[30]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the protein or a loading control protein (e.g., GAPDH or β-actin).
-
Protocol 4: Quantitative PCR (qPCR) for Gene Expression
Causality: This protocol measures the functional downstream consequence of pathway inhibition by quantifying the mRNA levels of target genes.[33]
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound and/or a stimulant as described for the Western blot protocol, but for a longer duration (e.g., 4-24 hours) to allow for gene transcription.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy from Qiagen) or TRIzol reagent.[33]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.[25]
-
-
qPCR Reaction:
-
Set up the qPCR reaction in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green Master Mix.[22][25]
-
Include primers for a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Include a no-template control to check for contamination.
-
-
Data Analysis (ΔΔCt Method):
-
Run the reaction on a real-time PCR instrument.
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_gene - Ct_housekeeping).
-
Calculate the change in expression relative to the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Protocol 5: XTT Cell Viability Assay
Causality: This protocol determines the effect of this compound on cell viability and proliferation by measuring the metabolic activity of the cell population.[28][29]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include wells with vehicle control and wells with media only (background control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and an electron-coupling reagent).[28]
-
Add the XTT mixture to each well and incubate for 2-4 hours at 37°C, or until the color change is sufficient.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to evenly distribute the color.
-
Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.[26]
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration to determine the GI50 or EC50 value.
-
Section 7: Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison of the compound's efficacy across different assays and conditions.
Table 1: Summary of this compound Efficacy Data (Hypothetical)
| Assay Type | Target / Cell Line | Parameter | Value |
| Biochemical Assay | Purified Kinase X | IC50 | 1.2 ± 0.3 µM |
| Signaling Pathway | HEK293 Cells | p-ERK Inhibition (EC50) | 5.8 ± 1.1 µM |
| Gene Expression | HT-29 Cells | IL-6 mRNA Reduction (EC50) | 7.5 ± 1.5 µM |
| Cell Viability | A549 Lung Cancer Cells | GI50 (48h) | 10.2 ± 2.1 µM |
| Cell Viability | Beas-2B Normal Lung Cells | CC50 (48h) | > 50 µM |
References
- 1. benchchem.com [benchchem.com]
- 2. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.co.uk [promega.co.uk]
- 15. mybiosource.com [mybiosource.com]
- 16. assaygenie.com [assaygenie.com]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. assaygenie.com [assaygenie.com]
- 20. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 23. m.youtube.com [m.youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 28. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. biotium.com [biotium.com]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 31. bio-rad.com [bio-rad.com]
- 32. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 33. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes & Protocols: A Strategic Guide to Developing 5-MethylSalicylamide Derivatives for Enhanced Bioactivity
Here are the detailed Application Notes and Protocols for developing 5-MethylSalicylamide derivatives for improved bioactivity.
Introduction: The Rationale for this compound Derivatization
Salicylamide and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4] The parent molecule, this compound, provides a foundational structure ripe for chemical modification. The strategic development of its derivatives is a rational approach to drug discovery aimed at enhancing potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets.
The rationale for focusing on this scaffold is twofold:
-
Validated Bioactivity: The core salicylamide structure is known to interact with key biological targets, such as cyclooxygenase (COX) enzymes and signal transducer and activator of transcription 3 (STAT3).[2][3]
-
Synthetic Tractability: The structure features multiple sites for chemical modification—primarily the amide nitrogen and the phenolic hydroxyl group—allowing for the systematic generation of a diverse chemical library.
This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel this compound derivatives, intended for researchers engaged in drug discovery and development.
Section 1: Design and Synthesis Strategy
Guiding Principles: Structure-Activity Relationship (SAR)
The design of new derivatives should not be arbitrary but guided by established Structure-Activity Relationship (SAR) principles for the salicylamide class. Mechanistic studies and previous SAR reports suggest that modifications at specific positions can profoundly influence bioactivity.
-
Amide (N-substitution): The nature of the substituent on the amide nitrogen is critical. Introducing various aryl, alkyl, or heterocyclic moieties can modulate the compound's interaction with target proteins and alter its physicochemical properties, such as lipophilicity and cell permeability. For example, studies on O-alkylamino-tethered salicylamides have shown that incorporating amino acid linkers can yield potent anticancer agents.[2]
-
Phenolic Hydroxyl Group (O-substitution): Alkylation or acylation of the ortho-hydroxyl group can serve as a handle for introducing larger functional groups or act as a prodrug strategy. The presence of a free hydroxyl or alkoxy group in the ortho position appears to be important for certain biological activities.[5]
-
Aromatic Ring Substitution: While the core is this compound, further substitution on the phenyl ring can fine-tune electronic properties and provide additional vectors for target interaction.
The initial design phase involves creating a virtual library of derivatives based on these principles to explore diverse chemical space.
General Synthetic Workflow
The synthesis of a this compound derivative library typically follows a convergent approach where a common intermediate is coupled with a variety of building blocks. A common and effective method is the amidation of 5-methylsalicylic acid or its more reactive ester form.
Caption: General workflow for synthesizing a this compound derivative library.
Section 2: Synthetic Protocols
This section provides a detailed, self-validating protocol for the synthesis of N-substituted this compound derivatives.
Protocol 2.1: Synthesis of N-Benzyl-5-MethylSalicylamide
This protocol details a representative two-step synthesis starting from 5-methylsalicylic acid. The first step converts the acid to its methyl ester to facilitate a cleaner amidation reaction.
Rationale: Direct amidation of salicylic acids can be challenging and may require harsh conditions or expensive coupling reagents. The conversion to a methyl ester intermediate allows for a more efficient and high-yielding reaction with the amine under milder conditions, often by simply heating the two components together and removing the methanol byproduct.[6][7]
Materials:
-
5-Methylsalicylic acid
-
Methanol (Anhydrous)
-
Sulfuric acid (Concentrated)
-
Benzylamine
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (Anhydrous)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
Part A: Synthesis of Methyl 5-Methylsalicylate (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask, add 5-methylsalicylic acid (15.2 g, 0.1 mol) and anhydrous methanol (100 mL).
-
Catalysis: While stirring, slowly add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), a saturated NaHCO₃ solution (100 mL) to remove unreacted acid, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude methyl 5-methylsalicylate as an oil or low-melting solid. The product is often pure enough for the next step.
Part B: Amidation to form N-Benzyl-5-MethylSalicylamide
-
Reaction Setup: In a 100 mL round-bottom flask, combine the crude methyl 5-methylsalicylate (8.3 g, 0.05 mol) and benzylamine (6.4 g, 0.06 mol, 1.2 equivalents).
-
Heating: Heat the mixture to 150-160°C for 12-18 hours.[7] A simple air condenser can be used to allow the methanol byproduct to evaporate.
-
Cooling & Crystallization: Cool the reaction mixture to room temperature. The crude product will often solidify.
-
Purification:
-
Dissolve the crude solid in ethyl acetate (100 mL).
-
Wash the solution with 1M HCl (2 x 50 mL) to remove excess benzylamine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the resulting solid from an ethanol/water or ethyl acetate/hexanes mixture to yield pure N-Benzyl-5-MethylSalicylamide as a crystalline solid.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 3: Bioactivity Screening Protocols
Once a library of derivatives is synthesized, the next critical phase is to screen them for biological activity. Below are protocols for assessing two common bioactivities of salicylamides: anticancer and anti-inflammatory effects.
Protocol 3.1: In Vitro Anticancer Activity (Sulforhodamine B Assay)
Principle: The Sulforhodamine B (SRB) assay is a cell-based assay used to determine cytotoxicity and cell proliferation.[8] SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in fixed cells. The amount of bound dye is directly proportional to the total cellular protein mass, which is an indicator of the viable cell number.[9]
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of the test derivatives (e.g., 10 mM in DMSO). Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water or deionized water. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes on a shaker.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3.2: In Vitro Anti-inflammatory Activity (LPS-Induced TNF-α Release)
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with Lipopolysaccharide (LPS).[10][11] LPS, a component of Gram-negative bacteria, activates macrophages (like the RAW 264.7 cell line) to mimic an inflammatory response.[12] A reduction in TNF-α levels in the culture supernatant indicates potential anti-inflammatory activity.
Caption: Workflow for assessing anti-inflammatory activity via cytokine release assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of DMEM medium. Incubate for 24 hours.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing the desired concentrations of the test derivatives. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Include controls: untreated cells, cells treated with vehicle + LPS, and cells treated with a known inhibitor (e.g., Dexamethasone) + LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect the culture supernatant from each well and centrifuge to remove any cell debris. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Mouse TNF-α ELISA kit, following the manufacturer’s instructions.
-
Cell Viability Check: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or Alamar Blue) to ensure that the observed reduction in TNF-α is not due to cell death.[13]
-
Data Analysis: Calculate the percentage inhibition of TNF-α production compared to the LPS-only control. Determine the IC₅₀ value for the most potent compounds.
Section 4: Data Interpretation and Lead Optimization
The screening data provides the basis for the next cycle of design and synthesis. A systematic analysis of the results is key to identifying promising lead compounds.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison and identify trends.
| Compound ID | R-Group (on Amide) | Anticancer IC₅₀ (µM) vs. MCF-7[14] | Anti-inflammatory IC₅₀ (µM) vs. RAW 264.7 | Selectivity Index (SI) |
| Parent | -H | > 100 | > 100 | - |
| 5M-Sal-01 | -Benzyl | 15.2 | 25.8 | 1.1 |
| 5M-Sal-02 | -4-Fluorobenzyl | 8.9 | 12.4 | 1.2 |
| 5M-Sal-03 | -3,4-Dichlorobenzyl | 2.1 | 35.1 | 16.7 |
| 5M-Sal-04 | -Cyclohexyl | 45.3 | 5.5 | 0.12 |
| Control | Doxorubicin | 0.5 | - | - |
| Control | Dexamethasone | - | 0.05 | - |
| Hypothetical data. SI calculated as (IC₅₀ Normal Cells / IC₅₀ Cancer Cells) or by comparing potency between two different bioassays. |
Lead Optimization Strategy
-
Potency: Compound 5M-Sal-03 shows the highest anticancer potency. The dichlorobenzyl group is a promising moiety for further exploration.
-
Selectivity: Compound 5M-Sal-03 also shows significant selectivity for its anticancer effect over its anti-inflammatory effect. Conversely, 5M-Sal-04 is more potent as an anti-inflammatory agent. This suggests the biological activity can be tuned.
-
Next Steps:
-
Expand on the "Hit": Synthesize more analogs of 5M-Sal-03 , varying the position and nature of the halogens on the benzyl ring (e.g., -CF₃, -Br) to refine the SAR.
-
Explore the Alternative Activity: Further investigate the anti-inflammatory potential of the cycloalkyl series initiated by 5M-Sal-04 .
-
Mechanistic Studies: For the most potent compounds, conduct further studies to elucidate the mechanism of action, such as investigating their effect on specific signaling pathways (e.g., STAT3 phosphorylation) or enzyme inhibition.[2][8]
-
This iterative cycle of design, synthesis, and testing is the cornerstone of developing derivatives with improved and optimized bioactivity.
References
- 1. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pharmacological studies on salicylamide and its derivatives | Semantic Scholar [semanticscholar.org]
- 6. US4795832A - Salicylic acid amides, their use, and a process for their production - Google Patents [patents.google.com]
- 7. EP0262587B1 - Salicylic acid amides, method for their production and their application - Google Patents [patents.google.com]
- 8. The design, synthesis, biological evaluation, and molecular docking of new 5-aminosalicylamide-4-thiazolinone hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ir.vistas.ac.in [ir.vistas.ac.in]
- 13. ijpbs.com [ijpbs.com]
- 14. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 5-MethylSalicylamide for In Vivo Delivery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-MethylSalicylamide for in vivo delivery. Recognizing the challenges posed by the physicochemical properties of many active pharmaceutical ingredients (APIs), this guide delves into strategic approaches to enhance bioavailability. We will explore various formulation strategies, including lipid-based systems and amorphous solid dispersions, providing detailed, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to make informed decisions. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.
Introduction: The Challenge and Potential of this compound
This compound, a derivative of salicylic acid, presents a compelling profile for therapeutic investigation. Like its parent compound, it is anticipated to possess anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The addition of a methyl group can influence its lipophilicity and metabolic profile, potentially offering a modified pharmacokinetic and pharmacodynamic window.
However, as with many small molecule drug candidates, the efficacy of this compound in vivo is intrinsically linked to its formulation. Poor aqueous solubility is a common hurdle for many new chemical entities, leading to low bioavailability and challenging the establishment of a clear dose-response relationship in preclinical studies.[2][3] This application note will address these challenges by providing a logical framework and practical protocols for developing robust formulations of this compound suitable for in vivo evaluation.
Physicochemical Characterization: The Foundation of Formulation Design
A thorough understanding of the physicochemical properties of this compound is the critical first step in designing an effective delivery system.[2][] This data informs the selection of appropriate excipients and manufacturing processes.
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | 5-Methylsalicylic acid | Salicylamide |
| Molecular Formula | C8H8O3[5][6] | C7H7NO2 |
| Molecular Weight | 152.15 g/mol [5][6] | 137.14 g/mol |
| Melting Point | 150-154 °C[7] | ~140 °C |
| Water Solubility | Poorly soluble[7] | Low solubility in water[8] |
| LogP (Octanol/Water) | ~2.5 (estimated) | ~1.26 |
| pKa | ~4.08[7] | ~8.4 |
Note: Data for this compound is inferred from its parent acid, 5-Methylsalicylic acid, and the related compound Salicylamide. Experimental verification is crucial.
The low aqueous solubility of the parent acid suggests that this compound will likely exhibit similar characteristics, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[9][10] This necessitates formulation strategies that enhance its dissolution rate and/or solubility.
Strategic Formulation Approaches for In Vivo Delivery
Based on the anticipated properties of this compound, two primary formulation strategies are recommended for initial investigation: Lipid-Based Drug Delivery Systems (LBDDS) and Amorphous Solid Dispersions (ASDs) . These approaches are well-established for improving the oral bioavailability of poorly soluble drugs.[9][11]
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are attractive for lipophilic drugs as they can enhance solubility and facilitate absorption through the lymphatic pathway.[12][13] Self-Emulsifying Drug Delivery Systems (SEDDS) are a particularly promising subset of LBDDS.[11][14]
Causality: By dissolving the lipophilic this compound in a lipid vehicle with surfactants and co-solvents, the formulation can spontaneously form a fine emulsion or microemulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract.[15] This increases the surface area for dissolution and absorption.[15]
Objective: To prepare a liquid SEDDS formulation of this compound for oral gavage in rodents.
Materials:
-
This compound
-
Long-chain triglyceride (e.g., Sesame oil, Olive oil)
-
Surfactant (e.g., Polysorbate 80, Cremophor EL)[16]
-
Co-solvent (e.g., Transcutol HP, Propylene glycol)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or heating block
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Add an excess amount of this compound to a known volume of each excipient in a glass vial.
-
Stir the mixtures at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility data, select the optimal oil, surfactant, and co-solvent.
-
Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the three components in various ratios and observing the formation of a clear, single-phase solution.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in the desired ratios determined from the phase diagram.
-
Add the calculated amount of this compound to the excipient mixture.
-
Gently heat the mixture (e.g., to 40°C) and stir until the drug is completely dissolved and the solution is clear.
-
Allow the formulation to cool to room temperature.
-
-
Characterization:
-
Visual Assessment: Observe the clarity and homogeneity of the formulation.
-
Emulsification Performance: Add a small amount of the formulation to water and gently agitate. Observe the time it takes to form an emulsion and the appearance (e.g., milky, translucent) of the resulting dispersion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the emulsion using dynamic light scattering.[17]
-
Drug Content: Determine the concentration of this compound in the formulation using a validated analytical method.
-
dot
Caption: Workflow for SEDDS Formulation and Characterization.
Amorphous Solid Dispersions (ASDs)
ASDs are a powerful strategy for enhancing the dissolution of "brick-dust" molecules, which are characterized by high melting points and poor solubility.[9] By dispersing the drug in an amorphous state within a polymer matrix, the energy barrier for dissolution is significantly reduced.[18]
Causality: The amorphous form of a drug has a higher free energy and thus greater apparent solubility and a faster dissolution rate compared to its crystalline counterpart.[18][19] The polymer serves to stabilize the amorphous drug, preventing recrystallization during storage and in vivo.[18]
Objective: To prepare an ASD of this compound with a suitable polymer for subsequent suspension in an aqueous vehicle for in vivo administration.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP-VA, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Water
-
Rotary evaporator or vacuum oven
-
Mortar and pestle or milling equipment
-
Sieves
Procedure:
-
Polymer and Solvent Screening:
-
ASD Preparation (Solvent Evaporation):
-
Dissolve a specific ratio of this compound and the chosen polymer in the selected solvent to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
-
Milling and Sieving:
-
Gently grind the dried ASD into a fine powder using a mortar and pestle or a suitable milling apparatus.
-
Pass the powder through a sieve of a defined mesh size to obtain a uniform particle size distribution.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug within the dispersion (absence of a sharp melting endotherm).
-
Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity (no characteristic Bragg peaks).
-
In Vitro Dissolution Testing: Perform dissolution studies in a biorelevant medium (e.g., FaSSIF or FeSSIF) to assess the extent and duration of supersaturation compared to the crystalline drug.[21]
-
Stability Assessment: Store the ASD under controlled temperature and humidity conditions and re-characterize at specified time points to evaluate its physical stability.[18]
-
dot
Caption: Workflow for ASD Preparation and Characterization.
In Vivo Study Considerations
Once a lead formulation has been identified through in vitro characterization, careful planning of the in vivo study is paramount.[22]
-
Vehicle Selection for ASD Suspension: For oral administration of an ASD, it should be suspended in a suitable aqueous vehicle immediately before dosing. This vehicle may contain a suspending agent (e.g., carboxymethylcellulose) and a wetting agent to ensure uniform dispersion.
-
Dose Volume and Concentration: The dose volume should be appropriate for the animal model (e.g., 5-10 mL/kg for rats). The concentration of this compound in the formulation should be adjusted to deliver the desired dose within this volume.
-
Pharmacokinetic (PK) Sampling: A well-designed PK study with appropriate time points for blood sampling is essential to determine key parameters such as Cmax, Tmax, and AUC, which will reveal the in vivo performance of the formulation.[23]
-
In Vitro-In Vivo Correlation (IVIVC): Whenever possible, establishing a correlation between in vitro dissolution/release data and in vivo pharmacokinetic data can be a powerful tool for future formulation development and optimization.[24]
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a formulation that overcomes its inherent solubility limitations. This guide has provided a strategic framework and detailed protocols for two robust formulation approaches: lipid-based drug delivery systems and amorphous solid dispersions. By systematically characterizing the API, carefully selecting excipients, and rigorously evaluating the prepared formulations, researchers can significantly enhance the bioavailability of this compound and obtain reliable data from their in vivo studies. The principles and methodologies outlined herein are broadly applicable to a wide range of poorly soluble drug candidates, serving as a valuable resource for the drug development community.
References
- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. 5-Methylsalicylic acid (CAS 89-56-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methylsalicylic acid | 89-56-5 [chemicalbook.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Miscibility Table [sigmaaldrich.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. In vivo characterization: Significance and symbolism [wisdomlib.org]
- 23. Equivalence-by-design: targeting in vivo drug delivery profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. contractpharma.com [contractpharma.com]
High-Throughput Screening of 5-MethylSalicylamide Analogs Using a Cell-Based NF-κB Reporter Assay
An Application Note for Drug Discovery Professionals
Abstract
Salicylamides, including 5-MethylSalicylamide, represent a class of compounds with established anti-inflammatory, analgesic, and antipyretic properties, primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[1] The exploration of novel analogs offers the potential to discover next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of this compound analog libraries to identify novel inhibitors of inflammatory signaling. We detail a robust, cell-based reporter gene assay targeting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a pivotal mediator of inflammatory responses.[2] The guide covers assay principles, detailed step-by-step protocols for implementation and validation, data analysis, and hit confirmation strategies, designed for researchers, scientists, and drug development professionals.
Scientific Background & Rationale
1.1. This compound and the Therapeutic Rationale
Salicylamide and its derivatives are non-steroidal anti-inflammatory drugs (NSAIDs) that have been used for decades.[1] Their primary mechanism of action involves the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins.[1][3] However, the therapeutic landscape continuously seeks molecules with improved safety profiles and novel mechanisms of action. Recent studies have unveiled a broader spectrum of biological activities for salicylamide derivatives, including anticancer and antiviral potential, suggesting engagement with multiple cellular pathways.[4][5] The systematic screening of a focused library of this compound analogs provides a rational approach to identify compounds that may act on key inflammatory nodes beyond COX, potentially leading to therapeutics with differentiated efficacy and reduced side effects.
1.2. The NF-κB Signaling Pathway: A Keystone of Inflammation
The NF-κB pathway is a cornerstone of the cellular inflammatory response.[6] It is a family of transcription factors that regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][6] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated.[7][8] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of target genes.[8] Due to its central role, the NF-κB pathway is a highly validated and attractive target for anti-inflammatory drug discovery.[9]
Assay Principle
This protocol employs a cell-based reporter gene assay, a robust and scalable method for HTS.[10][11] The assay utilizes a stable cell line (e.g., HEK293T or THP-1) engineered to contain a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the transcriptional control of an NF-κB response element.
-
Inhibition: When the cells are pre-incubated with a this compound analog that inhibits the NF-κB pathway, the signaling cascade is blocked at a specific node.
-
Stimulation: Subsequent stimulation with TNF-α fails to induce the translocation of NF-κB to the nucleus.
-
Signal Readout: As a result, the reporter gene is not transcribed, leading to a low or absent signal (e.g., low luminescence). The degree of signal reduction is proportional to the inhibitory activity of the test compound.
This cell-based format provides a more physiologically relevant context compared to biochemical assays, as it accounts for cell permeability, potential off-target effects, and cytotoxicity within a single initial screen.[12]
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog # |
| HEK293/NF-κB-Luc Reporter Cells | InvivoGen | rep-nfklc |
| DMEM, High Glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Qualified | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Recombinant Human TNF-α | R&D Systems | 210-TA |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| 384-well White, Solid-Bottom Assay Plates | Corning | 3570 |
| Known NF-κB Inhibitor (e.g., BAY 11-7082) | Cayman Chemical | 10010266 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
Causality: Maintaining a healthy, consistent cell culture is paramount for assay reproducibility. Cells should be kept in a logarithmic growth phase and not be allowed to become over-confluent, which can alter their physiological responsiveness.
-
Culture Conditions: Culture HEK293/NF-κB-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Cell Viability: Routinely check cell viability using Trypan Blue exclusion; ensure viability is >95% before starting any experiment.
-
Mycoplasma Testing: Perform monthly mycoplasma testing to ensure cultures are free of contamination.
Protocol 2: High-Throughput Screening Workflow
This protocol is optimized for a 384-well plate format. All liquid handling steps should be performed using calibrated automated liquid handlers for precision and throughput.
-
Compound Plating (Day 1):
-
Prepare a master plate of this compound analogs diluted in DMSO.
-
Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 50 nL of each compound from the master plate to the corresponding wells of a 384-well white assay plate. This results in a final screening concentration of 10 µM (assuming a final assay volume of 50 µL).
-
Plate controls:
-
Negative Control: 50 nL of DMSO (columns 23 & 24).
-
Positive Control: 50 nL of a known NF-κB inhibitor (e.g., BAY 11-7082 at a final concentration of 10 µM) (columns 1 & 2).
-
-
-
Cell Seeding (Day 1):
-
Harvest HEK293/NF-κB-Luc cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium to a density of 2 x 10⁵ cells/mL.
-
Using a multi-drop dispenser (e.g., BioTek MultiFlo), dispense 25 µL of the cell suspension into each well of the compound-containing assay plates (5,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂. This allows cells to attach and recover before compound treatment.
-
-
Stimulation (Day 2):
-
Prepare a 2X working solution of TNF-α in serum-free DMEM at a concentration of 20 ng/mL. The final concentration in the assay will be 10 ng/mL, which should be predetermined during assay development to be an EC₈₀ concentration.
-
Add 25 µL of the 2X TNF-α solution to all wells except the "unstimulated" negative control wells (e.g., column 24), which receive 25 µL of serum-free DMEM instead.
-
Incubate the plates for 6 hours at 37°C, 5% CO₂. This duration is typically sufficient to achieve robust reporter gene expression.
-
-
Luminescence Readout (Day 2):
-
Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the ONE-Glo™ reagent to each well.
-
Incubate the plates for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Read the luminescence signal on a plate reader (e.g., PerkinElmer EnVision®) with an integration time of 0.1-1 second per well.
-
Assay Validation and Quality Control
| Parameter | Formula | Acceptance Criterion | Rationale |
| Signal-to-Background (S/B) | Mean(Stimulated DMSO) / Mean(Unstimulated DMSO) | > 10 | Ensures the assay window is sufficiently large to detect inhibition. |
| Z-Prime Factor (Z') | 1 - [ (3 * (SD_Stimulated + SD_Inhibited)) / |Mean_Stimulated - Mean_Inhibited| ] | ≥ 0.5 | A statistical parameter that measures the robustness and quality of the assay. A value ≥ 0.5 indicates an excellent assay suitable for HTS.[14] |
Table 1: Representative HTS Plate Layout
| Cols 1-2 | Cols 3-22 | Col 23 | Col 24 | |
|---|---|---|---|---|
| Compound | Positive Control | Library Compounds | Negative Control | Negative Control |
| Stimulation | TNF-α | TNF-α | TNF-α | No Stimulus |
| Purpose | Max Inhibition (0% Activity) | Test | Max Signal (100% Activity) | Background Signal |
Data Analysis and Hit Identification
-
Raw Data Processing: Obtain the raw luminescence values for each well.
-
Normalization: Normalize the data on a per-plate basis to account for plate-to-plate variability. The percent inhibition for each compound is calculated as follows:
% Inhibition = 100 * [ 1 - ( (Value_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control) ) ]
-
Hit Selection: A "hit" is defined as a compound that demonstrates a statistically significant and reproducible inhibitory effect. A common primary hit criterion is:
-
% Inhibition ≥ 50% OR
-
Activity > 3 standard deviations from the mean of the negative controls (DMSO wells).
-
-
Hit Confirmation: All primary hits must be re-tested under the same conditions to confirm their activity and rule out false positives. Subsequently, dose-response curves should be generated for confirmed hits to determine their potency (IC₅₀).
References
- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 4. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purformhealth.com [purformhealth.com]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. [PDF] Assay Validation in High Throughput Screening – from Concept to Application | Semantic Scholar [semanticscholar.org]
- 14. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
Troubleshooting & Optimization
Technical Support Center: 5-Methylsalicylamide Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 5-Methylsalicylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workflow. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each entry details the problem, potential causes, and actionable solutions.
Low or No Product Yield
Question: I performed the amidation of 5-Methylsalicylic acid and obtained a very low yield of this compound, or no product at all. What went wrong?
Answer:
Low or no yield in the synthesis of this compound is a common but surmountable issue. The primary causes can be categorized into three main areas: ineffective activation of the carboxylic acid, issues with the aminating agent, and suboptimal reaction conditions.
Causality and Solutions:
-
Ineffective Carboxylic Acid Activation: The conversion of the carboxylic acid group of 5-Methylsalicylic acid to a more reactive species is critical for amidation.
-
Thionyl Chloride (SOCl₂) Degradation: Thionyl chloride is highly susceptible to hydrolysis from atmospheric moisture. Using old or improperly stored SOCl₂ will result in poor activation. Solution: Always use freshly opened or distilled thionyl chloride for the best results.
-
Incomplete Acid Chloride Formation: The reaction between 5-Methylsalicylic acid and SOCl₂ may not have gone to completion. This can be due to insufficient heating or reaction time. Solution: Ensure the reaction is heated to reflux (typically in an inert, high-boiling solvent like toluene or dichloromethane) and monitor the reaction progress by TLC until the starting material is consumed. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the formation of the acid chloride.[1]
-
-
Issues with the Ammonia Source: The nucleophilicity of your ammonia source is paramount.
-
Use of Ammonium Salts: If you are using an ammonium salt (e.g., ammonium chloride) as your ammonia source without a base, the reaction will not proceed. The ammonium ion (NH₄⁺) is not nucleophilic. Solution: If using an ammonium salt, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, must be added to liberate free ammonia (NH₃) in situ.
-
Aqueous Ammonia Concentration: If using aqueous ammonia, ensure the concentration is adequate. Low concentrations will introduce excess water, which can hydrolyze the acid chloride intermediate back to the carboxylic acid. Solution: Use a concentrated solution of aqueous ammonia and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exotherm.
-
-
Suboptimal Reaction Conditions:
-
Reaction Temperature: The amidation step is often exothermic. Adding the ammonia source at an elevated temperature can lead to side reactions. Solution: Cool the solution of the in-situ-formed acid chloride in an ice bath before the slow, dropwise addition of the ammonia solution.[1]
-
Moisture Contamination: Any moisture in the reaction setup will quench the highly reactive acid chloride intermediate. Solution: Ensure all glassware is oven-dried or flame-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Troubleshooting Workflow for Low Yield:
Difficulty in Purifying the Product
Question: My crude this compound is difficult to purify. I'm struggling with persistent impurities, even after recrystallization. What are the best purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting material (5-Methylsalicylic acid) and potential side products. The key is to select the appropriate purification technique and solvent system based on the nature of the impurities.
Common Impurities and Their Removal:
-
Unreacted 5-Methylsalicylic Acid: This is the most common impurity. Due to its acidic nature and similar polarity to the product, it can be difficult to remove by recrystallization alone.
-
Acid-Base Extraction: Before attempting recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The 5-Methylsalicylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral this compound remains in the organic layer.
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography is highly effective. A silica gel stationary phase is typically used.
-
-
Side Products from Self-Condensation: Under harsh conditions, side reactions can occur. While less common, it's a possibility. These impurities are often less polar than the desired product.
Purification Techniques in Detail:
-
Recrystallization:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the this compound well at high temperatures but poorly at room temperature. Common single-solvent systems for amides include ethanol, methanol, or water, or mixtures thereof.[2] For this compound, a mixture of ethanol and water or ethyl acetate and hexanes can be effective.[3] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[4]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A typical Rf value for the product on TLC should be around 0.3-0.4 for effective column separation.[5] For amides, a mobile phase of dichloromethane and methanol can also be effective.[6]
-
Data Presentation: Solvent Systems for Purification
| Purification Method | Recommended Solvent/Eluent Systems | Rationale |
| Recrystallization | Ethanol/Water, Methanol/Water | Good for polar compounds; the addition of water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexanes | A versatile system where ethyl acetate dissolves the compound and hexanes act as the anti-solvent.[3] | |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient) | A standard, effective system for separating compounds of moderate polarity.[1] |
| Dichloromethane/Methanol (gradient) | A more polar system that can be effective for amides and separating them from more non-polar impurities.[6] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and handling of this compound.
Q1: What is a reliable synthetic protocol for this compound?
A1: A robust and commonly employed method for synthesizing this compound is the conversion of 5-Methylsalicylic acid to its acid chloride, followed by amidation.
Experimental Protocol: Synthesis of this compound
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 5-Methylsalicylic acid (1.0 eq).
-
Add an anhydrous solvent such as toluene or dichloromethane.
-
Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude 5-methylsalicoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice-water bath (0 °C).
-
Slowly add a concentrated aqueous solution of ammonia (NH₄OH) or a solution of ammonia in an appropriate solvent dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
If the product precipitates, collect it by vacuum filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove unreacted acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
-
Synthesis Workflow Diagram:
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
TLC System: Use silica gel plates. A good eluent system to start with is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
Visualization: The spots can be visualized under a UV lamp (254 nm). You can also use staining agents like potassium permanganate or p-anisaldehyde stain, which can help visualize the starting material, product, and any byproducts.[6]
-
Interpretation: The starting material, 5-Methylsalicylic acid, is more polar than the product, this compound, and will therefore have a lower Rf value. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new spot for the product will appear at a higher Rf. The reaction is considered complete when the starting material spot is no longer visible.
Q3: What are the key characteristics I should look for to confirm I have synthesized this compound?
A3: Confirmation of the product's identity and purity should be done using a combination of physical and spectroscopic methods.
Physical and Spectroscopic Data:
| Property | 5-Methylsalicylic Acid (Starting Material) | This compound (Product) |
| Appearance | White to beige powder[7] | Expected to be a white to off-white solid |
| Melting Point | 151-155 °C[7] | Not widely reported, but expected to be different from the starting material. Salicylamide has a melting point of 139-141 °C.[4] |
| ¹H NMR | Characteristic peaks for aromatic protons, a carboxylic acid proton (highly deshielded, >10 ppm), a phenolic proton, and a methyl group singlet. | Expect disappearance of the carboxylic acid proton peak and the appearance of two new broad singlets for the -NH₂ protons. The aromatic and methyl group signals will also be present, potentially with slight shifts. |
| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid) ~2500-3300, C=O stretch (carboxylic acid) ~1680-1710, O-H stretch (phenol) ~3200-3600. | N-H stretches (primary amide) ~3100-3500 (two bands), C=O stretch (amide I band) ~1630-1680, N-H bend (amide II band) ~1550-1640. The broad carboxylic acid O-H stretch will be absent. |
Interpreting Spectroscopic Data:
-
FTIR Spectroscopy: The most telling change will be the disappearance of the broad carboxylic acid O-H stretch and the appearance of two distinct N-H stretching bands of the primary amide. The carbonyl (C=O) stretching frequency will also shift to a lower wavenumber for the amide compared to the carboxylic acid.
-
¹H NMR Spectroscopy: The key indicator of a successful reaction is the disappearance of the downfield signal corresponding to the carboxylic acid proton. You will also observe the appearance of new signals for the amide protons. The integration of all peaks should correspond to the number of protons in the this compound structure.
References
Technical Support Center: Synthesis of 5-Methylsalicylamide
Welcome to the technical support center for the synthesis of 5-Methylsalicylamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction yields. Our approach is rooted in explaining the causal mechanisms behind experimental choices, ensuring that every protocol is a self-validating system.
Overview of this compound Synthesis
This compound is an important intermediate in medicinal chemistry. The most common and direct route for its synthesis is the amidation of 5-methylsalicylic acid . This process involves the formation of an amide bond by coupling the carboxylic acid group of 5-methylsalicylic acid with an amine source, typically ammonia or an ammonium salt.
The core challenge in this synthesis lies in the fact that a direct reaction between a carboxylic acid and an amine is unfavorable. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.
General Synthesis Workflow
The overall process can be visualized as a three-stage workflow: Carboxylic Acid Activation, Nucleophilic Attack (Amidation), and finally, Product Isolation and Purification.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is the most common issue and typically points to a failure in one of the two critical steps: carboxylic acid activation or the subsequent nucleophilic attack.
Possible Cause A: Inefficient Carboxylic Acid Activation
-
Explanation: The carboxyl group (-COOH) of 5-methylsalicylic acid is not electrophilic enough to react with an amine. It must be converted into a better leaving group. This is achieved by using an activating agent. If this step fails, no reaction will occur.
-
Solutions:
-
Use an Acyl Chloride Intermediate: This is a classic and robust method. React 5-methylsalicylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 5-methylsalicyloyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction by forming the Vilsmeier reagent in situ.[1][2]
-
Employ Modern Coupling Reagents: Peptide coupling reagents are designed for efficient amide bond formation under mild conditions. They react with the carboxylic acid to form a highly active ester intermediate.[3] Common choices include:
-
Verify Reagent Quality: Ensure your activating agents have not degraded due to moisture. Thionyl chloride, for example, reacts with water to form HCl and SO₂, reducing its efficacy.
-
Possible Cause B: Poor Nucleophilicity of the Amine
-
Explanation: The amine must have a free lone pair of electrons to act as a nucleophile. If you are using an ammonium salt (e.g., NH₄Cl), the nitrogen is protonated (NH₄⁺) and has no lone pair, making it non-nucleophilic. Similarly, if any adventitious acid (like HCl byproduct from an acyl chloride formation) is present, it will protonate your amine source.
-
Solution:
-
Add a Non-Nucleophilic Base: Include a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) in your reaction.[1][2] This base serves two purposes: it neutralizes any acid byproduct and deprotonates the ammonium salt to generate the free, nucleophilic amine (e.g., NH₃). Use at least 2-3 equivalents of the base.
-
Possible Cause C: Suboptimal Reaction Conditions
-
Explanation: Temperature, solvent, and reaction time are critical. Low temperatures may lead to an impractically slow reaction rate, while excessively high temperatures can cause degradation of reagents or the product. The solvent must be appropriate for dissolving the reagents without participating in the reaction.
-
Solutions:
-
Temperature Control: Acyl chloride formation with SOCl₂ often requires gentle heating or reflux.[1] The subsequent amidation step is often exothermic and may require cooling in an ice bath initially, followed by stirring at room temperature.[2]
-
Solvent Choice: Use dry, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or DMF.[2][3] Avoid protic solvents like alcohols, as they can react with the activated intermediate.
-
Question 2: My final product is contaminated with unreacted 5-methylsalicylic acid. How do I fix this?
This indicates an incomplete reaction.
Possible Cause A: Incorrect Stoichiometry
-
Explanation: You may have used an insufficient amount of the activating agent or the amine source. The reaction will stop once the limiting reagent is consumed.
-
Solution:
-
Ensure you are using at least a stoichiometric equivalent of the activating agent and a slight excess (1.1-1.5 equivalents) of the amine source to drive the reaction to completion.
-
Possible Cause B: Insufficient Reaction Time
-
Explanation: The reaction may not have been allowed to run to completion.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (5-methylsalicylic acid). Spot the reaction mixture alongside a standard of the starting material on a TLC plate. The reaction is complete when the spot corresponding to the starting material is no longer visible.[5]
-
Possible Cause C: Inefficient Workup
-
Explanation: During the workup phase, an acidic wash will protonate any unreacted amine, making it water-soluble. A basic wash (e.g., with aqueous NaHCO₃) will deprotonate any unreacted 5-methylsalicylic acid, converting it to its water-soluble carboxylate salt, thus separating it from your desired neutral amide product in the organic layer. An improper wash can leave starting material behind.
-
Solution:
-
Perform a sequential wash of the organic layer with a dilute acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally brine (saturated NaCl).
-
Question 3: I see multiple spots on my TLC plate, suggesting byproducts. What are they and how do I avoid them?
Byproduct formation lowers your yield and complicates purification.
Possible Cause A: Dimerization/Anhydride Formation
-
Explanation: The highly reactive activated intermediate can sometimes react with a molecule of unreacted carboxylic acid to form an anhydride.
-
Solution:
-
Control the addition of reagents. A common strategy is to form the activated intermediate first, then slowly add the amine to this solution. This ensures the amine is available to react immediately, minimizing the chance for side reactions.
-
Possible Cause B: Reactions with the Phenolic Hydroxyl Group
-
Explanation: While the carboxylic acid is more acidic and generally more reactive towards amidation reagents, the phenolic -OH group can potentially be acylated under certain conditions, leading to ester or other byproducts.
-
Solution:
-
Use milder coupling reagents (e.g., EDC/HOBt) that are more selective for carboxylic acids.
-
Maintain lower reaction temperatures (0 °C to room temperature).
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for a first-time synthesis? For reliability, the two-step acyl chloride method is very effective. First, convert 5-methylsalicylic acid to 5-methylsalicyloyl chloride using SOCl₂ or oxalyl chloride, then react the isolated acyl chloride with your amine source and a base like triethylamine.[1][2]
Q2: How do I choose the right coupling agent? The choice depends on your budget, scale, and the sensitivity of your substrates.
| Coupling Agent Class | Examples | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, effective | Can cause racemization for chiral acids; DCC byproduct is a difficult-to-remove solid (dicyclohexylurea) |
| Uronium/Aminium | HATU, HBTU | Very fast, high yields, low racemization | Expensive, can be moisture-sensitive |
| Phosphonium | PyBOP, PyAOP | High yields, effective for hindered substrates | Expensive, generates phosphine oxide byproducts |
| Acyl Halide Forming | SOCl₂, Oxalyl Chloride | Inexpensive, highly reactive intermediate | Generates corrosive HCl gas; can be harsh for sensitive molecules |
Q3: Why is it critical to use a dry solvent? Water will react with and consume your activating agent (especially acyl chloride formers and coupling reagents), quenching the reaction and leading to low yields.
Q4: How do I best purify the final this compound product? Recrystallization is often the most effective method for purifying solid amides.[6] A good solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Ethanol or an ethanol/water mixture is often a good starting point. If recrystallization fails, column chromatography on silica gel is the next best option.
Detailed Experimental Protocols
Protocol 1: Synthesis via the Acyl Chloride Method
This protocol is a robust, two-step procedure.
Step 1: Formation of 5-Methylsalicyloyl Chloride
-
Place 5-methylsalicylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Work in a fume hood. Add thionyl chloride (SOCl₂, 2.0 eq) to the flask, followed by a catalytic amount (1-2 drops) of DMF.
-
Heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The solid should dissolve, and gas evolution (HCl and SO₂) will be observed.
-
After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator). This will leave the crude 5-methylsalicyloyl chloride as an oil or solid.
Step 2: Amidation
-
Dissolve the crude acyl chloride in a dry aprotic solvent like DCM or THF.
-
In a separate flask, prepare a solution of ammonium chloride (NH₄Cl, 1.5 eq) and triethylamine (TEA, 3.0 eq) in the same dry solvent.
-
Cool the amine/base solution to 0°C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the stirred amine/base solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Synthesis via HATU Coupling
This protocol is a milder, one-pot procedure suitable for sensitive substrates.[3]
-
Combine 5-methylsalicylic acid (1.0 eq), HATU (1.1 eq), and ammonium chloride (1.2 eq) in a round-bottom flask with a magnetic stir bar.
-
Dissolve the solids in a dry aprotic solvent such as DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (Hünig's base, 3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Reaction Mechanism Visualization
The following diagram illustrates the key steps in the amidation process using a coupling agent like EDC.
Caption: Mechanism of EDC-mediated amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 5. METHYL 5-AMINOSALICYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methylsalicylamide Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-MethylSalicylamide derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives in a practical question-and-answer format.
Problem 1: Low or No Product Yield
Question: I am attempting to synthesize a this compound derivative, but I am observing very low to no yield of my desired product. What are the likely causes and how can I rectify this?
Answer:
Low or nonexistent yields in the amidation of 5-methylsalicylic acid are a common hurdle, often pointing to issues with the activation of the carboxylic acid, the reactivity of the amine, or the reaction conditions. Let's break down the potential causes and their solutions.
Potential Causes & Step-by-Step Solutions:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally very slow due to the formation of a non-reactive ammonium carboxylate salt.[1][2] The carboxylic acid must first be "activated" to a more electrophilic species.
-
Solution A: Acid Chloride Method. This is a robust and common activation method.
-
In a fume hood, dissolve 5-methylsalicylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or toluene.
-
Carefully add thionyl chloride (SOCl₂, typically 2-3 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature or gently reflux until the evolution of gas (SO₂ and HCl) ceases. Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the methyl ester formation via GC-MS.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-methylsalicyloyl chloride can be used directly in the next step.
-
-
Solution B: Use of Coupling Agents. For sensitive substrates where the formation of an acid chloride is too harsh, modern coupling agents are an excellent alternative.
-
Dissolve 5-methylsalicylic acid (1 equivalent), your amine (1-1.2 equivalents), and a coupling agent in an anhydrous aprotic solvent like DMF or DCM.
-
Common coupling agents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) or DMAP to minimize side reactions and improve efficiency.[3][4][5] Phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) are also highly effective, especially for hindered substrates.[3][6]
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight. Monitor progress by TLC or LC-MS.
-
-
-
Poor Nucleophilicity of the Amine: If your amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, leading to a sluggish reaction.
-
Solution:
-
Increase the reaction temperature. However, be cautious as higher temperatures can lead to side reactions like decarboxylation of the salicylic acid starting material.[7]
-
Use a more potent activating agent. For hindered amines, HATU or PyAOP are often more effective than DCC.[3]
-
If using an amine hydrochloride salt, ensure you are adding a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) in a stoichiometric amount to liberate the free amine.[8] An excess of base can sometimes be detrimental.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical.
-
Solution:
-
Solvent: Use anhydrous aprotic solvents like DCM, THF, DMF, or acetonitrile. The presence of water can hydrolyze your activated intermediate back to the carboxylic acid.[8]
-
Temperature: For acid chloride methods, the amidation step is often performed at 0 °C to control the exothermicity of the reaction, then allowed to warm to room temperature. For coupling agents, reactions are typically run at room temperature.[4]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time. Reactions can range from a few hours to over 24 hours depending on the substrates.
-
-
Problem 2: Formation of Impurities and Side Products
Question: My reaction is producing the desired this compound, but it is contaminated with significant impurities. What are these side products and how can I prevent their formation?
Answer:
The formation of byproducts is a common challenge, particularly with a multifunctional starting material like 5-methylsalicylic acid. The presence of the phenolic hydroxyl group can lead to undesired side reactions.
Common Side Products & Prevention Strategies:
-
O-Acylation: The phenolic hydroxyl group can be acylated by the activated carboxylic acid intermediate, leading to the formation of an ester byproduct. This is especially prevalent if there is an excess of the activated 5-methylsalicylic acid.
-
Prevention:
-
Controlled Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the activated acid is consumed preferentially by the amine.
-
Slow Addition: Add the activated 5-methylsalicylic acid (e.g., the acid chloride solution) slowly to a solution of the amine at a low temperature (e.g., 0 °C). This maintains a low concentration of the activated species, favoring amidation over O-acylation.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) before the amidation step, followed by deprotection.
-
-
-
Formation of Dicyclohexylurea (DCU): When using DCC as a coupling agent, the byproduct DCU is formed. While this is an expected part of the reaction, its removal can be problematic as it has low solubility in many common organic solvents.[3]
-
Prevention/Solution:
-
Filter the crude reaction mixture to remove the precipitated DCU. Washing the filter cake with a small amount of the reaction solvent can help recover any product that may have co-precipitated.
-
Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the corresponding urea byproduct can be removed with an aqueous wash.
-
Alternatively, use DIC, which forms a more soluble diisopropylurea that is easier to remove during workup.[3]
-
-
-
Colored Impurities: The final product may appear yellow or brown.
-
Causes and Prevention:
-
Oxidation: The phenolic ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
-
Impure Starting Materials: Ensure the purity of your 5-methylsalicylic acid and amine before starting the reaction.
-
Decomposition: Prolonged heating can lead to decomposition. Monitor the reaction and avoid unnecessarily long reaction times.[7]
-
-
Problem 3: Product Purification and Isolation Issues
Question: I have successfully formed my this compound derivative, but I am struggling to isolate it in a pure form. What are the best practices for purification?
Answer:
Effective purification is key to obtaining a high-quality final product. The choice of method will depend on the physical properties of your specific derivative (e.g., solid or oil) and the nature of the impurities.
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying solid products.
-
Solvent Selection: The ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for salicylamide derivatives include ethanol, methanol, acetone, or mixtures such as methanol/water.[9]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize the yield.[10]
-
Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
-
Column Chromatography: If crystallization is ineffective or if your product is an oil, silica gel column chromatography is the preferred method.
-
Solvent System (Eluent): The choice of eluent is critical for good separation. A typical starting point for moderately polar compounds like salicylamides is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased to elute your product. Use TLC to determine the optimal solvent system beforehand.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column and elute with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Aqueous Work-up: A standard aqueous work-up after the reaction is crucial to remove water-soluble impurities.
-
Procedure:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, then with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted 5-methylsalicylic acid, and finally with brine to reduce the solubility of the organic product in the aqueous layer.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling agent is best for the amidation of 5-methylsalicylic acid?
A1: The "best" coupling agent depends on several factors, including the steric hindrance of your amine, the scale of your reaction, and cost considerations.
-
For simple, unhindered primary and secondary amines: DCC or DIC with an additive like HOBt or DMAP is a cost-effective and efficient choice.[4]
-
For sterically hindered or electron-poor amines: More powerful reagents like HATU or HBTU are recommended as they react faster and can overcome higher activation barriers.[3][5]
-
For large-scale synthesis: The acid chloride method or using DIC (which forms a soluble urea byproduct) might be more practical than DCC.[3]
Q2: How does the 5-methyl group affect the reaction conditions compared to unsubstituted salicylic acid?
A2: The methyl group at the 5-position is electron-donating, which slightly activates the aromatic ring. However, its primary influence on amidation is minimal in terms of electronic effects on the carboxylic acid group. Its steric effect is also negligible as it is remote from the reaction center. Therefore, reaction conditions successful for salicylic acid amidation are generally a very good starting point for 5-methylsalicylic acid.[12]
Q3: How should I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a UV lamp to visualize the spots. The starting 5-methylsalicylic acid and the final amide product should have different Rf values. For more quantitative analysis, especially for kinetic studies, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Data and Protocols
Table 1: Recommended Reaction Conditions for Amidation of 5-Methylsalicylic Acid
| Parameter | Method A: Acid Chloride | Method B: Coupling Agent (DCC/HOBt) |
| Activation Step | ||
| Reagents | 5-MSA, SOCl₂ (2-3 eq.), cat. DMF | N/A |
| Solvent | Anhydrous DCM or Toluene | N/A |
| Temperature | Reflux | N/A |
| Time | 1-3 hours (or until gas evolution ceases) | N/A |
| Amidation Step | ||
| Reagents | 5-Methylsalicyloyl chloride, Amine (1.1-1.2 eq.), Base (e.g., TEA, 1.5 eq.) | 5-MSA (1 eq.), Amine (1.1 eq.), DCC (1.1 eq.), HOBt (1.1 eq.) |
| Solvent | Anhydrous DCM or THF | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Time | 2-12 hours | 4-24 hours |
Experimental Workflow and Troubleshooting
Below are visual guides to aid in your experimental design and troubleshooting process.
A generalized workflow for the synthesis of this compound derivatives.
A decision tree to diagnose and solve low yield issues in your synthesis.
References
- 1. iscientific.org [iscientific.org]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US4795832A - Salicylic acid amides, their use, and a process for their production - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Methylsalicylamide in Experimental Assays
Welcome to the technical support resource for 5-Methylsalicylamide. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this compound in their work. The inherent challenge with many promising small molecules, including this compound, is their limited aqueous solubility, which can create significant hurdles in obtaining reliable and reproducible assay data. This document provides in-depth, experience-driven troubleshooting guides and protocols to help you navigate these challenges effectively.
Section 1: Understanding the Root of the Problem - Physicochemical Properties
A clear understanding of a compound's physicochemical nature is the first step in troubleshooting. While specific experimental data for this compound is not as abundant as for its parent compounds, we can infer its behavior from related structures like salicylamide and 5-methylsalicylic acid.
Q1: What are the key properties of this compound that affect its solubility?
This compound is structurally related to salicylamide, a weak acid with a pKa of 8.2 that is sparingly soluble in water.[1][2] The addition of a methyl group generally increases the lipophilicity (hydrophobicity) of a molecule, suggesting that this compound will also exhibit poor water solubility. Its structure contains a phenolic hydroxyl group and an amide group. The phenolic group is weakly acidic, meaning its ionization state—and therefore its solubility in water—is highly dependent on the pH of the solution.[3]
Table 1: Key Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Salicylamide (Parent Compound) | 5-Methylsalicylic Acid (Related Compound) | Causality & Experimental Implication |
| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂ | C₈H₈O₃ | The molecular structure dictates polarity and potential for hydrogen bonding. |
| Molecular Weight | 151.16 g/mol [4] | 137.14 g/mol | 152.15 g/mol [5] | Higher molecular weight can sometimes correlate with lower solubility. |
| Aqueous Solubility | Predicted to be low | Sparingly soluble in water[1] | Soluble in basic water[6][7] | Low aqueous solubility is the primary challenge; direct dissolution in assay buffers is often not feasible. |
| pKa | Not explicitly found | 8.2 (weakly acidic phenolic group)[1][2] | 4.08 (carboxylic acid group)[6][7] | The phenolic group allows for pH-dependent solubility manipulation. Increasing pH above the pKa will ionize the group, increasing aqueous solubility.[3] |
| Appearance | Not explicitly found | White or slightly pink crystals[8] | White to beige powder[6][7] | A solid physical state necessitates a dissolution step for use in assays. |
| Common Solvents | Predicted to be soluble in polar organic solvents | Soluble in ethanol, acetone, methanol, and DMSO[8] | Soluble in polar organic solvents[6][7] | Organic solvents like DMSO are essential for preparing concentrated stock solutions.[9] |
Section 2: Frequently Asked Questions (FAQs) on Assay Implementation
This section addresses the most common issues encountered when incorporating this compound into an experimental workflow.
Q2: My this compound won't dissolve in my aqueous assay buffer. What's the first thing I should try?
The standard and most effective approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for this purpose due to its exceptional solvating power for a wide range of organic compounds.[9][10][11] This high-concentration stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.
Q3: What is the best organic solvent for making a stock solution?
DMSO is typically the first choice.[9] However, depending on your assay's sensitivity to solvents, other options like ethanol or methanol can be considered. The choice of solvent is a critical experimental parameter.
Table 2: Comparison of Common Organic Solvents for Stock Solutions
| Solvent | Polarity | Miscibility with Water | Boiling Point | Key Considerations |
| DMSO | High (Polar Aprotic)[12] | Miscible[13] | 189 °C[13] | Excellent dissolving power for many compounds.[11] Can have biological effects; vehicle controls are essential.[13] Keep final concentration in assays low (typically <0.5%). |
| Ethanol | High (Polar Protic)[12] | Miscible[14] | 78 °C[14] | Less toxic to cells than DMSO at similar concentrations. May be less effective at dissolving highly nonpolar compounds. |
| Methanol | High (Polar Protic)[12] | Miscible[14] | 65 °C[14] | Good solvent but is more toxic and volatile than ethanol. Use with caution, especially in cell-based assays. |
Q4: My compound dissolves in DMSO but precipitates when I add it to my aqueous buffer. Why does this happen and how can I fix it?
This is a very common phenomenon known as "crashing out" or precipitation. It occurs because when the highly concentrated DMSO stock is diluted into the aqueous buffer, the solvent environment changes dramatically. The this compound molecules, which were comfortably dissolved in the organic solvent, are suddenly exposed to a high concentration of water, in which they are poorly soluble, causing them to aggregate and precipitate.
Follow this troubleshooting workflow to address the issue:
Caption: Troubleshooting workflow for compound precipitation.
Q5: How does pH affect the solubility of this compound?
As a derivative of salicylamide (pKa 8.2), this compound's phenolic hydroxyl group is weakly acidic.[1][2] At neutral or acidic pH, this group is protonated (uncharged), and the molecule has low aqueous solubility. As the pH of the solution increases to become more basic (approaching and exceeding the pKa), the phenolic proton is removed, creating a negatively charged phenolate anion. This ionized form is significantly more polar and thus more soluble in water.[3] Studies on salicylamide show its solubility increases as pH rises from 2 to 10.[1][3]
Caption: pH-dependent ionization of this compound.
Q6: What is the maximum concentration of DMSO I can use in my cell-based assay?
This is a critical parameter that must be empirically determined for your specific cell line and assay. As a general guideline, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but it is best practice to keep the final concentration at or below 0.1%.[10] Crucially, every experiment must include a "vehicle control" group. This control should contain the same final concentration of DMSO as your experimental wells but no this compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.[13]
Section 3: Step-by-Step Protocols
These protocols provide a validated starting point for working with this compound.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound powder needed to make a stock solution of a desired concentration (e.g., 10 mM or 50 mM).
-
Weigh Compound: Accurately weigh the powder using an analytical balance in a chemical fume hood.
-
Add Solvent: Transfer the powder to an appropriate sterile vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial). Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the solid does not completely dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be used, but check for compound stability if heating is required.[15]
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Sterilization (for cell culture): If the stock will be used in sterile cell culture, filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Method for Diluting DMSO Stock into Aqueous Assay Buffer
-
Prepare Buffer: Bring your final aqueous assay buffer to the working temperature of your experiment.
-
Calculate Dilution: Determine the volume of DMSO stock needed to achieve the desired final concentration in your assay. Ensure the final DMSO concentration remains within the tolerated limit for your assay (e.g., ≤0.1%).
-
Perform Dilution: While vigorously vortexing or rapidly pipetting the assay buffer, add the small volume of DMSO stock directly into the buffer. Adding the stock to the side of the tube and then mixing is more likely to cause precipitation. The goal is instantaneous and rapid dispersion.
-
Intermediate Dilution (Optional): For very high final concentrations or particularly sensitive compounds, consider a two-step dilution. First, dilute the primary DMSO stock into a small volume of assay buffer. Then, use this intermediate dilution to add to the final assay volume.
-
Use Immediately: Use the freshly diluted compound in your assay as soon as possible, as some compounds may precipitate out of the supersaturated aqueous solution over time.
Section 4: Stability and Storage
Proper handling ensures the integrity of your compound and the reproducibility of your results.
Q7: How should I store my this compound powder and stock solutions?
-
Solid Powder: Store this compound powder in a tightly sealed container at room temperature, protected from light and moisture.[6][7]
-
Stock Solutions: As described in Protocol 1, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. While data on this compound is limited, related salicylates can be susceptible to degradation in solution over long periods.[16][17] For critical experiments, it is advisable to use freshly prepared dilutions from a recently thawed stock aliquot.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility and Dissolution Study of Salicylamide | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 3. [PDF] Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions | Semantic Scholar [semanticscholar.org]
- 4. N-Methylsalicylamide | C8H9NO2 | CID 74624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methylsalicylic acid (CAS 89-56-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 5-Methylsalicylic acid | 89-56-5 [chemicalbook.com]
- 7. 5-Methylsalicylic acid CAS#: 89-56-5 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of 5-aminosalicylic acid and its metabolites in plasma at -20 degrees C. Formation of N-beta-D-glucopyranosyl-5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing by-product formation in 5-MethylSalicylamide reactions
A Guide to Minimizing By-Product Formation for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize by-product formation during the synthesis of 5-MethylSalicylamide. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the integrity and efficiency of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent methods for synthesizing this compound involve the amidation of a 5-methylsalicylic acid precursor. The two primary approaches are:
-
Direct Amidation of 5-Methylsalicylic Acid: This involves reacting 5-methylsalicylic acid directly with an aminating agent, such as ammonia or an amine, often in the presence of a coupling agent or under high temperature and pressure.
-
Amidation of a 5-Methylsalicylic Acid Ester: A two-step process where 5-methylsalicylic acid is first esterified (e.g., to methyl 5-methylsalicylate), followed by amidation. This is a very common and often high-yielding industrial method.[1]
Q2: What are the primary by-products I should be aware of in this compound synthesis?
The formation of by-products is highly dependent on the chosen synthetic route and reaction conditions. The most common impurities include:
-
Isomeric By-products: 4-MethylSalicylamide and 6-MethylSalicylamide can form if the starting material, 5-methylsalicylic acid, contains isomeric impurities.[2]
-
Decarboxylation Product: p-Cresol can be formed by the loss of carbon dioxide from 5-methylsalicylic acid, particularly at elevated temperatures.
-
Unreacted Starting Materials: Residual 5-methylsalicylic acid or its ester will be present if the reaction does not proceed to completion.
-
Products of Oxidation: Depending on the reaction conditions, trace oxidation of the aromatic ring can occur.[3]
Q3: How does the purity of the starting 5-methylsalicylic acid affect the final product?
The purity of your 5-methylsalicylic acid is critical. If it is synthesized via the Kolbe-Schmitt reaction using p-cresol, it can contain isomeric impurities such as 4-methylsalicylic acid and 6-methylsalicylic acid.[2][4] These isomers will likely undergo amidation, leading to a mixture of final products that can be challenging to separate.
Troubleshooting Guide: Minimizing By-Product Formation
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Presence of Isomeric Impurities (4-MethylSalicylamide and 6-MethylSalicylamide) in the Final Product
Q: My final this compound product is contaminated with what I suspect are isomeric impurities. How can I confirm this and prevent it in the future?
A: The likely source of isomeric impurities in your final product is the presence of 4-methylsalicylic acid and 6-methylsalicylic acid in your starting material.
-
Root Cause Analysis: The Kolbe-Schmitt reaction, a common method for synthesizing salicylic acid derivatives from phenols, can produce a mixture of ortho- and para-isomers.[4] When starting with p-cresol to produce 5-methylsalicylic acid, carboxylation can also occur at other positions on the ring, leading to the formation of 4-methylsalicylic acid and 6-methylsalicylic acid. The regioselectivity of this reaction is sensitive to factors like the choice of alkali metal hydroxide and temperature.[2][4]
-
Troubleshooting and Prevention:
-
Analyze Your Starting Material: Before beginning your synthesis, analyze your 5-methylsalicylic acid for isomeric purity using High-Performance Liquid Chromatography (HPLC).[2]
-
Purify the Starting Material: If isomeric impurities are present, purify the 5-methylsalicylic acid before amidation. Fractional crystallization is an effective method for separating these isomers due to their slightly different solubilities.[2]
-
Optimize the Kolbe-Schmitt Reaction: If you are synthesizing your own 5-methylsalicylic acid, optimize the Kolbe-Schmitt reaction conditions to favor the desired isomer. Generally, using sodium hydroxide as the base and maintaining lower reaction temperatures favors ortho-carboxylation.[2]
-
Experimental Protocol: Purification of 5-Methylsalicylic Acid by Fractional Crystallization
-
Dissolve the impure 5-methylsalicylic acid in a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).
-
Allow the solution to cool slowly. The isomer with the lowest solubility will crystallize first.
-
Collect the crystals by filtration.
-
Repeat the process with the mother liquor to isolate the other isomers, or with the collected crystals to improve purity.
-
Monitor the purity of each fraction by HPLC.
Diagram: Formation of Isomeric By-Products
Caption: Formation of isomeric by-products from p-cresol.
Issue 2: Presence of p-Cresol in the Reaction Mixture
Q: I have detected p-cresol in my reaction mixture. What is causing its formation and how can I avoid it?
A: The presence of p-cresol is a strong indicator of decarboxylation of your 5-methylsalicylic acid starting material.
-
Root Cause Analysis: Salicylic acids and their derivatives can undergo decarboxylation (loss of CO2) when subjected to high temperatures. The presence of acidic or basic catalysts can sometimes facilitate this process.
-
Troubleshooting and Prevention:
-
Temperature Control: Carefully control the reaction temperature during amidation. Avoid excessive heating, as this is the primary driver of decarboxylation.
-
Reaction Time: Minimize the reaction time to what is necessary for complete conversion to the amide. Prolonged heating increases the likelihood of decarboxylation.
-
Catalyst Choice: If using a catalyst for amidation, ensure it does not also promote decarboxylation under your reaction conditions. Some Lewis acids, for instance, can be effective for amidation at milder temperatures.[5]
-
Data Presentation: Effect of Temperature on Decarboxylation
| Reaction Temperature (°C) | This compound Yield (%) | p-Cresol By-product (%) |
| 150 | 95 | < 1 |
| 180 | 88 | 5 |
| 200 | 75 | 15 |
| Note: These are illustrative values to demonstrate the trend. |
Diagram: Decarboxylation Pathway
Caption: Thermal decarboxylation of 5-methylsalicylic acid.
Issue 3: Incomplete Conversion and Presence of Unreacted Starting Material
Q: My final product contains a significant amount of unreacted 5-methylsalicylic acid (or its ester). How can I drive the reaction to completion?
A: Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters.
-
Root Cause Analysis: The amidation of carboxylic acids or esters is an equilibrium process. Insufficient reaction time, inadequate temperature, or an inappropriate choice of reagents can lead to incomplete conversion.
-
Troubleshooting and Prevention:
-
Reaction Time and Temperature: Increase the reaction time or moderately increase the temperature. Monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or HPLC to determine the optimal endpoint.
-
Amine/Ammonia Concentration: If using ammonia or a volatile amine, ensure a sufficient excess is present throughout the reaction. For reactions under pressure, maintain the pressure to keep the aminating agent in the reaction mixture.[1]
-
Use of a Coupling Agent: For the direct amidation of 5-methylsalicylic acid, consider using a coupling agent to activate the carboxylic acid and facilitate the reaction under milder conditions.
-
Water Removal: The amidation of carboxylic acids produces water as a by-product. Removing water can help drive the equilibrium towards the product side. This can be achieved by azeotropic distillation if the solvent system allows.
-
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the plate with your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Develop the plate in an appropriate solvent system that provides good separation between the starting material and the product.
-
Visualize the spots under UV light or with a suitable staining agent. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Diagram: Troubleshooting Incomplete Conversion
Caption: Strategies to address incomplete amidation.
References
- 1. US2570502A - Preparation of salicylamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Analytical Method Validation for 5-MethylSalicylamide
Welcome to the technical support center for the analytical method validation of 5-MethylSalicylamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into developing and troubleshooting robust analytical methods for this compound. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Our approach is grounded in the principles of scientific integrity, drawing from authoritative sources to support our recommendations. This resource is structured as a dynamic question-and-answer forum, addressing both frequently asked questions and specific troubleshooting scenarios you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical method validation for this compound, providing foundational knowledge for building a robust analytical procedure.
Q1: Where do I start with developing an HPLC method for this compound?
A1: A logical starting point is to adapt methods used for structurally similar compounds. Salicylamide, the parent compound, provides an excellent template. A typical reversed-phase HPLC (RP-HPLC) method for salicylamide can be adapted and optimized for this compound.[1][2] Based on its phenolic amide structure, a C18 column is a suitable initial choice.[1]
A good starting point for mobile phase composition would be a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol.[1][3] The acidic buffer (e.g., phosphate buffer at pH 3.5) helps to suppress the ionization of the phenolic hydroxyl group (pKa of salicylamide is ~8.2), leading to better peak shape and retention.[1]
For detection, this compound, like other salicylates, possesses a chromophore, making UV detection a suitable and cost-effective choice. The UV spectrum of salicylamide shows maxima around 235 nm and 302 nm; it is advisable to determine the optimal wavelength for this compound by running a UV scan.[1][4]
Q2: What are the critical validation parameters I need to assess for a quantitative HPLC method for this compound?
A2: According to the International Council for Harmonisation (ICH) guideline Q2(R1), the core validation parameters for a quantitative impurity or assay method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Q3: Why is a stability-indicating method important, and how do I develop one for this compound?
A3: A stability-indicating method is crucial as it can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[2] It also serves to separate and quantify any degradation products formed. To develop such a method, you must perform forced degradation (stress testing) studies.[6][7][8]
Forced degradation involves subjecting this compound to various stress conditions more severe than accelerated stability testing, such as:
-
Acidic and Basic Hydrolysis: Refluxing the drug in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.[7][8] Amide hydrolysis is a potential degradation pathway for this compound.[9]
-
Oxidative Degradation: Treating the drug with an oxidizing agent like hydrogen peroxide.[6][8] Phenolic compounds can be susceptible to oxidation.
-
Thermal Degradation: Exposing the solid drug or a solution to high temperatures.[7]
-
Photolytic Degradation: Exposing the drug to UV and visible light.[6][7]
The goal is to achieve a target degradation of 5-20%.[7] The developed HPLC method must then be able to separate the intact this compound peak from all degradation product peaks, demonstrating specificity.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the validation of an analytical method for this compound.
Problem 1: My this compound peak is tailing.
Cause: Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica packing material.[1] If the mobile phase pH is not sufficiently low, the phenolic hydroxyl group can be partially ionized, leading to these unwanted interactions.
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the phenolic hydroxyl group. For salicylamide, the pKa is around 8.2, so a mobile phase pH of 3.0-4.0 is generally effective.[1]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA can affect column lifetime.
-
Check for Column Contamination: If peak tailing develops over time, the column inlet frit may be partially blocked, or the column may be contaminated.[10] Try back-flushing the column or using an appropriate washing procedure.[10]
Problem 2: I am not achieving baseline separation between this compound and a degradation product.
Cause: Co-elution of the main peak with an impurity or degradant indicates insufficient selectivity of the analytical method. This is a critical issue for a stability-indicating method.
Solution:
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.
-
Modify the Gradient: If using a gradient elution, adjust the gradient slope or the initial and final mobile phase compositions. A shallower gradient can improve the resolution of closely eluting peaks.
-
-
Change Stationary Phase: If mobile phase optimization is unsuccessful, consider a different column chemistry. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds compared to a standard C18 column due to pi-pi interactions.
-
Adjust Temperature: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. However, be mindful of the thermal stability of your analyte.
Problem 3: The retention time of my this compound peak is drifting.
Cause: Retention time drift can be caused by several factors, including changes in mobile phase composition, column temperature, or flow rate. It can also be an indication of column equilibration issues or a leak in the system.
Solution:
-
Ensure Proper Mobile Phase Preparation and Degassing: Inconsistent mobile phase composition is a common culprit. Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[11]
-
Check for Leaks: Systematically check all fittings and connections for any signs of leaks, which can cause fluctuations in flow rate.
-
Allow for Sufficient Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This is particularly important when changing mobile phases or after the system has been idle.
Problem 4: My linearity plot for this compound has a poor correlation coefficient (R² < 0.999).
Cause: Poor linearity can result from a variety of issues, including inaccurate standard preparation, detector saturation at high concentrations, or analyte adsorption at low concentrations.
Solution:
-
Verify Standard Preparation: Carefully re-prepare your calibration standards, ensuring accurate weighing and dilutions. Use calibrated volumetric flasks and pipettes.
-
Check the Detector's Linear Range: If the calibration curve is flattening at higher concentrations, you may be exceeding the linear range of your detector. Dilute your high-concentration standards and re-run the analysis.
-
Assess for Adsorption: If the curve is deviating at the lower end, your analyte may be adsorbing to the surfaces of your vials or the HPLC system. Consider using silanized vials.
-
Evaluate the Integration Method: Ensure that the peak integration parameters are appropriate and consistently applied across all standards.
Experimental Protocols
Here are detailed step-by-step methodologies for key validation experiments.
Protocol 1: Specificity (Forced Degradation Study)
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of known concentration.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8 hours). Cool, neutralize with 1 N NaOH, and dilute to the target concentration with mobile phase.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Heat the solution at 80°C for a specified period. Cool, neutralize with 1 N HCl, and dilute to the target concentration with mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period. Dilute to the target concentration with mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C) for a specified duration. Also, heat a solution of the drug in a suitable solvent. Cool and prepare a solution of the target concentration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Inject the unstressed and stressed samples into the HPLC system.
-
Evaluation: Compare the chromatograms of the stressed samples with the unstressed sample. The method is considered specific if the this compound peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the main peak is spectrally pure.
Protocol 2: Linearity
-
Preparation of Calibration Standards: From the stock solution, prepare a series of at least five calibration standards covering the expected range of the assay (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus the corresponding concentration.
-
Evaluation: Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. The acceptance criterion for R² is typically ≥ 0.999.
Data Presentation
Table 1: Acceptance Criteria for Key Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | The this compound peak should be free from interference from degradation products, impurities, and excipients. Peak purity index should be > 0.99. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 |
| Range | Method should be accurate, precise, and linear over the specified range (e.g., 80-120% for assay). |
| Accuracy | % Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Overall RSD ≤ 2.0% |
| LOD & LOQ | Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ. |
| Robustness | System suitability parameters should pass under all varied conditions. RSD of results should be ≤ 2.0%. |
Visualizations
Diagram 1: General Workflow for HPLC Method Validation
Caption: A flowchart illustrating the key stages from method development through validation to routine implementation.
Diagram 2: Troubleshooting Peak Tailing for this compound
Caption: A decision tree for troubleshooting peak tailing issues specific to this compound.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. turkjps.org [turkjps.org]
- 5. ijpsm.com [ijpsm.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 5-MethylSalicylamide Purification
Welcome to the technical support center for the purification of 5-MethylSalicylamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our approach is rooted in explaining the fundamental chemistry behind each step, enabling you to troubleshoot and adapt these protocols to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly synthesized this compound appears off-white or beige and has a broad, low melting point. What are the likely impurities?
This is a common issue and typically points to the presence of unreacted starting materials or side products. The most probable impurities are:
-
5-Methylsalicylic Acid: The primary starting material for the amidation reaction. Its carboxylic acid group makes it significantly more acidic than the phenolic hydroxyl group of your product.
-
Residual Solvents: Solvents used during the synthesis (e.g., DMF, THF) can remain trapped in the crystal lattice.
-
Side-Products: Depending on the amidation method, side-products such as esters (from reaction with an alcohol if used as a solvent or impurity) or dehydration products could be present.[1][2]
-
Degradation Products: Salicylamides can be sensitive to light and strong bases, which may cause slight degradation and discoloration.[3][4]
The broad melting point is a classic indicator of impurity, as contaminants disrupt the crystalline structure of the solid.
Q2: What is the most straightforward initial purification strategy for crude this compound?
Recrystallization is the method of choice for an initial, bulk purification.[5] This technique leverages differences in solubility between the desired compound and impurities at different temperatures. The key is selecting a solvent (or solvent system) in which this compound is highly soluble when hot but poorly soluble when cold, while the impurities remain in solution upon cooling.
Rationale for Solvent Selection: this compound possesses both hydrogen bond donors (-OH, -NH2) and acceptors (C=O, -OH), making it a polar molecule. Therefore, polar solvents are generally effective.
| Solvent | Suitability for this compound Recrystallization | Rationale & Comments |
| Water | Good | Excellent choice. The compound has low solubility in cold water but increased solubility in hot water.[6] It's non-toxic and inexpensive. May require a relatively large volume. |
| Ethanol/Water | Excellent (Two-Solvent System) | Highly effective. The compound is soluble in hot ethanol but insoluble in cold water. This system allows for fine-tuned control over the crystallization process.[6][7] |
| Acetone | Fair | Can be used, but the high volatility and ability to dissolve the compound even at room temperature can lead to lower recovery.[5][8] |
| Ethyl Acetate | Fair to Poor | Often dissolves the compound too well at room temperature, making it less ideal for single-solvent recrystallization but potentially useful in a two-solvent system with a non-polar solvent like hexanes.[8] |
See the Protocols section for a detailed step-by-step guide to single-solvent and two-solvent recrystallization.
Q3: I attempted recrystallization, but my product "oiled out" instead of forming crystals. How do I fix this?
"Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors precipitation of a liquid phase over nucleation of a solid crystal.
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more hot solvent (10-20% additional volume) to reduce the saturation level.[7]
-
Slow Cooling: This is critical. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary. This gives the molecules time to align into an ordered crystal lattice.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Switch to a Two-Solvent System: If the problem persists, a two-solvent system (like Ethanol/Water) often provides better control and can prevent oiling out.
Troubleshooting Recrystallization
Caption: Troubleshooting flowchart for common recrystallization issues.
Q4: Recrystallization improved the purity, but I still detect 5-Methylsalicylic acid. How can I specifically remove this impurity?
An acid-base extraction is the ideal method for this scenario. It exploits the significant difference in acidity between the carboxylic acid of the starting material and the phenolic hydroxyl group of the product.
-
5-Methylsalicylic Acid (pKa ~3-4): Readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃).
-
This compound (Phenol pKa ~8-10): Not significantly deprotonated by sodium bicarbonate.
By dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with an aqueous sodium bicarbonate solution, the acidic 5-Methylsalicylic acid will be converted to its water-soluble sodium salt and move into the aqueous layer, leaving the desired this compound in the organic layer.
See the Protocols section for a detailed acid-base extraction procedure.
Q5: My material is still not pure enough for my application after recrystallization and extraction. What is the next step?
For high-purity requirements, column chromatography is the definitive next step.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being moved by a mobile phase (a solvent or solvent mixture).
Key Principles for this compound:
-
Stationary Phase: Normal-phase silica gel is most common. Silica is polar, and polar compounds will adhere to it more strongly.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone) is used.[5]
-
Starting with a low polarity eluent (high Hexane ratio) will cause most compounds to remain on the column.
-
Gradually increasing the polarity (increasing the Ethyl Acetate ratio) will sequentially elute the compounds, with less polar compounds eluting first.
-
-
Elution Order: Since this compound is more polar than many potential side-products but less polar than the highly acidic 5-Methylsalicylic acid (which sticks very strongly to silica), it can be effectively isolated.
Q6: How do I confirm the final purity of my this compound?
A combination of methods should be used to provide a comprehensive assessment of purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components and to determine the appropriate solvent system for column chromatography. A single spot on the TLC plate is a good indication of purity.
-
Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). The literature melting point for 5-Methylsalicylic acid is around 151-154 °C.[11][12] A broad or depressed melting point indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[13] A reversed-phase C18 column with a mobile phase like Methanol/Water or Acetonitrile/Water is typically used. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities, even at low levels. The absence of peaks corresponding to starting materials or solvents is a strong confirmation of purity.[14]
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization (Ethanol/Water)
This protocol is highly effective for achieving a significant increase in purity for crude this compound.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at its boiling point. Add the ethanol in small portions while the flask is on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% of the solute mass), and bring it back to a boil for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Precipitation: Heat the clear ethanolic solution back to boiling. Slowly add hot water dropwise while swirling the flask until the solution just begins to turn cloudy (this is the saturation point).
-
Re-clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (e.g., 20:80 v/v) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Acid-Base Extraction to Remove 5-Methylsalicylic Acid
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (~100 mL) in a separatory funnel.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that forms. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains the sodium 5-methylsalicylate impurity) and discard it.
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and remove excess water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound. This product can then be further purified by recrystallization if needed.
Purification & Analysis Workflow
Caption: General workflow for the purification and analysis of this compound.
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Salicylamide | 65-45-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. biotage.com [biotage.com]
- 10. env.go.jp [env.go.jp]
- 11. 5-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 12. 5-Methylsalicylic acid | 89-56-5 [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of Salicylamide and 5-Methylsalicylamide: A Research Framework
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for Comparison
Salicylamide, the amide derivative of salicylic acid, has a long-standing history as an analgesic and antipyretic agent.[1][2] Its mechanism of action, primarily centered on the inhibition of cyclooxygenase (COX) enzymes, places it within the broader family of non-steroidal anti-inflammatory drugs (NSAIDs).[3] While its clinical efficacy has been debated, particularly concerning its anti-inflammatory properties, the salicylamide scaffold remains a valuable starting point for medicinal chemistry, with derivatives being explored for a wide range of therapeutic applications, including anticancer and antiviral activities.[4][5][6]
This guide focuses on a direct structural analog: 5-Methylsalicylamide. The introduction of a methyl group at the C5 position of the benzene ring represents a subtle but potentially impactful chemical modification. This substitution can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its pharmacokinetic and pharmacodynamic behavior. However, a significant gap exists in the public scientific literature regarding the specific biological activities of this compound.
Therefore, this document is structured not as a retrospective analysis of existing data, but as a prospective experimental framework. It serves as a guide for researchers to systematically investigate and compare the biological activities of this compound against its parent compound, Salicylamide. We will first establish a baseline from the known activities of Salicylamide and then propose a logical, tiered approach to characterizing its methylated counterpart, complete with detailed experimental protocols and the scientific justification for each step.
Part 1: Salicylamide - A Baseline Biological Profile
Salicylamide (2-hydroxybenzamide) is primarily recognized for its effects on the central nervous system and its role in pain and fever reduction.[7]
Mechanism of Action: COX Inhibition
The principal mechanism underlying the analgesic and antipyretic effects of Salicylamide is the inhibition of COX-1 and COX-2 enzymes.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in pain, inflammation, and fever pathways.[7] By blocking this conversion, Salicylamide reduces the production of prostaglandins, thereby mitigating these symptoms.[3] Unlike aspirin, which causes irreversible inhibition of COX, Salicylamide's inhibition is reversible.[7]
Caption: The primary mechanism of Salicylamide involves the inhibition of COX enzymes.
Quantitative Profile of Salicylamide & Derivatives
While data for Salicylamide itself can be inconsistent, studies on its derivatives provide a quantitative landscape of the scaffold's potential across various biological targets.[4]
| Compound/Derivative | Target/Cell Line | Activity Type | IC50 / Metric |
| Salicylamide | COX-1 / COX-2 | Enzyme Inhibition | Varies (Reversible)[7] |
| O-alkylamino-tethered salicylamide (9a) | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 3.38 ± 0.37 μM[5][8] |
| O-alkylamino-tethered salicylamide (9a) | MCF-10A (Non-tumorigenic) | Cytotoxicity | > 60 μM[5] |
| Salicylamide derivative (50) | Hepatitis B Virus (HBV) | Antiviral | 0.52 µM[5][6] |
| Salicylamide derivative (56) | Hepatitis B Virus (HBV) | Antiviral | 0.47 µM[5][6] |
Part 2: this compound - A Proposed Research Roadmap
The core of this guide is a structured plan to elucidate the biological profile of this compound. The central hypothesis is that the addition of an electron-donating, lipophilic methyl group at the C5 position will alter target affinity and/or pharmacokinetic properties relative to Salicylamide.
Experimental Workflow: A Tiered Approach
A logical progression from broad, high-throughput screening to more focused mechanistic studies is essential for an efficient investigation. This workflow ensures that resources are directed toward the most promising activities identified in the initial phases.
Caption: A proposed tiered workflow for characterizing this compound.
Tier 1: In Vitro Screening
-
Anti-inflammatory Activity:
-
Causality: The primary mechanism of the parent compound is COX inhibition. Therefore, the first logical step is to determine if this compound retains this activity and if the methyl group confers any selectivity for COX-1 vs. COX-2. A broader inflammatory response can be assessed by measuring cytokine release in immune cells.
-
Assays:
-
Commercially available COX-1/COX-2 inhibitor screening assays.
-
Lipopolysaccharide (LPS)-induced TNF-α and IL-6 release in RAW264.7 macrophage cells.[9]
-
-
-
Anticancer Activity:
-
Causality: Salicylamide derivatives have shown potent anticancer activity, often through modulation of inflammatory signaling pathways like STAT3 and NF-κB which are constitutively active in many cancers.[10] A broad screening against various cancer cell lines is necessary to identify potential hits.
-
Assays:
-
MTT or SRB cell viability assays against a panel of cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
A non-tumorigenic cell line (e.g., MCF-10A) should be included as a control for general cytotoxicity.[8]
-
-
Tier 2: In Vivo Validation
-
Anti-inflammatory & Analgesic Efficacy:
-
Causality: Positive results from in vitro anti-inflammatory assays must be validated in a whole-organism model to account for pharmacokinetics and complex physiological responses.
-
Assays:
-
Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation.[11][12] The reduction in paw swelling is a direct measure of anti-inflammatory effect.
-
Acetic Acid-Induced Writhing Test in Mice: This model assesses peripheral analgesic activity by measuring a chemically induced pain response.[12][13]
-
-
Tier 3: Mechanistic Deep Dive
-
Causality: If significant anticancer activity is observed, the next step is to understand the underlying molecular mechanism. Based on the literature for related compounds, the STAT3 pathway is a prime candidate.[8]
-
Proposed Pathway Investigation (STAT3):
-
Assay: Western blot analysis to measure the phosphorylation status of STAT3 (p-STAT3) in treated cancer cells. A reduction in p-STAT3 would indicate pathway inhibition.
-
Follow-up: Annexin V/PI staining and flow cytometry to determine if the observed cell death is due to apoptosis.
-
Caption: Hypothesized inhibition of the STAT3 pathway by this compound.
Part 3: Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory - Cytokine Release Assay
-
Cell Culture: Seed RAW264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with varying concentrations of Salicylamide, this compound (e.g., 1, 10, 50, 100 µM), or a vehicle control (e.g., 0.1% DMSO) for 1 hour. Include a positive control like Dexamethasone.
-
Inflammatory Stimulus: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the vehicle control and calculate IC50 values. A self-validating system includes a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + Dexamethasone + LPS).
Protocol 2: In Vivo Analgesic - Acetic Acid-Induced Writhing Test
-
Animal Acclimation: Use male Swiss albino mice (20-25g) and allow them to acclimate for at least one week with a 12h light/dark cycle and free access to food and water.
-
Grouping and Administration: Randomly divide mice into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Positive control (e.g., Aspirin, 100 mg/kg, p.o.)
-
Group 3: Salicylamide (e.g., 50 mg/kg, p.o.)
-
Group 4: this compound (e.g., 50 mg/kg, p.o.)
-
-
Compound Dosing: Administer the compounds or vehicle orally 60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg).
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of analgesic activity using the formula: [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group. Statistical significance can be determined using ANOVA followed by a post-hoc test.
Conclusion and Future Directions
This guide presents a scientifically rigorous framework for the direct comparison of Salicylamide and this compound. By systematically evaluating their effects on inflammation, pain, and cancer cell proliferation, researchers can build a comprehensive biological profile for the novel derivative. The proposed workflow, from initial in vitro screens to in vivo validation and mechanistic studies, ensures a thorough and logical investigation. Positive findings, particularly in the anticancer assays, would warrant further studies into structure-activity relationships (SAR) by synthesizing additional C5-substituted analogs, as well as comprehensive pharmacokinetic and toxicology assessments to evaluate the potential of this compound as a lead compound for drug development.
References
- 1. Salicylamide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. What is Salicylamide used for? [synapse.patsnap.com]
- 8. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 5-Methylsalicylamide Derivatives: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of medicinal chemistry, the salicylamide scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with diverse and potent biological activities. Among these, 5-MethylSalicylamide derivatives have garnered significant attention for their therapeutic potential across various domains, including oncology, inflammation, and virology. This guide provides a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols to empower researchers in the ongoing quest for novel therapeutics.
The this compound Core: A Versatile Scaffold for Drug Design
The this compound core, characterized by a benzamide ring with a hydroxyl group at position 2 and a methyl group at position 5, offers a unique combination of structural features that are amenable to chemical modification. The key points of diversification on this scaffold are the amide nitrogen (N-substitution) and the aromatic ring, allowing for the fine-tuning of physicochemical properties and biological activity. The strategic placement of the methyl group at the C5 position often plays a crucial role in enhancing potency and selectivity, as we will explore in the subsequent sections.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives is broad, with significant findings in anticancer, anti-inflammatory, and antiviral research. This section provides a comparative analysis of the SAR for each of these activities, supported by quantitative data.
Anticancer Activity: Targeting Key Oncogenic Pathways
This compound derivatives have demonstrated promising anticancer effects by targeting various critical pathways involved in tumor progression.
A significant number of salicylamide derivatives have been investigated as EGFR inhibitors.[1][2] The general SAR suggests that N-substitution with aromatic or heteroaromatic moieties is crucial for potent EGFR inhibitory activity.
A series of 5-aminosalicylamide-4-thiazolinone hybrids were synthesized and evaluated for their anticancer activity.[1] The most potent compound, 24b , an N-ethylamide derivative with a p-dimethylaminobenzylidene at position 5 of the 4-thiazolinone moiety, exhibited an IC50 of 2 µM against leukemia (Jurkat), cervix (HeLa), and colon (HCT116) cancer cell lines.[1] This highlights the importance of the N-substituent and the arylidene moiety in modulating the anticancer potency.
| Compound | N-Substituent | Arylidene Moiety | IC50 (µM) against Jurkat, HeLa, HCT116 |
| 24b | Ethyl | p-dimethylaminobenzylidene | 2 |
Table 1: Anticancer activity of 5-aminosalicylamide-4-thiazolinone hybrids.[1]
Certain N-substituted-5-[(2,5-dihydroxybenzyl)amino]salicylamides have been explored as dual inhibitors of COX-2 and 5-LOX, key enzymes in the inflammatory and cancer pathways.[2] These compounds have shown broad-spectrum anticancer activity, particularly against leukemia cell lines.[2]
Anti-inflammatory Activity: Modulating the NF-κB Signaling Pathway
The anti-inflammatory properties of salicylates are well-established, and this compound derivatives have been shown to be potent inhibitors of the NF-κB signaling pathway, a central mediator of inflammation.
A study on salicylic acid derivatives revealed that amidation of the carboxylic group and substitution at the 5-position significantly increased the ability to suppress NF-κB dependent luciferase expression. This suggests that the 5-methyl group in our core structure is beneficial for anti-inflammatory activity.
Antiviral Activity: Combating Hepatitis B Virus (HBV)
Salicylamide derivatives have emerged as a promising class of anti-HBV agents.[3][4] The mechanism of action can vary, with some compounds impairing HBV core protein expression while others disrupt capsid formation.
A study on nitazoxanide derivatives, which share the salicylamide scaffold, demonstrated that substitutions on the phenyl ring had varied effects on anti-HBV activity, with some derivatives showing sub-micromolar EC50 values.[3] This indicates that modifications to the salicylamide core can be strategically employed to develop potent antiviral agents.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives and key biological assays.
General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives.
Materials:
-
5-Methylsalicylic acid
-
Thionyl chloride or a suitable coupling agent (e.g., DCC)
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., triethylamine, if using an amine salt)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride): In a fume hood, add 5-Methylsalicylic acid (1 equivalent) to a round-bottom flask. Carefully add thionyl chloride (excess, e.g., 2-3 equivalents) and a catalytic amount of DMF. Heat the mixture to reflux until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylsalicyloyl chloride.
-
Method B (Coupling Agent): Dissolve 5-Methylsalicylic acid (1 equivalent) and a coupling agent like DCC (1.1 equivalents) in an anhydrous solvent. Stir the mixture at room temperature for 30 minutes.
-
-
Amidation:
-
For Method A: Dissolve the crude acid chloride in an anhydrous solvent and cool in an ice bath. Slowly add a solution of the desired amine (2-3 equivalents) while stirring.
-
For Method B: To the activated ester mixture, add the desired amine (1.2 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-substituted this compound derivative.
-
EGFR Kinase Inhibition Assay
This protocol outlines a method to assess the EGFR inhibitory activity of the synthesized compounds.[5]
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized this compound derivatives
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the EGFR kinase, the substrate, and the kinase buffer.
-
Add the synthesized compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specified time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
NF-κB Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of NF-κB activation.[6][7][8][9][10]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent (e.g., PEI)
-
TNF-α (or another NF-κB activator)
-
Synthesized this compound derivatives
-
Luciferase Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with the synthesized compounds at various concentrations for a specified pre-incubation time.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
After the stimulation period, lyse the cells and measure the luciferase activity using a Luciferase Assay System according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the NF-κB transcriptional activity, is measured using a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
HBV Replication Assay
This protocol outlines a method to evaluate the anti-HBV activity of the synthesized compounds in a cell culture model.[11][12][13][14][15]
Materials:
-
HepG2.2.15 cells (stably transfected with the HBV genome)
-
Cell culture medium
-
Synthesized this compound derivatives
-
Reagents for DNA extraction
-
Primers and probes for HBV DNA quantification by qPCR
Procedure:
-
Seed HepG2.2.15 cells in a 96-well plate.
-
Treat the cells with the synthesized compounds at various concentrations.
-
After a specified incubation period (e.g., 6 days), collect the cell culture supernatant.
-
Extract the viral DNA from the supernatant.
-
Quantify the amount of HBV DNA using qPCR with specific primers and probes.
-
The reduction in HBV DNA levels in the treated cells compared to the untreated control indicates the antiviral activity of the compounds.
-
Calculate the EC50 values by plotting the percentage of inhibition against the compound concentration.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway Inhibition.
NF-κB Signaling Pathway
Caption: NF-κB Signaling Pathway Inhibition.
General Experimental Workflow
Caption: General Experimental Workflow.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the amide nitrogen and the aromatic ring in determining the potency and selectivity of these derivatives. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further explore and optimize this promising class of compounds.
Future research should focus on expanding the chemical diversity of this compound libraries, exploring novel N-substituents and aromatic ring modifications. In-depth mechanistic studies, including the identification of specific molecular targets and the elucidation of downstream signaling effects, will be crucial for the rational design of next-generation this compound derivatives with improved efficacy and safety profiles. The continued investigation of this versatile scaffold holds great promise for the development of innovative treatments for cancer, inflammatory diseases, and viral infections.
References
- 1. The design, synthesis, biological evaluation, and molecular docking of new 5-aminosalicylamide-4-thiazolinone hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bowdish.ca [bowdish.ca]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 14. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ice-hbv.org [ice-hbv.org]
A Researcher's Guide to the In Vitro Validation of 5-Methylsalicylamide's Antiviral Efficacy
In the relentless pursuit of novel antiviral therapeutics, the validation of promising compounds is a critical endeavor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess the in vitro antiviral efficacy of 5-Methylsalicylamide. Drawing upon established methodologies and a comparative approach, we will explore the experimental design, detailed protocols, and data interpretation necessary to determine the therapeutic potential of this salicylamide derivative.
Salicylamide derivatives have garnered significant attention for their broad-spectrum antiviral activities.[1][2][3] Compounds like niclosamide and nitazoxanide have demonstrated efficacy against a range of RNA and DNA viruses, often by targeting host-cell pathways essential for viral replication rather than specific viral components.[1][4] This mechanism offers the tantalizing possibility of overcoming the challenge of drug resistance that plagues many direct-acting antivirals.[5] this compound, as a structural analog, presents a compelling candidate for investigation.
This guide will provide a step-by-step approach to validating its antiviral potential, using well-established assays and comparing its performance against known antiviral agents. We will delve into the causality behind experimental choices, ensuring a robust and self-validating study design.
I. Experimental Design: A Foundation for Rigorous Validation
A well-conceived experimental design is paramount for obtaining reproducible and meaningful data. The following sections outline the key considerations for evaluating the antiviral efficacy of this compound.
Selection of Virus and Host Cell Line
The choice of virus and a susceptible host cell line is the cornerstone of any antiviral study. Given the broad-spectrum activity of other salicylamide derivatives against RNA viruses, we will focus our experimental design on a common respiratory RNA virus, such as an influenza virus or a coronavirus.[1][3]
-
Virus: Influenza A virus (e.g., H1N1 strain) is a suitable model due to its well-characterized replication cycle and the availability of established assay protocols.
-
Host Cell Line: Madin-Darby Canine Kidney (MDCK) cells are highly susceptible to influenza virus infection and are commonly used for plaque assays and other antiviral screening methods.[6]
Comparator Antiviral Compounds
To benchmark the efficacy of this compound, it is essential to include positive controls with known antiviral activity against the chosen virus.
-
Oseltamivir: A neuraminidase inhibitor, representing a clinically approved anti-influenza drug that targets a specific viral enzyme.[7]
-
Ribavirin: A broad-spectrum antiviral agent that acts as a guanosine analog, interfering with viral RNA synthesis.[6][7]
Cytotoxicity Assessment
Prior to evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell line. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death. The 50% cytotoxic concentration (CC50) will be determined using assays such as the MTT or LDH assay.[6][8][9]
II. Methodologies: Detailed Protocols for In Vitro Assays
The following protocols provide a step-by-step guide for conducting the key experiments to validate the antiviral efficacy of this compound.
Preparation of Compound Stock Solutions
Proper handling and solubilization of the test compound are critical for accurate results.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).[10]
-
Working Solutions: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).[10]
-
Stability Check: It is advisable to assess the stability of the compound in the cell culture medium over the duration of the experiment.[11][12]
Cytotoxicity Assay (MTT Assay)
The MTT assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in approximately 80-90% confluency after 24 hours.
-
Compound Treatment: Add serial dilutions of this compound (and comparator compounds) to the cells and incubate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
CC50 Calculation: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Efficacy Assay (Plaque Reduction Assay)
The plaque reduction assay is considered the "gold standard" for determining the efficacy of an antiviral compound.[13][14][15] It quantifies the reduction in infectious virus particles.
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.[13]
-
Virus Infection: Infect the cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units [PFU] per well) in the presence of varying concentrations of this compound or comparator drugs.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective compound concentrations.[13]
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for validating the antiviral efficacy of this compound.
Caption: Workflow for In Vitro Antiviral Efficacy and Cytotoxicity Testing.
III. Data Presentation and Interpretation
The quantitative data generated from these assays should be systematically organized for clear interpretation and comparison.
Tabulated Results
The following table provides a template for summarizing the experimental results for this compound and the comparator drugs.
| Compound | CC50 (µM) on MDCK cells | EC50 (µM) against Influenza A (H1N1) | Selectivity Index (SI = CC50/EC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Oseltamivir | >100 | Experimental Value | > Calculated Value |
| Ribavirin | >100 | Experimental Value | > Calculated Value |
Interpreting the Selectivity Index (SI)
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxic concentration to the effective antiviral concentration (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as the compound is effective at concentrations far below those that cause harm to the host cells. Generally, an SI value greater than 10 is considered promising for further development.
IV. Mechanistic Insights: A Hypothetical Model
While the precise mechanism of action of this compound requires further investigation, we can hypothesize a potential pathway based on the known activities of other salicylamide derivatives. Many of these compounds are known to interfere with host-cell processes that are co-opted by viruses for their replication.[4] One such process is the acidification of endosomes, which is crucial for the entry and uncoating of many enveloped viruses, including influenza.
The following diagram illustrates a hypothetical mechanism where this compound might disrupt endosomal acidification, thereby inhibiting viral entry.
Caption: Hypothetical Mechanism of this compound Action.
V. Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro validation of this compound as a potential antiviral agent. By following these detailed protocols and employing a comparative approach, researchers can generate the critical data needed to assess its efficacy and safety profile.
A promising outcome from these studies—a high Selectivity Index—would warrant further investigation. Subsequent steps could include:
-
Mechanism of Action Studies: Elucidating the precise molecular target of this compound.
-
Broad-Spectrum Activity: Testing its efficacy against a wider range of viruses.
-
In Vivo Studies: Evaluating its therapeutic potential in animal models of viral infection.
The systematic validation of novel compounds like this compound is a crucial step in the pipeline for developing the next generation of antiviral therapies.
VI. References
-
Creative Biogene. (n.d.). Viral Titering-TCID50 Assay Protocol. Retrieved from --INVALID-LINK--
-
BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from --INVALID-LINK--
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Plaque reduction neutralization test. Retrieved from --INVALID-LINK--
-
Coriolis Pharma. (n.d.). Virus Titration / TCID50 Assay. Retrieved from --INVALID-LINK--
-
protocols.io. (2024). SARS-CoV-2 TCID50. Retrieved from --INVALID-LINK--
-
protocols.io. (2006). TCID 50 protocol. Retrieved from --INVALID-LINK--
-
Svoboda, P., et al. (2018). In vitro methods for testing antiviral drugs. PubMed Central. Retrieved from --INVALID-LINK--
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from --INVALID-LINK--
-
Mori, S., et al. (1994). A colorimetric LDH assay for the titration of infectivity and the evaluation of anti-viral activity against ortho- and paramyxoviruses. PubMed. Retrieved from --INVALID-LINK--
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from --INVALID-LINK--
-
American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from --INVALID-LINK--
-
Sudo, K., et al. (1993). Use of lactate dehydrogenase to evaluate the anti-viral activity against influenza A virus. Journal of Virological Methods. Retrieved from --INVALID-LINK--
-
Antimicrobial Agents and Chemotherapy. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from --INVALID-LINK--
-
Mori, S., et al. (1994). A Colorimetric LDH Assay for the Titration of Infectivity and the Evalution of Anti-Viral Activity against Ortho. J-Stage. Retrieved from --INVALID-LINK--
-
bioRxiv. (2020). Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2020). FDA-Approved Drugs with Potent In Vitro Antiviral Activity against Severe Acute Respiratory Syndrome Coronavirus 2. Retrieved from --INVALID-LINK--
-
Drug Target Review. (2021). Three common antiviral drugs effective against SARS-CoV-2 in vitro. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). LDH release and MTT assay-based cytotoxicity analysis across experimental groups. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Cytotoxic activity. Cell viability evaluation by MTT assay of Vero cells.... Retrieved from --INVALID-LINK--
-
PubMed. (2021). An in vitro study of dual drug combinations of anti-viral agents, antibiotics, and/or hydroxychloroquine against the SARS-CoV-2 virus isolated from hospitalized patients in Surabaya, Indonesia. Retrieved from --INVALID-LINK--
-
bioRxiv. (2020). FDA approved drugs with broad anti-coronaviral activity inhibit SARS-CoV-2 in vitro. Retrieved from --INVALID-LINK--
-
PubMed Central. (2022). In vitro antiviral activity against SARS‐CoV‐2 of common herbal medicinal extracts and their bioactive compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Improving Salicylamide solubility for in vitro assays. Retrieved from --INVALID-LINK--
-
University of Northern Iowa Library. (n.d.). Therapeutic potential of salicylamide derivatives for combating viral infections. Retrieved from --INVALID-LINK--
-
PubMed. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Retrieved from --INVALID-LINK--
-
PubMed Central. (2021). A review: Mechanism of action of antiviral drugs. Retrieved from --INVALID-LINK--
-
Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Retrieved from --INVALID-LINK--
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Research Starters. Retrieved from --INVALID-LINK--
-
MDPI. (2019). In Vitro and in Vivo Antiviral Activity of Mizoribine Against Foot-And-Mouth Disease Virus. Retrieved from --INVALID-LINK--
-
YouTube. (2020). Pharmacology - ANTIVIRAL DRUGS (MADE EASY). Retrieved from --INVALID-LINK--
-
MDPI. (2023). Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection. Retrieved from --INVALID-LINK--
-
PubMed. (2013). In vitro antiviral activity of plant extracts from Asteraceae medicinal plants. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2015). Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Assessing the Stability of Rimacalib in Cell Culture Media: A Technical Guide. Retrieved from --INVALID-LINK--
References
- 1. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]
- 3. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A colorimetric LDH assay for the titration of infectivity and the evaluation of anti-viral activity against ortho- and paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Use of lactate dehydrogenase to evaluate the anti-viral activity against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of 5-Methylsalicylamide: A Potential NSAID Candidate
This guide provides a comprehensive comparative framework for evaluating 5-Methylsalicylamide as a potential nonsteroidal anti-inflammatory drug (NSAID) against established agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of NSAID activity and furnishes detailed experimental protocols to rigorously assess the efficacy and selectivity of this novel compound.
Introduction: The Landscape of Nonsteroidal Anti-inflammatory Drugs
NSAIDs are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[2] In contrast, COX-2 is typically induced at sites of inflammation.[2]
The ideal NSAID would selectively inhibit COX-2 to reduce inflammation and pain while sparing COX-1 to minimize gastrointestinal and renal side effects.[3] This guide will compare this compound with three widely used NSAIDs representing different COX-selectivity profiles:
-
Aspirin: An irreversible, non-selective COX inhibitor.[4]
This compound: A Candidate for Investigation
This compound, also known as 2-hydroxy-5-methylbenzamide, is a derivative of salicylic acid. While extensive research exists for salicylates and other salicylamide derivatives, this compound itself remains largely uncharacterized in the context of anti-inflammatory activity. Its structural similarity to salicylic acid, the parent compound of aspirin, provides a strong rationale for its investigation as a potential NSAID.
The addition of a methyl group at the 5-position of the salicylamide backbone may influence its physicochemical properties, such as lipophilicity and electronic distribution. These modifications could, in turn, affect its binding affinity and selectivity for the COX enzymes. Structure-activity relationship (SAR) studies of salicylates suggest that substitutions on the phenol ring can alter their potency and activity.[9] Therefore, a systematic evaluation of this compound's biological activity is warranted.
Physicochemical Properties of Selected NSAIDs and this compound
| Property | Aspirin | Ibuprofen | Celecoxib | This compound |
| Chemical Structure | Acetylsalicylic acid | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 2-hydroxy-5-methylbenzamide |
| Molecular Formula | C₉H₈O₄ | C₁₃H₁₈O₂ | C₁₇H₁₄F₃N₃O₂S | C₈H₉NO₂ |
| Molar Mass ( g/mol ) | 180.16 | 206.29 | 381.37 | 151.16 |
| Mechanism of Action | Irreversible, non-selective COX inhibitor[4] | Reversible, non-selective COX inhibitor[5][6] | Selective COX-2 inhibitor[7][8] | Hypothesized to be a COX inhibitor |
| COX-1/COX-2 Selectivity | Non-selective | Non-selective | COX-2 selective | To be determined |
Experimental Protocols for the Evaluation of this compound
To ascertain the potential of this compound as a viable NSAID, a series of in vitro and in vivo experiments are essential. The following protocols provide a robust framework for this evaluation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the potency and selectivity of a potential NSAID by measuring its half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes.[10]
Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2 and to calculate its COX-2 selectivity index.
Methodology:
-
Enzyme and Reagent Preparation:
-
Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of co-factors such as hematin and a reducing agent like epinephrine or glutathione.
-
Prepare a stock solution of the substrate, arachidonic acid.
-
Prepare stock solutions of the test compound (this compound) and reference NSAIDs (Aspirin, Ibuprofen, Celecoxib) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, co-factors, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add serial dilutions of the test compound or reference NSAIDs to the designated wells. Include a vehicle control (DMSO) for 100% enzyme activity and a background control without the enzyme.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
Quantification of Prostaglandin Production:
-
The primary product of the COX reaction, Prostaglandin H₂ (PGH₂), is unstable. Therefore, it is typically converted to a more stable product like Prostaglandin E₂ (PGE₂) for quantification.
-
Quantify the amount of PGE₂ produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA)[11] or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the COX-2 selectivity index as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher ratio indicates greater selectivity for COX-2.
-
Causality Behind Experimental Choices: The use of purified enzymes allows for a direct assessment of the compound's inhibitory effect without the confounding factors of a cellular environment.[10] Comparing the results to well-characterized NSAIDs provides a benchmark for evaluating the potency and selectivity of this compound.
Diagram of the COX Inhibition Pathway and Assay Workflow:
Caption: Workflow for COX inhibition assay and the underlying pathway.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and well-established animal model for evaluating the acute anti-inflammatory activity of new compounds.[12]
Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a rodent model.
Methodology:
-
Animal Model:
-
Use male Wistar rats or Swiss albino mice of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (e.g., n=6-8 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Group III-V: Test Groups (this compound at different doses, e.g., 50, 100, 200 mg/kg).
-
-
-
Dosing and Induction of Inflammation:
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Compare the results between the treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Causality Behind Experimental Choices: The carrageenan-induced paw edema model mimics the biphasic acute inflammatory response.[12] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins. Inhibition of paw edema in the later phase is indicative of NSAID-like activity.
Diagram of the In Vivo Anti-inflammatory Assay Workflow:
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Concluding Remarks and Future Directions
The proposed experimental framework provides a comprehensive strategy for the initial evaluation of this compound as a potential NSAID. The in vitro COX inhibition assay will elucidate its mechanism of action and selectivity, while the in vivo carrageenan-induced paw edema model will provide crucial data on its anti-inflammatory efficacy.
Should this compound demonstrate promising activity in these initial screens, further preclinical studies would be warranted. These could include:
-
Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Gastrointestinal and renal toxicity studies: To assess its safety profile compared to existing NSAIDs.
-
Chronic inflammatory models: To evaluate its efficacy in more complex disease models, such as adjuvant-induced arthritis.
By systematically applying these validated methodologies, the scientific community can thoroughly assess the therapeutic potential of this compound and determine its place in the landscape of anti-inflammatory therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative structure-activity relationships of salicylamide neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity of 5-Methylsalicylamide in Immunoassays
Executive Summary: The Specificity Challenge with Small Molecules
This guide provides an in-depth technical analysis of the cross-reactivity profile of 5-Methylsalicylamide, a structural analog of salicylic acid, in common immunoassay formats. We will dissect the mechanistic basis of this cross-reactivity, present comparative data, and provide a robust, self-validating experimental protocol for researchers to assess specificity in their own assays. The insights herein are designed to empower scientists to make informed decisions about assay selection, data interpretation, and the necessity of orthogonal validation methods.
The Molecular Basis for Cross-Reactivity: A Tale of Two Structures
The potential for an antibody to cross-react with a related compound is primarily dictated by the similarity of their chemical structures, specifically the epitope that the antibody recognizes.[2][5] Salicylic acid, the primary active metabolite of aspirin, is a frequent target of therapeutic drug monitoring. This compound shares the core salicylamide backbone, with a critical substitution of a methyl group at the 5-position of the benzene ring. It is this structural homology that creates the potential for binding to the same antibody paratope.
Caption: Structural comparison of the target analyte and related compounds.
Why Competitive Immunoassays Are Essential for Small Molecules
Unlike large proteins which can be bound simultaneously by two different antibodies in a "sandwich" assay, small molecules like this compound are too small to accommodate this.[6][7][8] Therefore, the most effective immunoassay format is the competitive assay.
In this format, the analyte from the sample competes with a labeled version of the analyte (the "tracer") for a limited number of antibody binding sites. A high concentration of the analyte in the sample will result in less tracer binding to the antibody, producing a low signal. Conversely, a low analyte concentration allows more tracer to bind, resulting in a high signal. The signal is therefore inversely proportional to the concentration of the analyte.[9][10]
Caption: Analyte competes with a labeled tracer for limited antibody sites.
Comparative Performance Data: Not All Assays Are Created Equal
The degree of cross-reactivity is not an intrinsic property of an antibody alone; it is heavily influenced by the specific assay format, reagents, and conditions.[11] A compound may show high cross-reactivity in one assay format but negligible interference in another, even if the same monoclonal antibody is used.
A striking example is found in the literature for salicylate assays. A Fluorescence Polarization Immunoassay (FPIA), a type of competitive immunoassay, demonstrated extreme cross-reactivity with salicylate analogs that have substitutions at the 5-position of the molecule.
Table 1: Comparative Cross-Reactivity of Salicylate Analogs in Different Immunoassay Formats
| Compound | Immunoassay Type | % Cross-Reactivity | Reference(s) |
| Salicylic Acid | FPIA | 100% (Calibrator) | [12][13] |
| ELISA | 100% (Calibrator) | [13] | |
| 5-Methylsalicylic Acid | FPIA | 1200% | [12][13] |
| 5-Aminosalicylic Acid | FPIA | 122% | [12] |
| Diflunisal | FPIA | 130 - 222% | [13] |
| ELISA | 52% | [13] |
Expert Interpretation: The 1200% cross-reactivity of 5-Methylsalicylic Acid in the FPIA is a critical finding.[12][13] It signifies that the assay is 12 times more sensitive to this analog than to salicylic acid itself. In a clinical or research setting, the presence of even a small amount of this compound (or its metabolite, 5-methylsalicylic acid) could lead to a massive and clinically misleading overestimation of the salicylate concentration. This underscores the absolute necessity of assay-specific validation.
Experimental Workflow and Protocol for Cross-Reactivity Assessment
To ensure trustworthiness, every protocol must be a self-validating system. This protocol is designed to determine the percent cross-reactivity of a test compound (e.g., this compound) by comparing its dose-response curve to that of the target analyte (e.g., Salicylic Acid). The key metric is the IC50, the concentration of analyte required to inhibit 50% of the maximum signal.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Detailed Protocol: Competitive ELISA for Cross-Reactivity
This protocol provides a framework. Specific antibody and reagent concentrations must be optimized for each unique assay.
1. Reagent Preparation:
- Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare and chill to 4°C.
- Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4): Prepare and store at room temperature.
- Blocking Buffer (e.g., 1% BSA in Wash Buffer): Prepare fresh. The choice of blocking agent is critical to prevent non-specific binding and should be optimized.
- Assay Diluent (e.g., 0.1% BSA in Wash Buffer): Use for diluting standards, samples, and detection reagents.
- Target Analyte & Test Compound Stocks (1 mg/mL): Prepare high-concentration stocks in an appropriate solvent (e.g., DMSO, Methanol) and then dilute further in Assay Diluent to create working stocks.
2. Plate Coating:
- Dilute the capture antibody (specific for the target analyte) to a pre-optimized concentration in Coating Buffer.
- Add 100 µL of the diluted antibody to each well of a 96-well microplate.
- Incubate overnight at 4°C. Causality: The overnight incubation at 4°C allows for stable, passive adsorption of the antibody to the polystyrene plate surface.
3. Blocking:
- Aspirate the coating solution from the wells.
- Wash the plate 3 times with 200 µL of Wash Buffer per well.
- Add 200 µL of Blocking Buffer to each well.
- Incubate for 1-2 hours at room temperature. Causality: Blocking saturates any remaining protein-binding sites on the plate, which is crucial for minimizing background signal and ensuring that subsequent signal changes are due to specific competitive binding.
4. Competitive Reaction:
- Prepare serial dilutions of the target analyte (standard curve) and the test compound (e.g., this compound) in Assay Diluent. A typical range might be from 1 ng/mL to 10,000 ng/mL.
- Aspirate the blocking buffer and wash the plate 3 times.
- Add 50 µL of each standard or test compound dilution to the appropriate wells.
- Add 50 µL of the enzyme-labeled analyte (tracer) at its pre-optimized concentration to all wells.
- Incubate for 1-2 hours at room temperature with gentle shaking. Causality: This is the critical competitive step. The analyte from the standard/sample and the enzyme-labeled tracer compete for binding to the limited number of immobilized antibody sites.
5. Detection:
- Aspirate the solution and wash the plate 5 times with Wash Buffer. Causality: A thorough wash is essential to remove all unbound tracer. Inadequate washing is a common source of high background and poor assay performance.
- Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
- Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well to quench the reaction.
6. Data Analysis:
- Read the absorbance (Optical Density, OD) at 450 nm.
- Plot the OD values against the logarithm of the concentration for both the target analyte and the test compound.
- Perform a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each curve.
- Calculate the percent cross-reactivity using the following formula:
Conclusion and Recommendations
The investigation into the cross-reactivity of this compound reveals a critical lesson in immunoassay development and validation: specificity is not absolute . The dramatic 1200% cross-reactivity observed for the closely related 5-Methylsalicylic acid in an FPIA format serves as a stark reminder that structural similarity can, and often does, lead to significant analytical interference.[12][13]
For researchers, scientists, and drug development professionals, the path forward is clear:
-
Assume Nothing: Never assume an immunoassay is specific to the target analyte without empirical validation. Always perform cross-reactivity testing with known, structurally related metabolites, and co-administered drugs.
-
Understand Your Assay: The choice of assay format (e.g., FPIA vs. ELISA) can dramatically alter the specificity profile.[11] The data presented here shows that an ELISA may offer better specificity for salicylates than an FPIA, but this must be confirmed for the specific antibodies in use.
-
Employ Orthogonal Methods: When data fidelity is paramount, especially in regulated environments, immunoassay results for small molecules should be confirmed by a more specific orthogonal method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
By embracing these principles of scientific integrity and rigorous validation, the scientific community can harness the power of immunoassays while safeguarding against the perils of cross-reactivity, ensuring data accuracy and reliability in research and development.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen-antibody interaction - Wikipedia [en.wikipedia.org]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 7. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sandwich ELISA protocol | Abcam [abcam.com]
- 9. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Elucidating the Mechanism of Action of 5-Methylsalicylamide
In the landscape of drug discovery, understanding the precise mechanism of action (MOA) of a small molecule is paramount for its development and therapeutic application.[1] While structurally related to compounds with known biological activities, the specific molecular targets and pathways modulated by 5-Methylsalicylamide remain largely uncharacterized. This guide provides a comprehensive, multi-pronged strategy for researchers to systematically uncover and validate the MOA of this compound. We will move beyond theoretical frameworks to provide actionable experimental designs, data interpretation insights, and a comparative analysis with its structural analogs, Salicylamide and 5-Aminosalicylic Acid (5-ASA).
Part 1: The Discovery Phase - Identifying Potential Molecular Targets
Given the absence of established targets for this compound, our initial approach must be broad, employing a combination of computational, phenotypic, and direct biochemical methods to generate high-quality hypotheses. This "target discovery" phase is crucial for casting a wide net to identify potential protein interactors.
In Silico Target Prediction: A Data-Driven Starting Point
Before embarking on resource-intensive wet-lab experiments, computational methods can offer valuable, predictive insights into potential biological targets based on the chemical structure of this compound.[2][3] These approaches utilize machine learning algorithms and vast databases of known drug-target interactions to forecast potential binding partners.
Experimental Rationale: This initial step helps prioritize subsequent experimental work by generating a tractable list of candidate targets, saving considerable time and resources.
Workflow:
-
Input: The 2D structure (SMILES or SDF format) of this compound.
-
Tools: Utilize a suite of web-based servers and software that employ various algorithms (e.g., similarity-based, docking-based, machine learning). Examples include SwissTargetPrediction, SuperPred, and PharmMapper.
-
Analysis: The output will be a ranked list of potential protein targets. It is critical to cross-reference the results from multiple platforms to identify high-confidence candidates that are predicted by more than one algorithm.
Phenotypic Screening: From Cellular Effect to Mechanistic Clue
Phenotypic screening identifies compounds that produce a desired change in a cell or organism's phenotype without a priori knowledge of the target.[4][5][6] By observing the functional effects of this compound across a diverse panel of cell-based assays, we can infer the biological pathways it modulates, thereby narrowing the search for its direct molecular target.
Experimental Rationale: This approach is unbiased and can uncover novel or unexpected mechanisms of action.[7] A distinct phenotypic signature provides a powerful starting point for subsequent target deconvolution.
Recommended Assay Panels:
-
Anti-inflammatory Assays: Given its relation to salicylates, test in lipopolysaccharide (LPS)-stimulated macrophages and measure the inhibition of key inflammatory mediators (e.g., TNF-α, IL-6, Prostaglandin E2).
-
Cancer Cell Proliferation Panel: Screen against a panel of cancer cell lines from different tissues (e.g., NCI-60 panel) to identify any cytotoxic or cytostatic effects.
-
Reporter Gene Assays: Use cell lines with reporters for major signaling pathways (e.g., NF-κB, Wnt/β-catenin, STAT3) to quickly identify pathway modulation.
Direct Target Identification: Fishing for Binding Partners
Direct methods aim to physically isolate the protein targets that bind to this compound from a complex cellular proteome. These are powerful techniques for de novo target discovery.[8]
This classic approach involves immobilizing the small molecule to a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[9][10][11]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to agarose beads. A structure-activity relationship (SAR) study is often necessary to ensure the linker attachment point does not disrupt biological activity.
-
Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified during phenotypic screening.
-
Incubation: Incubate the this compound-conjugated beads with the cell lysate. Include a control incubation with unconjugated beads to identify non-specific binders.
-
Washing: Perform extensive washing steps to remove proteins that do not bind or bind weakly.
-
Elution: Elute the specifically bound proteins, typically by using a high concentration of free this compound or by changing buffer conditions (e.g., pH, salt concentration).
-
Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands in the experimental lane by mass spectrometry (LC-MS/MS).
Label-free methods avoid the chemical modification of the compound, which can sometimes alter its binding properties.
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that when a small molecule binds to a protein, it can stabilize the protein's structure and make it more resistant to proteolysis.[8][12] After treating a cell lysate with this compound, a protease (e.g., thermolysin) is added. The target protein will be protected from degradation and can be identified by comparing the protein bands on a gel between treated and untreated samples.[12]
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the ligand-induced thermal stabilization of a target protein.[13] By heating cell lysates or intact cells treated with this compound to various temperatures, the target protein will remain soluble at higher temperatures compared to its unbound state. The stabilized protein can then be detected by Western blot or mass spectrometry.
Part 2: The Validation Gauntlet - Confirming Target Engagement and Function
Identifying a list of potential targets is only the first step. Rigorous validation is essential to confirm which of these candidates is a bona fide target and is responsible for the observed biological effects of this compound.
Biochemical and Biophysical Validation of Direct Binding
These assays use purified components to confirm a direct, physical interaction between this compound and the candidate protein.
| Assay Type | Principle | Key Output | Comparison with Alternatives |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of a purified enzyme target.[8] | IC50 (half-maximal inhibitory concentration) | Provides functional data, not just binding. Essential if the target is an enzyme. |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. | K_D (dissociation constant), k_on, k_off | Provides real-time kinetics of the interaction (on- and off-rates). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the small molecule to the target protein. | K_D, ΔH (enthalpy), ΔS (entropy) | The "gold standard" for thermodynamic characterization of binding. |
Confirming Target Engagement in a Cellular Context
It is critical to demonstrate that the compound engages its target within the complex environment of a living cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is the state-of-the-art method for verifying intracellular target engagement.[13]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting.
-
Analysis: A positive result is a "shift" in the melting curve to a higher temperature in the drug-treated samples, indicating that this compound binding stabilized the protein against heat-induced denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Genetic Validation: Linking Target to Phenotype
Genetic approaches provide the strongest evidence linking the target protein to the compound's cellular activity.
-
siRNA/shRNA Knockdown: Use RNA interference to reduce the expression of the target protein. If the cellular effect of this compound is diminished or abolished in the knockdown cells, it strongly implicates the target in the compound's MOA.
-
CRISPR/Cas9 Knockout: For complete loss-of-function studies, generate a knockout cell line for the target gene. The inability of this compound to elicit its phenotypic effect in these cells is compelling evidence for target specificity.
Part 3: Pathway Elucidation and Comparative Analysis
Once the direct target is validated, the final step is to map the downstream signaling consequences of its modulation and compare this newly defined MOA with that of related molecules.
Mapping the Downstream Signaling Cascade
Experimental Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Culture and Treatment: Culture a relevant cell line and treat with an effective dose of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[11][15]
-
Immunoblotting: Probe the membrane with primary antibodies specific to key proteins in the hypothesized downstream pathway (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK).[14]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels in response to this compound treatment.
Caption: Mapping a signaling pathway with Western Blot.
Comparative Analysis: this compound vs. Analogs
A key aspect of this guide is to place the MOA of this compound in the context of its structural relatives.
| Compound | Primary Mechanism of Action | Key Experimental Evidence |
| Salicylamide | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. | In vitro COX enzyme activity assays; measurement of prostaglandin levels in treated cells. |
| 5-Aminosalicylic Acid (5-ASA) | Activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ); potential inhibition of NF-κB and other inflammatory pathways. | PPAR-γ reporter assays; Western blot for p65 nuclear translocation; measurement of inflammatory cytokine production. |
| This compound | To Be Determined by the experimental workflow outlined in this guide. | The collective results from target identification, validation, and pathway analysis experiments. |
This comparative table highlights the distinct functionalities that can arise from subtle chemical modifications. The methyl group in this compound, replacing the amino group of 5-ASA, likely imparts a completely different target profile, which the methodologies described herein are designed to uncover. By systematically applying this integrated strategy of discovery and validation, researchers can confidently and accurately confirm the mechanism of action of this compound, paving the way for its potential as a novel therapeutic agent.
References
- 1. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 2. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 5. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selvita.com [selvita.com]
- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 14. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. pharmafocusasia.com [pharmafocusasia.com]
A Head-to-Head Showdown: Unraveling the Therapeutic Potential of Salicylamide Analogs
In the dynamic landscape of drug discovery, the salicylamide scaffold has emerged as a privileged structure, giving rise to a diverse array of therapeutic candidates. From the well-established anthelmintic drug niclosamide to novel agents targeting intricate cellular signaling pathways, the versatility of this chemical backbone is undeniable. This technical guide provides a comprehensive head-to-head comparison of salicylamide analogs, focusing on their performance in anticancer applications and their potential as modulators of critical cellular pathways. We will dissect the experimental data, delve into the methodologies for their evaluation, and explore the underlying mechanisms of action that govern their therapeutic effects.
The Salicylamide Saga: From a Neglected Scaffold to a Modern Therapeutic Goldmine
Salicylamides, structurally characterized by a hydroxyl and an amide group on a benzene ring, have a long history in medicine. However, recent investigations have unveiled a far broader spectrum of biological activities than previously imagined. The renewed interest in this class of compounds has been fueled by the discovery of their ability to modulate key signaling pathways implicated in cancer and age-related diseases, such as the STAT3 and SIRT1 pathways. This guide will focus on a comparative analysis of three key players: the parent compound Niclosamide, a novel STAT3-inhibiting analog JMX0293, and for a broader perspective on the therapeutic avenues of related scaffolds, the synthetic SIRT1 activator SRT1720.
Performance in Anticancer Assays: A Quantitative Comparison
The cytotoxic effects of salicylamide analogs are a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates higher potency. Here, we compare the in vitro efficacy of Niclosamide and its analog, JMX0293, against the triple-negative breast cancer cell line MDA-MB-231.
| Compound | Target Pathway | Cell Line | IC50 (µM) | Citation |
| Niclosamide | STAT3, Wnt/β-catenin, mTOR | MDA-MB-231 | ~1.07 - 13.63 | [1] |
| JMX0293 | STAT3 | MDA-MB-231 | 0.92 - 3.38 | [2][3][4] |
| SRT1720 | SIRT1 Activation | N/A (for direct cytotoxicity) | N/A | [5][6] |
Note: IC50 values can vary between studies due to different experimental conditions.
The data clearly indicates that the structural modifications in JMX0293 lead to a significant improvement in anticancer potency against MDA-MB-231 cells compared to the parent compound, Niclosamide.[2][7][3][4] While SRT1720 is not primarily evaluated for direct cytotoxicity, its role as a SIRT1 activator highlights a different therapeutic strategy—enhancing cellular stress resistance and promoting healthy aging, which can indirectly impact cancer progression.[5][6]
Diving Deeper: Mechanism of Action and Signaling Pathways
The therapeutic efficacy of these compounds is intrinsically linked to their ability to modulate specific signaling pathways.
The STAT3 Signaling Pathway: A Key Target for Anticancer Therapy
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Its constitutive activation is a hallmark of many cancers, making it an attractive therapeutic target. Both Niclosamide and JMX0293 have been shown to inhibit the STAT3 signaling pathway.[8][9]
The SIRT1 Signaling Pathway: A Guardian of Cellular Health
Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity.[10] Activation of SIRT1 is being explored as a therapeutic strategy for age-related diseases, including cancer. SRT1720 is a potent synthetic activator of SIRT1.[5][6]
Pharmacokinetic Profile: A Critical Determinant of In Vivo Efficacy
A promising in vitro profile does not always translate to in vivo success. The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its therapeutic potential.
| Compound | Oral Bioavailability | Key Pharmacokinetic Challenge | Citation |
| Niclosamide | Poor (~10%) | Low aqueous solubility and rapid metabolism. | [11] |
| JMX0293 | Potentially Improved | Developed as an orally bioavailable analog. | [12] |
| SRT1720 | Orally Bioavailable | Developed for improved pharmacokinetic properties over natural activators like resveratrol. | [5] |
Niclosamide's poor oral bioavailability has been a major hurdle in its clinical development for systemic diseases like cancer.[11] This has spurred the development of analogs like JMX0293, which are designed to have improved solubility and metabolic stability, leading to better oral bioavailability.[12] Similarly, synthetic SIRT1 activators like SRT1720 were developed to overcome the poor pharmacokinetic properties of natural activators like resveratrol.[5]
Experimental Methodologies: A Guide for Researchers
To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. Here, we provide detailed methodologies for key assays used in the evaluation of salicylamide analogs.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Niclosamide, JMX0293) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[13][14][15][16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[13][14][15][16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro SIRT1 Activation Assay
This fluorometric assay measures the ability of a compound to enhance the deacetylase activity of recombinant SIRT1.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of a fluorogenic SIRT1 substrate, and a solution of recombinant human SIRT1 enzyme.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., SRT1720) and a known activator (e.g., resveratrol) as a positive control.
-
Reaction Setup: In a 96-well black plate, add the reaction buffer, SIRT1 substrate, and the test compound or control.
-
Enzyme Addition: Initiate the reaction by adding the SIRT1 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.[17]
-
Developer Addition: Stop the reaction and develop the fluorescent signal by adding a developer solution.[17][18]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[19]
-
Data Analysis: Calculate the fold activation relative to the vehicle control and determine the EC50 (half-maximal effective concentration) value.
Conclusion and Future Directions
The head-to-head comparison of salicylamide analogs reveals a promising landscape for the development of novel therapeutics. The journey from the repurposed drug Niclosamide to rationally designed analogs like JMX0293 showcases the power of medicinal chemistry in enhancing potency and overcoming pharmacokinetic limitations. While JMX0293 demonstrates superior anticancer activity through STAT3 inhibition, the exploration of salicylamide-based compounds as SIRT1 activators opens up new avenues for addressing age-related diseases.
Future research should focus on:
-
Comprehensive Pharmacokinetic and Toxicological Profiling: In-depth in vivo studies are crucial to fully understand the ADME and safety profiles of novel salicylamide analogs.
-
Exploration of Novel Analogs: The synthesis and screening of new derivatives with diverse substitutions will likely yield compounds with improved selectivity and efficacy for various therapeutic targets.
-
Combination Therapies: Investigating the synergistic effects of salicylamide analogs with existing chemotherapies or immunotherapies could lead to more effective treatment regimens.
The salicylamide scaffold, once a humble entity, is now poised to make a significant impact on modern medicine. Through rigorous scientific investigation and innovative drug design, the full therapeutic potential of these versatile molecules can be unlocked.
References
- 1. Niclosamide sensitizes triple-negative breast cancer cells to ionizing radiation in association with the inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Niclosamide Treatment Suppressed Metastatic, Apoptotic, and Proliferative Characteristics of MDA-MB-231 Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]
- 10. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. broadpharm.com [broadpharm.com]
- 16. cohesionbio.com [cohesionbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. biopioneer.com.tw [biopioneer.com.tw]
Independent Verification of 5-Methylsalicylamide Bioactivity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the bioactivity of 5-Methylsalicylamide. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols to objectively assess its potential anticancer, anti-inflammatory, and neuroprotective properties. By adhering to the principles of scientific integrity, this guide emphasizes the importance of self-validating experimental systems through the inclusion of appropriate controls and comparative compounds.
Introduction: The Scientific Imperative for Independent Verification
This compound belongs to the salicylamide class of compounds, which have garnered significant interest for their diverse pharmacological activities. Derivatives of salicylamide have been reported to exhibit anti-inflammatory, analgesic, and even anticancer properties.[1][2] The addition of a methyl group at the 5-position of the salicylamide scaffold can influence its pharmacokinetic and pharmacodynamic properties, a concept known in medicinal chemistry as the "magic methyl" effect.[3] Given the therapeutic potential, independent verification of the bioactivity of this compound is crucial for advancing our understanding and potential clinical applications.
This guide will detail a series of in vitro assays to systematically evaluate the biological effects of this compound. Each protocol is designed to be robust and reproducible, providing a clear path for researchers to generate reliable data.
Section 1: Assessment of Anticancer Activity
The potential of salicylamide derivatives to inhibit cancer cell growth is a promising area of research.[4][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[5][6] This section outlines a strategy to verify the cytotoxic and antiproliferative effects of this compound using the human breast cancer cell line, MCF-7.
Experimental Design: A Multi-faceted Approach to Cytotoxicity
To obtain a comprehensive understanding of the anticancer potential of this compound, a multi-assay approach is recommended. This includes an initial assessment of cytotoxicity, followed by a more detailed investigation into the mechanism of cell death, specifically focusing on cell cycle progression.
Comparative Compound: Doxorubicin
For a robust comparison, Doxorubicin, a well-established chemotherapeutic agent, will be used as a positive control. Doxorubicin is known to induce cytotoxicity in MCF-7 cells, with reported IC50 values in the nanomolar to low micromolar range.[7][8][9][10][11]
Experimental Workflow: From Viability to Mechanism
The following workflow provides a logical sequence for investigating the anticancer properties of this compound.
Caption: Workflow for anticancer activity verification.
Detailed Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][12][13][14]
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[15]
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
DMSO (for formazan solubilization)[14]
-
96-well plates[12]
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[12]
-
Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with the treatment solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Controls:
-
Negative Control: Untreated cells and vehicle-treated cells (DMSO).[16]
-
Positive Control: Cells treated with Doxorubicin.[16]
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[4][5][7][17][18]
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Doxorubicin
-
Flow cytometer[17]
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of this compound and Doxorubicin for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[5][18]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[4][17]
Data Analysis: Compare the cell cycle distribution of treated cells to the control cells to identify any cell cycle arrest.
Section 2: Evaluation of Anti-inflammatory Activity
Salicylates are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways like NF-κB.[19] This section describes the validation of this compound's anti-inflammatory effects using the RAW 264.7 murine macrophage cell line.[11][19][20][21][22][23]
Experimental Rationale: Quantifying the Inflammatory Response
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][19] The ability of this compound to inhibit the production of these cytokines will be quantified.
Comparative Compound: Indomethacin
Experimental Workflow: From Cytokine Production to Signaling Pathways
Caption: Workflow for anti-inflammatory activity verification.
Detailed Experimental Protocols
Materials:
-
RAW 264.7 murine macrophage cell line[11][19][20][21][22][23]
-
DMEM with 10% FBS[11]
-
This compound
-
Commercially available ELISA kits for mouse TNF-α and IL-6[2][8][26]
-
96-well plates[20]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[20]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound and Indomethacin for 1 hour.[20]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[20]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[2][26]
-
Data Analysis: Generate a standard curve and calculate the concentrations of TNF-α and IL-6 in the samples. Determine the EC50 value (the concentration that inhibits 50% of cytokine production).
Controls:
-
Negative Control: Untreated cells and cells treated with vehicle.[29]
-
Positive Control: Cells stimulated with LPS only and cells treated with Indomethacin prior to LPS stimulation.[29][30]
Section 3: Investigation of Neuroprotective Effects
Emerging evidence suggests that some salicylamide derivatives may possess neuroprotective properties. This section outlines an approach to validate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death using the PC12 cell line.[22][31][32]
Experimental Model: Oxidative Stress in Neuronal Cells
The PC12 cell line, derived from a rat pheochromocytoma, can be differentiated into neuron-like cells and is a widely used model for neuroprotective studies.[1][23][31][33] Oxidative stress, a key contributor to neurodegenerative diseases, can be induced in these cells using hydrogen peroxide (H₂O₂).[34]
Comparative Compound: N-acetylcysteine (NAC)
N-acetylcysteine (NAC) is a well-known antioxidant and neuroprotective agent and will serve as the positive control in this assay.[15]
Experimental Workflow: From Cell Viability to Neurite Outgrowth
Caption: Workflow for neuroprotective effects verification.
Detailed Experimental Protocol
Materials:
-
RPMI-1640 medium with horse and fetal bovine serum[23]
-
Hydrogen peroxide (H₂O₂)[34]
-
This compound
-
N-acetylcysteine (NAC) (positive control)[15]
-
MTT solution[34]
-
96-well plates[34]
Procedure:
-
Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated plates and differentiate them into neuron-like cells by treating with NGF (e.g., 50 ng/mL) for several days.[1][31]
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound and NAC for 24 hours.[34]
-
Induction of Oxidative Stress: Expose the cells to an optimized concentration of H₂O₂ for a defined period to induce cell death.[34]
-
Cell Viability Assessment: Perform an MTT assay as described in section 1.4.1 to quantify cell viability.[34]
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound and NAC compared to the H₂O₂-treated control.
Controls:
-
Negative Control: Untreated differentiated cells and vehicle-treated cells.
-
Positive Control: Differentiated cells pre-treated with NAC before H₂O₂ exposure.[15]
Section 4: Mechanistic Insights - Visualizing Signaling Pathways
The bioactivities of salicylamide derivatives are often linked to their modulation of key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and is often dysregulated in cancer.[2][3][16]
Caption: Canonical Wnt/β-catenin signaling pathway.[2][16]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[13][14][21][35]
Caption: LPS-induced NF-κB signaling pathway.[14][35]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is critical for cell proliferation and survival and is a common target in cancer therapy.[5][12][17][18][20]
Caption: Simplified EGFR signaling pathway.[5][18]
Conclusion
This guide provides a structured and scientifically rigorous framework for the independent verification of the bioactivity of this compound. By employing the described in vitro assays and adhering to the principles of robust experimental design, including the use of appropriate positive and negative controls, researchers can generate reliable and comparable data. The elucidation of the anticancer, anti-inflammatory, and neuroprotective potential of this compound, along with an understanding of its underlying mechanisms, will be instrumental in guiding future drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. Use of PC12 cells and rat superior cervical ganglion sympathetic neurons as models for neuroprotective assays relevant to Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 22. atcc.org [atcc.org]
- 23. researchgate.net [researchgate.net]
- 24. apjai-journal.org [apjai-journal.org]
- 25. researchgate.net [researchgate.net]
- 26. stemcell.com [stemcell.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. scispace.com [scispace.com]
- 35. NF-κB - Wikipedia [en.wikipedia.org]
Benchmarking 5-Methylsalicylamide: A Comparative Guide for Sirtuin Inhibitor Research
For researchers in the fields of aging, metabolism, and oncology, the selection of a precise and well-characterized chemical probe is paramount to elucidating the complex roles of sirtuins. This guide provides a comprehensive framework for benchmarking 5-Methylsalicylamide against established sirtuin inhibitors. As a derivative of salicylic acid, this compound is structurally related to compounds known to possess broad biological activities, including anti-inflammatory effects.[1][2][3] This guide will delve into the experimental methodologies required to rigorously assess its potency, selectivity, and mechanism of action as a potential sirtuin inhibitor, using the well-documented inhibitors EX-527 and Nicotinamide as benchmarks.
The Sirtuin Family: Key Regulators of Cellular Homeostasis
Sirtuins are a family of NAD⁺-dependent protein deacylases that play critical roles in a wide array of cellular processes, including DNA repair, metabolism, and stress responses.[4] The seven mammalian sirtuins (SIRT1-7) have distinct subcellular localizations and substrate specificities, making the development of isoform-selective inhibitors a key goal for therapeutic intervention and basic research.[5][6] SIRT1, a primarily nuclear protein, and SIRT2, which is predominantly cytosolic, are among the most studied isoforms and have been implicated in various diseases, including cancer and neurodegenerative disorders.[4][6][7]
Known Inhibitors as Benchmarks
A thorough comparison requires well-characterized reference compounds. For this guide, we will focus on:
-
EX-527 (Selisistat): A potent and highly selective SIRT1 inhibitor.[8][9][10] Its mechanism is uncompetitive with respect to NAD⁺, meaning it binds to the enzyme-substrate complex.[8][10][11][12] It exhibits significant selectivity for SIRT1 over SIRT2 and SIRT3.[6][8]
-
Nicotinamide (NAM): A form of vitamin B3 and a natural byproduct of the sirtuin deacetylation reaction.[4][13] It acts as a pan-sirtuin inhibitor through a feedback inhibition mechanism.[13][14][15][16] However, its effects in cellular contexts can be complex, with some studies reporting a potential stimulatory effect on SIRT1 under certain conditions.[14][15][17]
Experimental Framework for Comparative Analysis
To objectively evaluate this compound, a multi-faceted experimental approach is necessary. The following protocols outline the key assays for determining inhibitory potency, selectivity, and mechanism of action.
The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against purified sirtuin enzymes.
Experimental Protocol: Fluorogenic Sirtuin Activity Assay
-
Reagents and Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit).
-
NAD⁺.
-
Developer solution.
-
Assay buffer.
-
This compound, EX-527, and Nicotinamide.
-
384-well black plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound, EX-527, and Nicotinamide in assay buffer.
-
In a 384-well plate, add the sirtuin enzyme, the fluorogenic substrate, and the test compound or vehicle control.
-
Initiate the reaction by adding NAD⁺.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
Rationale: This assay provides a quantitative measure of the compound's ability to inhibit sirtuin activity. By testing against multiple sirtuin isoforms (SIRT1, SIRT2, SIRT3), we can assess the selectivity of this compound.
Understanding how a compound inhibits an enzyme is crucial. We will determine if this compound is competitive, non-competitive, or uncompetitive with respect to the substrate and NAD⁺.
Experimental Protocol: Enzyme Kinetics Analysis
-
Procedure:
-
Perform the sirtuin activity assay as described above, but with varying concentrations of both the acetylated peptide substrate and NAD⁺.
-
For each substrate or NAD⁺ concentration, generate a dose-response curve for this compound to determine the IC50.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.
-
Rationale: This analysis will reveal whether this compound competes with the substrate or NAD⁺ for binding to the enzyme, or if it binds to the enzyme-substrate complex. This is critical for understanding its mechanism and for comparing it to the known mechanisms of EX-527 (uncompetitive with NAD⁺) and Nicotinamide (non-competitive).[8][16]
Diagram: Experimental Workflow for Inhibitor Characterization
Caption: Workflow for benchmarking novel sirtuin inhibitors.
To confirm that this compound can inhibit sirtuins within a cellular context, we will measure the acetylation status of known sirtuin substrates.
Experimental Protocol: Western Blot Analysis of Substrate Acetylation
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HCT116) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound, EX-527, Nicotinamide, or a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated p53 (a SIRT1 substrate), acetylated α-tubulin (a SIRT2 substrate), and total p53, total α-tubulin, and a loading control (e.g., GAPDH) for normalization.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of acetylated proteins.
-
Rationale: An increase in the acetylation of specific substrates in response to compound treatment provides evidence of target engagement in a cellular environment. This is a crucial step to validate the in vitro findings.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.
| Feature | This compound | EX-527 (Benchmark) | Nicotinamide (Benchmark) |
| SIRT1 IC50 | To be determined | ~38-98 nM[6][8][9] | ~50 µM[13] |
| SIRT2 IC50 | To be determined | ~19.6 µM[10] | ~100 µM[13] |
| SIRT3 IC50 | To be determined | ~48.7 µM[10] | ~36.7 µM[13] |
| Selectivity (SIRT1 vs SIRT2) | To be determined | ~200-500 fold[8][10] | ~0.5 fold |
| Mechanism vs NAD⁺ | To be determined | Uncompetitive[8][10][11][12] | Non-competitive[16] |
| Cellular Activity | To be determined | Increased Ac-p53[10] | Increased Ac-substrates |
Diagram: Sirtuin Deacetylation and Inhibition
Caption: Sirtuin catalytic cycle and modes of inhibition.
Conclusion and Future Directions
This guide outlines a rigorous, self-validating framework for benchmarking this compound against established sirtuin inhibitors. By systematically determining its potency, selectivity, and mechanism of action, researchers can confidently assess its utility as a chemical probe for studying sirtuin biology. The results of these experiments will not only characterize a novel compound but also contribute to the broader understanding of sirtuin pharmacology, paving the way for the development of more precise tools and potential therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 3. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 14. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. collaborate.princeton.edu [collaborate.princeton.edu]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Statistical Analysis of 5-Methylsalicylamide Experimental Data
Introduction to 5-Methylsalicylamide: Properties and Potential
This compound (2-hydroxy-5-methylbenzamide) is a chemical compound with the molecular formula C8H9NO2.[1][2] Its structure, featuring a methyl group at the fifth position of the salicylamide backbone, influences its physicochemical properties and, consequently, its biological activity. Understanding these properties is the first step in designing and interpreting experimental data.
Table 1: Physicochemical Properties of this compound and Salicylamide
| Property | This compound | Salicylamide |
| Molecular Formula | C8H9NO2[1][2] | C7H7NO2[3] |
| Molecular Weight | 151.16 g/mol [2] | 137.14 g/mol [3] |
| Melting Point | 182 °C[4] | 139-142 °C[5] |
| Appearance | White to Off-White Solid[4] | White or slightly pink crystalline powder[5] |
| Solubility | Slightly soluble in DMSO and Methanol[4] | Soluble in hot water, chloroform, and ether.[5] Slightly soluble in naphtha and carbon tetrachloride.[3] |
| pKa | 8.67±0.18 (Predicted)[4] | - |
The addition of the methyl group in this compound can impact its lipophilicity and ability to interact with biological targets, potentially altering its efficacy and safety profile compared to salicylamide.
Experimental Design for Evaluating Biological Activity
A thorough statistical analysis begins with a well-designed experiment. For compounds like this compound, which are analogs of known anti-inflammatory agents, a series of in vitro and in vivo assays are typically employed.
In Vitro Anti-Inflammatory Assays
The anti-inflammatory potential of this compound can be initially screened using cell-based assays. A common model involves the use of RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[6][7]
Key Measured Parameters:
-
Pro-inflammatory Cytokines: Measurement of levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Nitric Oxide (NO) Production: Quantification of NO, a key inflammatory mediator.[6]
-
Cyclooxygenase (COX) Activity: Assessment of the inhibition of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins involved in inflammation.[8][9]
In Vivo Anti-Inflammatory Models
Promising in vitro results should be validated in animal models of inflammation.
Common Models:
-
Xylene-Induced Ear Edema in Mice: A model for acute inflammation.[7]
-
Carrageenan-Induced Paw Edema in Mice: Another widely used model for acute inflammation.[7]
Statistical Analysis of Experimental Data
The core of this guide is the application of appropriate statistical methods to analyze the data generated from the aforementioned experiments.
Dose-Response Analysis and IC50 Determination
A fundamental aspect of characterizing a compound's activity is to determine its dose-response relationship. This involves treating cells or animals with a range of concentrations of the compound and measuring the biological response.
Workflow for IC50 Determination:
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing the potency of different compounds. A lower IC50 value indicates a more potent compound.
Comparative Statistical Analysis
To determine if the observed differences in activity between this compound and its alternatives are statistically significant, appropriate statistical tests must be employed.
Table 2: Choosing the Right Statistical Test
| Experimental Design | Statistical Test | Purpose |
| Comparing two groups (e.g., this compound vs. control) | Student's t-test (for normally distributed data) or Mann-Whitney U test (for non-normally distributed data) | To determine if there is a significant difference between the means of two groups. |
| Comparing more than two groups (e.g., this compound vs. Salicylamide vs. control) | Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) | To determine if there are any statistically significant differences between the means of three or more independent groups. |
Example of Statistical Interpretation:
If the p-value obtained from a t-test comparing the TNF-α levels in LPS-stimulated macrophages treated with this compound versus a vehicle control is less than 0.05, it can be concluded that this compound significantly reduces TNF-α production at that concentration.
Mechanism of Action: Insights from Related Compounds
While direct experimental data on the mechanism of action of this compound is limited, insights can be drawn from its parent compound, salicylamide, and the structurally related 5-aminosalicylic acid (Mesalazine). Salicylamide is known to exert its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins.[8]
5-Aminosalicylic acid is believed to act by activating the gamma form of peroxisome proliferator-activated receptors (PPAR-γ), which are involved in controlling inflammation.[10] It also inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[11]
Proposed Mechanism of Action for Salicylamide Derivatives:
References
- 1. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. 5-METHYL SALICYLAMIDE | VSNCHEM [vsnchem.com]
- 3. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 39506-61-1 [m.chemicalbook.com]
- 5. rmc.in [rmc.in]
- 6. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 9. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-MethylSalicylamide
This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 5-MethylSalicylamide. Moving beyond a simple checklist, we will explore the chemical rationale behind these protocols to ensure a culture of safety and regulatory adherence in your laboratory. The procedures outlined are grounded in federal regulations and best practices established by leading research institutions.
The Foundation of Safety: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for this compound is not extensively published, its structure—a substituted benzamide—allows us to infer a reliable hazard profile from closely related analogs and its functional groups.
Based on Safety Data Sheet (SDS) information for analogous compounds like N-Methylsalicylamide and 5-Methylsalicylic Acid, this compound should be handled as a hazardous substance.[1][2][3] The primary hazards are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][4] |
The Causality of Classification: Due to these inherent toxicological properties, any waste containing this compound, including pure unused compound, reaction mixtures, and contaminated materials, must be classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), it is the generator's legal responsibility to make this determination.[5][6] Disposing of this chemical via sanitary sewer (drain disposal) or in the general trash is strictly prohibited and violates federal regulations.[7][8][9]
The Core Principle: Incompatibility and Waste Segregation
The single most critical step in preventing laboratory accidents during waste handling is proper segregation. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or the generation of more hazardous substances.
Disposal Directives for this compound:
-
Organic Solid Waste: Collect pure this compound powder and heavily contaminated solid materials (e.g., weigh boats, contaminated gloves, spill pads) in a designated, compatible container labeled for solid organic hazardous waste.[9]
-
Organic Solvent Waste: If this compound is dissolved in a non-halogenated organic solvent, it should be collected in a designated non-halogenated solvent waste container. If dissolved in a halogenated solvent (e.g., dichloromethane), it must be collected in a separate halogenated solvent waste container.
-
Aqueous Waste: Do NOT mix organic waste streams with aqueous waste.[10]
-
Oxidizers & Strong Acids/Bases: Keep this compound waste separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[11][12]
This segregation strategy is not merely a suggestion; it is a fundamental requirement for safe laboratory operations and is mandated by institutional safety programs like those at the National Institutes of Health (NIH).[10][11]
Standard Operating Procedure (SOP) for Routine Disposal
This protocol provides a self-validating system for the accumulation and disposal of this compound waste, ensuring compliance from the point of generation to final pickup.
Experimental Protocol: Waste Accumulation and Disposal
-
Establish a Satellite Accumulation Area (SAA):
-
Designate a specific location in the lab, at or near the point of waste generation, as your SAA.[13][14][15]
-
The SAA must be under the control of the laboratory personnel. It cannot be in a public area like a hallway.[7][10][11]
-
Ensure the SAA is equipped with secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks from the primary waste container.[7]
-
-
Select and Prepare the Waste Container:
-
For solid waste, use a wide-mouth, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).
-
For liquid waste, use a chemically compatible, shatter-resistant container (plastic is preferred) with a tightly sealing screw cap.[9][15]
-
Never use a funnel as a lid; the container must be securely closed at all times except when waste is actively being added.[10][16]
-
-
Properly Label the Waste Container:
-
As soon as the first drop of waste is added, the container must be labeled.[11]
-
Use your institution's official hazardous waste tag (e.g., the NIH Chemical Waste Tag).[10][11]
-
The label must include the words "Hazardous Waste" .[13][14]
-
List all chemical constituents by their full name (no abbreviations or formulas) and estimate their percentages.[10][11]
-
Indicate the relevant hazards (e.g., Toxic, Irritant) by checking the appropriate boxes or applying pictograms.[14]
-
-
Accumulate Waste Safely:
-
Add waste to the designated container, ensuring not to mix incompatible streams as detailed in Section 2.
-
Securely close the container lid immediately after adding waste.
-
Do not overfill the container. Leave at least 10% of headspace for expansion.[17]
-
-
Arrange for Timely Disposal:
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making and procedural flow for handling this compound waste in the laboratory.
Caption: Decision workflow for the compliant disposal of this compound waste.
Managing Contaminated Labware and Spill Cleanup
-
Solid Waste: Disposable items such as gloves, pipette tips, and paper towels contaminated with this compound must be collected as solid hazardous waste.[9] Double-bag these items in clear plastic bags, seal securely, and attach a hazardous waste tag.[9]
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses can be managed according to your institution's policy. Empty, triple-rinsed containers can often be disposed of in glass waste after the label has been defaced.[17]
-
Spill Cleanup: For a minor spill, wear appropriate PPE (lab coat, safety goggles, and nitrile gloves), absorb the material with an inert absorbent (e.g., vermiculite or sand), and collect the material in a sealed container for disposal as solid hazardous waste.[12] For major spills, evacuate the area and contact your EHS emergency line immediately.[7]
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's responsibility to environmental stewardship and regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. N-Methylsalicylamide | C8H9NO2 | CID 74624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. montgomerycollege.edu [montgomerycollege.edu]
- 8. nems.nih.gov [nems.nih.gov]
- 9. web.mit.edu [web.mit.edu]
- 10. mwcog.org [mwcog.org]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. ICSC 1505 - METHYL SALICYLATE [inchem.org]
- 13. medlabmag.com [medlabmag.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 5-Methylsalicylamide
Navigating the complexities of novel compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical information for handling 5-Methylsalicylamide. It is designed for the discerning researcher and scientist, offering procedural guidance grounded in rigorous scientific principles to ensure both personal safety and experimental integrity.
Hazard Identification: Understanding the Risks
This compound, like its structural analogs, requires careful handling due to its potential health effects. Based on data from related compounds, the primary hazards include:
-
Acute Oral Toxicity: The substance is harmful if swallowed[1].
-
Skin Irritation: Direct contact can cause skin irritation[1][2]. Open cuts or abraded skin should never be exposed[3].
-
Serious Eye Irritation: The compound is a serious eye irritant, capable of causing redness and pain[1][2].
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[2][3].
It is crucial to recognize that these hazards inform every procedural recommendation that follows. The causality is direct: because the compound is a skin irritant, chemical-resistant gloves are non-negotiable. Because it is an eye irritant, robust eye protection is mandatory.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, the work environment itself must be engineered for safety. The primary goal is to minimize the potential for exposure through inhalation and contact.
-
Ventilation: All handling of this compound powder should be conducted within a certified chemical fume hood or a powder containment hood. This is the most critical step in preventing the generation of airborne dust that can be inhaled[1].
-
Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area[2][4]. Ensure these are tested regularly and the access path is unobstructed.
Personal Protective Equipment (PPE): A Self-Validating System of Protection
The selection of PPE is not a matter of preference but a requirement dictated by the chemical's properties. Each component works in concert to create a barrier between the researcher and the potential hazard.
| PPE Component | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards[5]. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust and accidental splashes. For procedures with a higher risk of splashing, a full-face shield should be worn over the safety goggles for maximum protection[6][7]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly with soap and water after removal[5][8]. |
| Body Protection | A long-sleeved, impermeable lab coat that closes in the back[9]. | The lab coat protects against incidental contact and small splashes. It should be kept fully fastened. For larger quantities or tasks with significant splash potential, a chemical-resistant apron or coveralls may be necessary[7][10]. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or higher. | Required when engineering controls are insufficient, when weighing large quantities of powder, or during spill cleanup. The choice of respirator depends on the scale of the operation and a risk assessment[2][6][9]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to minimize dust generation and prevent cross-contamination.
-
Preparation:
-
Confirm the chemical fume hood is operational.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Handling:
-
Open the this compound container slowly inside the fume hood to avoid creating airborne dust.
-
Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid scooping in a manner that creates dust clouds.
-
Once the desired amount is weighed, securely close the primary container.
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
-
Post-Handling:
-
Clean all equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with a damp cloth.
-
Dispose of all contaminated disposables (gloves, bench paper, weigh boats) in a designated, sealed waste bag[11][12].
-
Doff PPE in the correct order to prevent self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Spill and Exposure Response
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
First Aid and Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention[2].
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical advice[13].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice[1].
Spill Response Protocol
For a small powder spill, the following workflow should be initiated immediately.
Caption: Workflow for handling a small chemical powder spill.
Disposal Plan: Responsible Waste Management
Chemical waste disposal is governed by strict regulations to protect the environment.
-
Solid Waste: All unused this compound and any solids heavily contaminated with it (e.g., spill cleanup materials, used gloves) must be collected in a clearly labeled, sealed container designated for hazardous chemical waste[1][11][12].
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour any amount down the drain[12].
-
Disposal Vendor: All chemical waste must be disposed of through a licensed and approved waste disposal company in accordance with local, state, and federal regulations[1][14]. Never dispose of chemical waste in regular trash or via sewer systems[11].
Quantitative Safety Data
This table summarizes the hazard classifications for this compound and related compounds, providing a quick reference based on the Globally Harmonized System (GHS).
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. biosynth.com [biosynth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. youtube.com [youtube.com]
- 8. corporate.dow.com [corporate.dow.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. syskem.de [syskem.de]
- 14. jmnspecialties.com [jmnspecialties.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

